quercetin 3-O-sophoroside-7-O-rhamnoside
説明
特性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLTZYEJPQCKD-SBQRELSASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonol triglycoside. This document details the necessary experimental protocols, presents spectroscopic data in a clear, tabular format, and utilizes visualizations to illustrate key structural relationships and workflows, serving as a vital resource for professionals in natural product chemistry and drug development.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plant species, including sea buckthorn (Hippophaë rhamnoides) and Lycium chinense.[1] As with many complex natural products, its definitive structural identification relies on a combination of chromatographic separation and sophisticated spectroscopic techniques. The core structure consists of the flavonol aglycone, quercetin, linked to three sugar moieties: a sophorose (a disaccharide of two glucose units) at the 3-position and a rhamnose at the 7-position. The elucidation of such a structure requires meticulous analysis to determine the nature of the aglycone, the identity and stereochemistry of the sugar units, their linkage to each other, and their points of attachment to the flavonoid core. This guide outlines the typical workflow and data interpretation required for this process.
Experimental Protocols
The structural elucidation of this compound involves a multi-step process, beginning with extraction from a plant source, followed by purification and finally, spectroscopic analysis.
Extraction and Isolation of the Compound
A generalized protocol for the extraction and isolation of flavonoid glycosides from plant material is as follows:
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Preparation of Plant Material : The plant material (e.g., leaves, pomace) is dried and ground to a fine powder to maximize the surface area for extraction.
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Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of water (e.g., 80% methanol), to efficiently solubilize the glycosides.[2] This can be performed using methods like maceration, percolation, or more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1]
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Fractionation : The crude extract is then concentrated under reduced pressure. To separate the flavonoid glycosides from other classes of compounds, liquid-liquid extraction is often employed. The aqueous concentrate is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The more polar flavonoid glycosides are typically concentrated in the ethyl acetate and aqueous fractions.
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Chromatographic Purification : The enriched fraction is subjected to one or more chromatographic steps for the isolation of the pure compound.
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Column Chromatography : Initial purification is often carried out on a silica (B1680970) gel or Sephadex LH-20 column. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is used to separate the compounds based on their polarity.
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High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the compound in high purity is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.
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Spectroscopic Analysis
The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.
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UV-Vis Spectroscopy : The UV-Vis spectrum is recorded in methanol or ethanol. Flavonols typically exhibit two major absorption bands. For quercetin glycosides, Band I (related to the B-ring) is expected in the range of 350-385 nm, and Band II (related to the A-ring) is in the range of 250-270 nm.
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Mass Spectrometry (MS) : High-resolution mass spectrometry with electrospray ionization (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is crucial for determining the molecular weight and fragmentation pattern. This provides information on the aglycone and the sequence of sugar loss.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is the cornerstone of structure elucidation. These are typically run in a deuterated solvent like methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).
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1H NMR : Provides information on the number and types of protons (aromatic, olefinic, sugar protons, etc.) and their coupling relationships.
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13C NMR : Shows the number of carbon atoms and their chemical environment.
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2D NMR (COSY, HSQC, HMBC) : These experiments are essential for establishing connectivity.
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COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring or an aromatic ring).
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HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for determining the linkages between the sugar units and their attachment points to the aglycone.
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Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Mass Spectrometry Data
| Ion | m/z (Da) | Description |
| [M-H]⁻ | 771.20 | Deprotonated molecule |
| [M+H]⁺ | 773.21 | Protonated molecule |
| [M+Na]⁺ | 795.20 | Sodium adduct |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
The tandem MS (MS/MS) spectrum would show sequential loss of the sugar moieties. The loss of the terminal rhamnose would result in a fragment corresponding to quercetin 3-O-sophoroside. Further fragmentation would lead to the loss of the two glucose units and ultimately the quercetin aglycone.
NMR Spectroscopic Data
The following tables present the expected 1H and 13C NMR chemical shifts for this compound, based on data for structurally similar compounds. The exact values can vary slightly depending on the solvent and instrument frequency.
Aglycone (Quercetin Moiety)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 2 | 158.5 | - |
| 3 | 135.5 | - |
| 4 | 179.5 | - |
| 5 | 163.0 | - |
| 6 | 100.0 | 6.55 (d, 2.0) |
| 7 | 164.5 | - |
| 8 | 95.0 | 6.85 (d, 2.0) |
| 9 | 159.0 | - |
| 10 | 107.0 | - |
| 1' | 123.0 | - |
| 2' | 116.5 | 7.70 (d, 2.2) |
| 3' | 146.0 | - |
| 4' | 150.0 | - |
| 5' | 117.5 | 6.95 (d, 8.5) |
| 6' | 123.5 | 7.65 (dd, 8.5, 2.2) |
Table 2: 1H and 13C NMR Data for the Aglycone Moiety.
Sugar Moieties
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Rhamnose (at C-7) | ||
| 1''' | 102.0 | 5.50 (d, 1.5) |
| 2''' | 72.0 | 4.00 (m) |
| 3''' | 72.2 | 3.80 (m) |
| 4''' | 73.5 | 3.45 (m) |
| 5''' | 71.5 | 3.90 (m) |
| 6''' | 18.0 | 1.25 (d, 6.2) |
| Sophorose (at C-3) | ||
| Glucose I | ||
| 1'' | 104.5 | 5.40 (d, 7.8) |
| 2'' | 83.0 | 3.60 (m) |
| 3'' | 78.0 | 3.50 (m) |
| 4'' | 71.5 | 3.40 (m) |
| 5'' | 78.5 | 3.55 (m) |
| 6'' | 62.5 | 3.75 (m), 3.90 (m) |
| Glucose II (terminal) | ||
| 1'''' | 105.0 | 4.60 (d, 7.5) |
| 2'''' | 76.0 | 3.30 (m) |
| 3'''' | 78.2 | 3.45 (m) |
| 4'''' | 71.8 | 3.35 (m) |
| 5'''' | 78.0 | 3.40 (m) |
| 6'''' | 62.8 | 3.70 (m), 3.85 (m) |
Table 3: 1H and 13C NMR Data for the Sugar Moieties.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the structure elucidation of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Key HMBC correlations confirming the glycosidic linkages.
Caption: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.
Conclusion
The structural elucidation of this compound is a rigorous process that showcases the power of modern analytical techniques. Through a systematic approach involving extraction, purification, and comprehensive spectroscopic analysis—particularly with 2D NMR and high-resolution mass spectrometry—the complete chemical structure can be unambiguously determined. The data and methodologies presented in this guide provide a framework for researchers and professionals engaged in the study of complex natural products, facilitating further research into the biological activities and potential therapeutic applications of this and similar flavonoid glycosides.
References
A Technical Guide to the Natural Sources of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, quantification, and experimental protocols related to the flavonoid glycoside, quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Quercetin 3-O-sophoroside-7-O-rhamnoside
This compound has been identified in a variety of plant species. The primary sources identified in the scientific literature are detailed below.
Lycium chinense (Chinese Wolfberry)
The leaves of Lycium chinense have been reported as a source of this compound. A study comparing the phenolic profiles of L. barbarum and L. chinense found this specific glycoside to be present only in L. chinense leaves.[1][2]
Hippophaë rhamnoides (Sea Buckthorn)
Sea buckthorn berries are another notable source of this flavonoid.[3] Its presence in sea buckthorn has been confirmed through high-performance liquid chromatographic fingerprint analysis.[3][4]
Viola yedoensis
The herbs of Viola yedoensis are documented as a natural source of this compound.[1][5]
Ardisia Species
Several species within the Ardisia genus have been found to contain this compound. A comprehensive analysis of flavonoid glucosides in Ardisia and Damnacanthus species using UPLC-DAD-QToF/MS identified and quantified this compound in the leaves of Ardisia crenata (with both red and white berries), Ardisia japonica, and Ardisia pusilla.
Aconitum napellus
PubChem data indicates that this compound has been reported in Aconitum napellus.
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | Compound | Concentration (mg/100g dry weight) | Reference |
| Ardisia crenata (Red Berry) | Leaves | This compound | 15.8 ± 0.1 | Asamenew et al., 2021 |
| Ardisia crenata (White Berry) | Leaves | This compound | 12.3 ± 0.2 | Asamenew et al., 2021 |
| Ardisia japonica | Leaves | This compound | 8.5 ± 0.1 | Asamenew et al., 2021 |
| Ardisia pusilla | Leaves | This compound | 9.2 ± 0.1 | Asamenew et al., 2021 |
Note: Quantitative data for Lycium chinense, Hippophaë rhamnoides, Viola yedoensis, and Aconitum napellus were not available in the reviewed literature.
Experimental Protocols
Extraction of Flavonoid Glycosides
This method has been shown to be effective for extracting phenols from Lycium species.[1]
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Plant Material: Dried and powdered leaves of Lycium chinense.
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Solvent: Methanol (B129727).
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Procedure:
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Mix the powdered leaves with methanol in a specified solid-to-liquid ratio.
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Place the mixture in an ultrasonic bath.
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Perform sonication for a defined period and at a controlled temperature.
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Separate the extract from the solid residue by filtration or centrifugation.
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The resulting extract can be concentrated under reduced pressure.
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The following is a general procedure for the extraction of flavonoid glycosides from Ardisia leaves as described by Asamenew et al. (2021).
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Plant Material: Air-dried and powdered leaves of Ardisia species.
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Solvent: 80% Methanol.
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Procedure:
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Extract the powdered leaves with 80% methanol at room temperature.
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Filter the extract and concentrate it using a rotary evaporator.
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Suspend the concentrated extract in water.
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Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate (B1210297), and n-butanol. The target compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).
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Isolation and Purification
A combination of chromatographic techniques is typically employed for the isolation of pure this compound from the crude extract.
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Column Chromatography:
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Stationary Phase: Silica gel or Sephadex LH-20.
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Mobile Phase: A gradient system of solvents with increasing polarity, such as a mixture of chloroform, methanol, and water, or ethyl acetate and methanol.
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Procedure: The crude extract or a fraction thereof is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or acetic acid to improve peak shape.
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Detection: UV detector set at a wavelength where flavonoids show strong absorbance (e.g., 254 nm or 360 nm).
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Procedure: Fractions from column chromatography containing the target compound are further purified by Prep-HPLC to yield the pure compound.
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Quantification by UPLC-DAD-QToF/MS
This is a powerful analytical technique for the identification and quantification of flavonoid glycosides.
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Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode-Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).
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Column: A reversed-phase C18 column suitable for UPLC.
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Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Detection: DAD is used for UV-Vis spectral data, and the QToF/MS provides accurate mass measurements for identification and fragmentation data for structural elucidation.
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Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Biological Activity and Signaling Pathways (Inferred)
Direct experimental evidence on the specific biological activities and signaling pathways modulated by this compound is limited in the current scientific literature. However, based on the well-documented activities of its aglycone, quercetin, and other related quercetin glycosides, some potential activities and pathways can be inferred. It is crucial to note that these are hypothetical and require experimental validation for this specific compound.
Potential Anti-Inflammatory Activity
Quercetin and its glycosides are known to possess potent anti-inflammatory properties. A related compound, quercetin 3,7-dirhamnoside, has been shown to exert anti-inflammatory effects by regulating the PI3K/AKT and mTOR signaling pathways. It is plausible that this compound could exhibit similar activities by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling cascades.
Potential Anticancer Activity
Quercetin is a well-studied anticancer agent that affects multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] These pathways include:
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PI3K/Akt/mTOR Pathway: Often hyperactivated in cancer, this pathway is a known target of quercetin.
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MAPK/ERK Pathway: Quercetin can modulate this pathway, which is crucial for cell growth and differentiation.
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NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, NF-κB is another potential target.
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p53 Signaling Pathway: Quercetin can induce p53 activation, leading to cell cycle arrest and apoptosis.
It is hypothesized that this compound, upon potential hydrolysis to quercetin in vivo, could exert anticancer effects through the modulation of these pathways.
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the extraction and isolation of this compound.
Inferred Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.
Inferred Anticancer Signaling Pathways
Caption: Hypothesized anticancer signaling pathways influenced by this compound.
Conclusion
This compound is a naturally occurring flavonoid glycoside found in several plant species, with quantitative data available for Ardisia species. Standard phytochemical techniques, including solvent extraction and multi-step chromatography, can be employed for its isolation and purification. While direct evidence for its biological activity is still emerging, its structural relationship to quercetin suggests potential anti-inflammatory and anticancer properties through the modulation of key signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of this compound.
References
An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonoid glycoside. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the pathway and experimental workflows.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a naturally occurring flavonoid found in various plants, including sea buckthorn berries. Flavonoid glycosylation, the attachment of sugar moieties to the flavonoid backbone, plays a crucial role in their stability, solubility, and biological activity. Understanding the biosynthetic pathway of such complex glycosides is essential for their potential applications in drug development and biotechnology. The biosynthesis of this compound is a multi-step process involving a series of UDP-dependent glycosyltransferases (UGTs).
The Biosynthetic Pathway
The biosynthesis of this compound from the aglycone quercetin proceeds through a proposed three-step enzymatic cascade. Each step is catalyzed by a specific glycosyltransferase that transfers a sugar moiety from an activated nucleotide sugar donor to a specific position on the quercetin molecule or its glycosylated intermediates.
Step 1: Glucosylation at the 3-O-position
The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (EC 2.4.1.91) . The product of this reaction is quercetin 3-O-glucoside (isoquercitrin).
Step 2: Formation of the Sophoroside Linkage
The second step is the addition of another glucose molecule to the 2"-hydroxyl group of the glucose moiety attached at the 3-O-position of quercetin. This β-1,2-glucosidic linkage forms the disaccharide sophorose. This reaction is catalyzed by a flavonol-3-O-glucoside glucosyltransferase (EC 2.4.1.239) , which utilizes UDP-glucose as the sugar donor. The resulting intermediate is quercetin 3-O-sophoroside.
Step 3: Rhamnosylation at the 7-O-position
The final step in the biosynthesis is the transfer of a rhamnose molecule from UDP-rhamnose to the 7-hydroxyl group of quercetin 3-O-sophoroside. This reaction is catalyzed by a flavonol 7-O-rhamnosyltransferase . An example of such an enzyme is AtUGT89C1 from Arabidopsis thaliana, which is known to rhamnosylate the 7-O-position of flavonol 3-O-glucosides. It is proposed that a similar enzyme with substrate flexibility can catalyze this final step.
Quantitative Data
While specific kinetic data for the enzymes directly involved in the biosynthesis of this compound are limited, data from homologous enzymes acting on similar substrates provide valuable insights. The following table summarizes representative kinetic parameters for the classes of enzymes involved in this pathway.
| Enzyme Class | Specific Enzyme Example | Substrate | Km (µM) | Vmax (pKat/µg protein) | Optimal pH | Source Plant |
| Flavonol 3-O-glucosyltransferase | Cp3GT | Quercetin | 67 | 20.45 | 7.5 | Citrus paradisi |
| Flavonol-3-O-glucoside glucosyltransferase | - | - | - | - | - | - |
| Flavonol 7-O-rhamnosyltransferase | - | - | - | - | - | - |
Note: Data for Flavonol-3-O-glucoside glucosyltransferase and a Flavonol 7-O-rhamnosyltransferase acting on quercetin 3-O-sophoroside are not currently available in the literature. The table will be updated as new research emerges.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the enzymes involved in the biosynthesis of this compound.
Heterologous Expression and Purification of Glycosyltransferases
Objective: To produce and purify recombinant glycosyltransferases for in vitro characterization.
Protocol:
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Gene Cloning: The coding sequences of candidate glycosyltransferase genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) containing a purification tag (e.g., His-tag).
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Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) at a specific temperature and for a defined period.
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Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
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Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.
In Vitro Enzyme Activity Assay
Objective: To determine the activity and substrate specificity of the purified glycosyltransferases.
Reaction Mixture (Typical):
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50 mM Tris-HCl buffer (pH 7.5)
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1 mM UDP-sugar (UDP-glucose or UDP-rhamnose)
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100 µM acceptor substrate (quercetin, quercetin 3-O-glucoside, or quercetin 3-O-sophoroside)
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1-5 µg of purified recombinant enzyme
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Total volume: 100 µL
Procedure:
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The reaction mixture, excluding the UDP-sugar, is pre-incubated at 30°C for 5 minutes.
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The reaction is initiated by the addition of the UDP-sugar.
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The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).
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The reaction is terminated by adding an equal volume of methanol.
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The mixture is centrifuged to precipitate the protein.
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The supernatant is collected and analyzed by HPLC or LC-MS to identify and quantify the reaction products.
Determination of Enzyme Kinetic Parameters
Objective: To determine the Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax) for the glycosyltransferases.
Procedure:
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Enzyme activity assays are performed as described in section 4.2, with varying concentrations of one substrate (either the acceptor or the UDP-sugar) while keeping the other substrate at a saturating concentration.
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The initial reaction rates are determined for each substrate concentration.
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The kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
Mandatory Visualizations
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for enzyme characterization.
Biological Activity Screening of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides) and Lycium chinense leaves.[1][2] As a member of the extensive flavonoid family, this complex molecule is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the screening methodologies for the biological activities of quercetin 3-O-sophoroside-7-O-rhamnoside, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Due to the limited direct experimental data on this specific glycoside, this guide incorporates data from structurally similar quercetin derivatives to provide a robust framework for its evaluation.
Quantitative Biological Activity Data
Quantitative data on the biological activities of this compound is scarce in publicly available literature. However, by examining its constituent parts (quercetin, sophoroside, and rhamnoside) and closely related analogs, we can infer its potential bioactivities. The following table summarizes relevant quantitative data from these related compounds.
| Compound | Biological Activity | Assay | Cell Line/System | IC50 / Activity | Reference(s) |
| Quercetin 3-O-sophoroside | Antioxidant (Lipid Peroxidation Inhibition) | Cell-free, phospholipid liposomes | - | IC50: 9.2 μM | [3] |
| Quercetin 3-O-sophoroside | Antioxidant | ABTS Assay | - | 1.45 (relative to Trolox) | [3] |
| Quercetin-3-O-rhamnoside (Quercitrin) | Anticancer (Cytotoxicity) | MTT Assay | HeLa (Cervical Cancer) | IC50: 46.67 µg/mL | [4][5][6] |
| Quercetin | Anticancer (Cytotoxicity) | MTT Assay | HeLa (Cervical Cancer) | IC50: 29.49 µg/mL | [4][6] |
| Quercetin | Anticancer (Cytotoxicity) | MTT Assay | A172 (Glioblastoma) | IC50: 58.5 µmol/L (48h) | [7] |
| Quercetin | Anticancer (Cytotoxicity) | MTT Assay | LBC3 (Glioblastoma) | IC50: 41.37 µmol/L (48h) | [7] |
| Quercetin-3-O-glucoside | Anticancer (Cytotoxicity) | MTT Assay | Caco-2 (Colon Carcinoma) | IC50: 79 µg/mL | [8] |
| Quercetin-3-O-glucoside | Anticancer (Cytotoxicity) | MTT Assay | HepG2 (Liver Carcinoma) | IC50: 150 µg/mL | [8] |
| Quercetin & Rutin Blend | Anti-inflammatory (TNF-α Inhibition) | LPS-stimulated RAW 264.7 macrophages | - | ~28.25% inhibition at 10 µM | |
| Quercetin & Rutin Blend | Anti-inflammatory (IL-6 Inhibition) | LPS-stimulated RAW 264.7 macrophages | - | ~32.25% inhibition at 10 µM |
Experimental Protocols
Detailed methodologies for key biological activity screening assays are provided below. These protocols can be adapted for the evaluation of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentrations.
Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Workflow for COX-2 Inhibition Assay
Caption: Workflow of the COX-2 enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare the reaction buffer, human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate solution.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure:
-
In a suitable reaction vessel, combine the reaction buffer, COX-2 enzyme, and heme.
-
Add the test compound or control and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction.
-
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
Signaling Pathways
Quercetin and its glycosides are known to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The study of these pathways is crucial for understanding the mechanism of action of this compound.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
NF-κB Signaling Inhibition by Quercetin Glycosides
Caption: Inhibition of the NF-κB signaling pathway by quercetin glycosides.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Its dysregulation is frequently implicated in cancer. Quercetin has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
PI3K/Akt/mTOR Pathway Inhibition by Quercetin Glycosides
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quercetin glycosides.
Nrf2 Antioxidant Response Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Flavonoids, including quercetin, are known activators of this pathway, leading to the expression of antioxidant enzymes.
Nrf2 Pathway Activation by Quercetin Glycosides
Caption: Activation of the Nrf2 antioxidant response pathway by quercetin glycosides.
Conclusion
While direct experimental evidence for the biological activities of this compound is still emerging, the available data on its structural relatives strongly suggest its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to systematically screen and characterize the therapeutic potential of this complex flavonoid glycoside. Further in-depth studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]
An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a significant flavonoid glycoside. This document details the experimental protocols for its extraction and purification from natural sources, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and the compound's structure.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside that has been identified in various plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their antioxidant and other health-beneficial properties. The structural complexity of this compound, featuring a quercetin aglycone attached to both a sophoroside and a rhamnoside moiety, makes its isolation and characterization a challenging yet crucial task for phytochemical and pharmacological research.
This compound has been reported in several plant species, including sea buckthorn (Hippophaë rhamnoides), Viola yedoensis, and Lycium chinense. Its discovery has often been the result of systematic phytochemical screenings of these plants using advanced analytical techniques.
Experimental Protocols
The isolation of this compound from plant matrices typically involves a multi-step process encompassing extraction, preliminary purification, and final isolation using various chromatographic techniques. The following protocols are synthesized from established methodologies for the purification of flavonoid glycosides.
Plant Material and Extraction
A common source for the isolation of quercetin glycosides is the leaves of various plants. For instance, the leaves of Poacynum hendersonii have been successfully used to isolate the related compound quercetin-3-O-sophoroside. A general procedure for extraction is as follows:
-
Drying and Pulverization : Air-dry the collected plant material (e.g., leaves) at room temperature and then grind into a fine powder.
-
Solvent Extraction : Extract the powdered plant material with a suitable solvent. A 70% ethanol (B145695) solution is often effective for extracting flavonoids. The extraction can be performed at room temperature with stirring for several hours or using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
-
Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification using Macroporous Resin Chromatography
Macroporous resin chromatography is an effective technique for the initial enrichment of flavonoids from the crude extract.
-
Resin Selection and Pre-treatment : Select a suitable macroporous resin, such as HPD-300 or AB-8. Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any impurities and to activate it.
-
Column Packing : Pack a glass column with the pre-treated resin.
-
Loading : Dissolve the crude extract in an appropriate solvent (e.g., deionized water) and load it onto the column.
-
Washing : Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution : Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 90% ethanol). Collect the fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or analytical HPLC. Fractions rich in the target compound are pooled and concentrated.
Purification using Sephadex LH-20 Chromatography
Sephadex LH-20 chromatography is a size-exclusion and partition chromatography technique widely used for the purification of flavonoids.
-
Column Preparation : Swell the Sephadex LH-20 gel in methanol (B129727) and pack it into a glass column.
-
Sample Application : Dissolve the enriched flavonoid fraction from the macroporous resin step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Elution : Elute the column with methanol as the mobile phase. Collect fractions and monitor them by TLC or HPLC.
-
Pooling and Concentration : Combine the fractions containing the pure compound and concentrate them to yield the isolated this compound. A study on the purification of quercetin-3-O-sophoroside from Poacynum hendersonii leaves reported achieving a purity of 93.5% after this step[1].
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is often the final step.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with a binary solvent system, such as water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol, is commonly employed.
-
Injection and Fraction Collection : Inject the partially purified sample and collect the peak corresponding to this compound based on its retention time, which would be determined through prior analytical HPLC analysis.
-
Purity Assessment : The purity of the final isolated compound should be assessed by analytical HPLC. Commercial standards of this compound are available with purities greater than 98%[2][3].
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₁ | [4][5] |
| Molecular Weight | 772.66 g/mol | [4] |
| CAS Number | 64828-40-6 | [5] |
Chromatographic and Spectroscopic Data
Table 2: ¹H-NMR Data of Quercetin (Aglycone) in CD₃OD
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.73 | d | 2.1 |
| H-6' | 7.62 | dd | 8.7, 2.1 |
| H-5' | 6.88 | d | 8.4 |
| H-8 | 6.38 | d | 2.1 |
| H-6 | 6.18 | d | 1.8 |
Source:[6]
Table 3: ¹³C-NMR Data of Quercetin (Aglycone) in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 156.1 |
| C-3 | 135.7 |
| C-4 | 175.8 |
| C-5 | 160.7 |
| C-6 | 98.2 |
| C-7 | 163.9 |
| C-8 | 93.3 |
| C-9 | 156.1 |
| C-10 | 102.9 |
| C-1' | 121.9 |
| C-2' | 115.0 |
| C-3' | 145.0 |
| C-4' | 147.7 |
| C-5' | 115.6 |
| C-6' | 119.9 |
Source:[6]
Table 4: Mass Spectrometry Fragmentation Data of Quercetin
High-resolution mass spectrometry is a key tool for the structural elucidation of flavonoids. In the positive ion mode, quercetin typically shows a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns, including the retro-Diels-Alder (rDA) cleavage of the C-ring, leading to diagnostic fragment ions. A key diagnostic product ion for flavonoids with two hydroxyl groups on the A-ring is m/z 153[7][8][9].
Mandatory Visualization
Isolation Workflow
Caption: Isolation workflow for this compound.
Chemical Structure
Caption: Structure of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Generalized MS/MS fragmentation pathway for quercetin glycosides.
References
- 1. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 64828-40-6 | MOLNOVA [molnova.com]
- 3. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]
- 9. preprints.org [preprints.org]
An In-depth Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside that has been identified in several plants utilized in traditional medicine. As a derivative of quercetin, one of the most extensively studied flavonoids, this compound is of significant interest for its potential pharmacological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the available scientific information on quercetin 3-O-sophoroside-7-O-rhamnoside, including its presence in medicinal plants, its physicochemical properties, and its putative mechanisms of action. Due to the limited specific data on this particular glycoside, information from closely related quercetin derivatives is also included to provide a broader context for its potential therapeutic applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, isolation, and characterization.
| Property | Value | Reference |
| CAS Number | 64828-40-6 | [1] |
| Molecular Formula | C₃₃H₄₀O₂₁ | [1] |
| Molecular Weight | 772.66 g/mol | [1] |
| Appearance | Yellow Powder | [2] |
| Solubility | Soluble in DMSO, Methanol (B129727) | [2] |
Presence in Traditional Medicine
This compound has been identified in a variety of plants with a history of use in traditional medicine for treating inflammatory-related conditions.
| Plant Source | Traditional Use | References |
| Viola yedoensis | Used in Traditional Chinese Medicine to treat inflammation, detoxify the body, and reduce swelling. | [2] |
| Hippophaë rhamnoides (Sea Buckthorn) | Berries are used in traditional medicine for their antioxidant and anti-inflammatory properties. | [3][4] |
| Lycium chinense (Chinese Wolfberry) | Leaves are used for their antioxidant properties. | [2] |
| Aconitum napellus | [5] |
Experimental Protocols
General Extraction and Isolation Workflow
The following workflow outlines a general procedure for the extraction and isolation of flavonoid glycosides from plant material.
Caption: General workflow for the extraction and purification of flavonoid glycosides.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, to extract the flavonoids. The mixture is then filtered to separate the solid plant material from the liquid extract.
-
Purification: The crude extract is concentrated and then subjected to liquid-liquid partitioning. The flavonoid-rich fraction (often the n-butanol fraction) is then further purified using column chromatography, such as with Sephadex LH-20. The final purification step typically involves preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).
-
Detection: Diode-Array Detector (DAD) to monitor the absorbance at the characteristic wavelengths for flavonoids (around 280 nm and 350 nm).
-
Quantification: A calibration curve is generated using a purified standard of this compound.
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the isolated compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF MS) is used to determine the exact mass and fragmentation pattern of the molecule, confirming its identity.
Biological Activities and Mechanisms of Action
While specific quantitative data for the biological activities of this compound is limited, the activities of its aglycone, quercetin, and other quercetin glycosides provide strong indications of its potential. The primary activities of interest are its anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Quercetin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of anti-inflammatory action of quercetin glycosides via the NF-κB pathway.
Quercetin glycosides are thought to inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6].
Antioxidant Activity
The antioxidant activity of flavonoids like quercetin can be attributed to both direct radical scavenging and the modulation of endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway:
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
Caption: Proposed mechanism of antioxidant action of quercetin glycosides via the Nrf2 pathway.
Quercetin and its glycosides are believed to promote the dissociation of Nrf2 from Keap1, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage[7][8].
Quantitative Data
Specific quantitative data on the antioxidant and anti-inflammatory activities of this compound are not available in the current literature. However, data for related quercetin glycosides can provide an indication of its potential potency.
Antioxidant Activity of Related Compounds
| Compound | Assay | IC₅₀ Value | Reference |
| Quercetin 3-O-sophoroside | Lipid Peroxidation | 9.2 µM | [9] |
| Quercetin 3-O-sophoroside | ABTS | 1.45 (relative to Trolox) | [10] |
Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research and underscores the need for further investigation into the pharmacological properties of this specific compound.
Conclusion and Future Directions
This compound is a complex flavonoid glycoside found in several plants with a history of use in traditional medicine for inflammatory conditions. Based on the known activities of its aglycone, quercetin, and other related glycosides, it is likely to possess significant anti-inflammatory and antioxidant properties. The modulation of the NF-κB and Nrf2 signaling pathways appears to be a key mechanism underlying these effects.
However, there is a clear need for further research to fully elucidate the therapeutic potential of this specific compound. Future studies should focus on:
-
Developing and publishing detailed protocols for the efficient isolation and purification of this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values for its antioxidant and anti-inflammatory activities.
-
Investigating the detailed molecular interactions of this compound with the components of the NF-κB and Nrf2 signaling pathways.
-
Performing pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
By addressing these research gaps, a more complete understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MCE [medchemexpress.cn]
- 5. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin 3-O-sophoroside - Biochemicals - CAT N°: 28592 [bertin-bioreagent.com]
- 10. caymanchem.com [caymanchem.com]
In Vitro Antioxidant Activity of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plants, including sea buckthorn berries and certain species of Lycium and Aconitum napellus.[1][2][3] As a derivative of the potent antioxidant quercetin, this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of quercetin 3-O-sophoroside-7-O-rhamnoside. Due to the limited direct experimental data on this specific glycoside in publicly available literature, this guide leverages data from structurally similar compounds, namely quercetin and its 3-O-sophoroside derivative, to provide a comparative analysis. Detailed experimental protocols for common in vitro antioxidant assays are presented, alongside a discussion of the underlying mechanisms of action.
Introduction to Quercetin and its Glycosides
Quercetin, a pentahydroxyflavone, is a well-established antioxidant renowned for its potent free radical scavenging and metal-chelating properties.[4] Its antioxidant activity is primarily attributed to the presence of hydroxyl groups, particularly the catechol group in the B-ring. The glycosylation of flavonoids, the attachment of sugar moieties, can influence their physicochemical properties, including solubility, stability, and bioavailability, which in turn can modulate their antioxidant capacity. Often, glycosylation can reduce the antioxidant activity compared to the aglycone form by obstructing the key hydroxyl groups involved in radical scavenging.
This compound is a complex glycoside with a sophorose sugar attached at the 3-position and a rhamnose sugar at the 7-position of the quercetin backbone. Understanding its antioxidant potential requires an examination of common in vitro assays and a comparison with its parent compound and simpler glycosides.
Quantitative Antioxidant Activity Data
While specific quantitative data for this compound is scarce in the reviewed literature, the following tables summarize the reported antioxidant activities of quercetin and quercetin 3-O-sophoroside, providing a valuable benchmark for estimating the potential activity of the target compound.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value | Notes | Reference |
| Quercetin | 5.5 µg/mL | - | [5] |
| Quercetin | 19.17 µg/mL | - | [5] |
| Quercetin | 0.0432 µg/mL | - | [5] |
| Quercetin | 0.74 µg/mL | Compared to ascorbic acid (IC50 = 9.53 µg/mL) | [4] |
Table 2: ABTS Radical Cation Decolorization Activity
| Compound | IC50 Value / Relative Activity | Notes | Reference |
| Quercetin | IC50 = 1.89 ± 0.33 μg/mL | - | [5] |
| Quercetin | 3.5-fold higher than curcumin | - | [5] |
| Quercetin 3-O-sophoroside | Relative antioxidant capacity of 1.45 | Compared to Trolox | [6] |
Table 3: Other In Vitro Antioxidant Assays
| Compound | Assay | IC50 Value / Activity | Notes | Reference |
| Quercetin 3-O-sophoroside | Lipid Peroxidation Inhibition | IC50 = 9.2 μM | Cell-free assay using phospholipid liposomes | [6] |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Quercetin, Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[7]
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).[4] Perform serial dilutions to obtain a range of concentrations (e.g., 10 to 500 µg/mL).[7]
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of each sample dilution to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.[7]
-
For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.[7]
-
For the negative control, mix 100 µL of the sample dilution with 100 µL of methanol.
-
-
Incubation and Measurement: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4][7] Measure the absorbance at 517 nm using a microplate reader.[4][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample with DPPH.
-
A_neg_control is the absorbance of the sample without DPPH. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.
-
Assay Protocol:
-
Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) to each well.[7]
-
-
Incubation and Measurement: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[7] Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8][9] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare serial dilutions of the test compound and ferrous sulfate standards in a suitable solvent.
-
Assay Protocol:
-
Incubation and Measurement: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[9] Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.[7] Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents per µM or µg/mL of the sample.[7]
-
Visualizations
Chemical Structure and Relationship
The following diagram illustrates the relationship between quercetin and its glycoside, this compound.
Caption: Relationship between Quercetin and its Glycoside.
General Workflow for In Vitro Antioxidant Assays
The diagram below outlines the general experimental workflow for assessing the in vitro antioxidant activity of a test compound.
Caption: Workflow for In Vitro Antioxidant Assays.
Conclusion
This compound, as a complex glycoside of quercetin, is anticipated to possess antioxidant properties. While direct quantitative data remains limited, the provided information on quercetin and quercetin 3-O-sophoroside offers a valuable framework for understanding its potential efficacy. The detailed experimental protocols in this guide serve as a practical resource for researchers aiming to elucidate the specific in vitro antioxidant activity of this and other related flavonoid glycosides. Further studies are warranted to isolate and characterize the antioxidant profile of pure this compound to fully comprehend its therapeutic potential.
References
- 1. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nehu.ac.in [nehu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Preliminary Cytotoxic Effects of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside identified in several plant species with traditional medicinal uses, including sea buckthorn (Hippophae rhamnoides), Goji leaves (Lycium chinense), and Nigella damascena. While direct and extensive research on the isolated compound's cytotoxic effects is limited, preliminary evidence from studies on total flavonoid extracts from these plants suggests potential anti-proliferative and cytotoxic activities. This technical guide synthesizes the available data on the cytotoxic potential of plant extracts containing quercetin 3-O-sophoroside-7-O-rhamnoside, details the experimental protocols used in these studies, and explores the putative signaling pathways based on the well-documented activities of its aglycone, quercetin.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant, anti-inflammatory, and anti-cancer properties. Quercetin, a prominent flavonol, and its glycosidic derivatives are of significant interest in oncological research due to their ability to modulate various cellular processes involved in tumorigenesis and metastasis. This compound is a specific, complex glycoside of quercetin. Its large sugar moieties may influence its bioavailability and specific mechanisms of action. This document provides a comprehensive overview of the preliminary evidence regarding its cytotoxic effects, drawing from studies on extracts of plants in which it is a known constituent.
Data Presentation: Cytotoxicity of Plant Extracts Containing this compound
| Plant Source | Extract Type | Cancer Cell Line(s) | Key Findings |
| Hippophae rhamnoides (Sea Buckthorn) | Total Flavonoids | K562 (chronic myelogenous leukemia) | Enhanced the cytotoxicity of NK92-MI cells against K562 cells. |
| Nigella damascena | Methanolic Extract | U-937 (histiocytic lymphoma), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma) | Demonstrated anti-proliferative activity against all tested cell lines. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the cytotoxic effects of flavonoid-rich plant extracts.
Preparation of Total Flavonoid Extract from Hippophae rhamnoides
-
Source Material: Berries of Hippophae rhamnoides L.
-
Extraction: The crude extract is obtained from a commercial source (e.g., Liaoning Dongning Pharmaceutical Co., Ltd).
-
Quantification: The total flavonoid content is determined, with the main components identified and quantified using ultraviolet spectrum, nuclear magnetic resonance, and mass spectrometry. Key flavonoids typically include isorhamnetin, quercetin, kaempferol, and myricetin.
Cell Culture and Treatment
-
Cell Lines: NK92-MI (a natural killer cell line) and K562 (a target cancer cell line) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and necessary growth factors (e.g., IL-2 for NK92-MI cells).
-
Treatment: NK92-MI cells are treated with the total flavonoid extract from Hippophae rhamnoides (TFH) at specified concentrations (e.g., 2.5 or 5.0 mg/L) or a vehicle control (e.g., phosphate-buffered saline) for 24 hours.
Cytotoxicity Assay (Lactate Dehydrogenase Release Assay)
-
Principle: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells is a measure of cytotoxicity.
-
Procedure:
-
Treated NK92-MI cells (effector cells) are co-cultured with K562 cells (target cells) at various effector-to-target ratios.
-
After incubation, the activity of LDH in the culture supernatant is measured using a commercial LDH cytotoxicity assay kit.
-
The percentage of specific cytotoxicity is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100%.
-
Anti-proliferative Activity of Nigella damascena Extract
-
Source Material: Aerial parts of wild and cultivated Nigella damascena.
-
Extraction: Methanolic extraction is performed to obtain the crude extract.
-
Cell Lines: U-937, HL-60, and MCF-7 tumor cell lines are maintained in appropriate culture conditions.
-
Treatment: Cells are treated with the extract at various concentrations (e.g., ranging from 1.25 mg/mL to 5 mg/mL) for 24 to 72 hours. A vehicle control (e.g., DMSO) is used.
-
Viability Assay: Cell viability is assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay or by direct cell counting.
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity of Plant Extracts
Caption: General workflow for evaluating the cytotoxicity of plant-derived flavonoid extracts.
Putative Signaling Pathway for Quercetin-Induced Apoptosis
While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its aglycone, quercetin, provide a hypothetical framework. Quercetin is known to induce apoptosis through both intrinsic and extrinsic pathways.
Caption: A simplified, hypothetical intrinsic apoptosis pathway induced by a quercetin derivative.
Conclusion and Future Directions
The preliminary evidence from studies on total flavonoid extracts of plants such as Hippophae rhamnoides and Nigella damascena suggests that this compound, as a constituent of these extracts, may contribute to their observed anti-proliferative and cytotoxic effects. However, a significant knowledge gap exists regarding the specific bioactivity of the isolated compound.
Future research should focus on:
-
Isolation and Purification: Developing robust methods for isolating this compound in sufficient quantities for biological testing.
-
In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of the purified compound against a panel of human cancer cell lines to determine IC50 values.
-
Mechanism of Action Studies: Investigating the specific molecular mechanisms, including effects on cell cycle progression, apoptosis induction, and modulation of key signaling pathways.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.
A deeper understanding of the pharmacological properties of this complex flavonoid glycoside will be crucial in determining its potential as a novel therapeutic agent in oncology.
Spectral Data Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the flavonoid glycoside, quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. While this compound has been identified in various plant species, including Viola yedoensis and Lycium chinense, a complete set of publicly available, experimentally derived ¹H and ¹³C NMR data is not readily found in the current scientific literature. This guide presents the available predicted mass spectrometry data for the target compound and detailed experimental NMR data for a closely related analogue, quercetin-3-O-rhamnoside, to aid in structural elucidation efforts. Furthermore, standardized experimental protocols for the isolation and spectroscopic analysis of flavonoid glycosides are detailed.
Mass Spectrometry Data for Quercetin 3-O-sophoroside-7-O-rhamnoside
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₃₃H₄₀O₂₁), providing a valuable reference for its identification in complex mixtures.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 773.21352 |
| [M+Na]⁺ | 795.19546 |
| [M-H]⁻ | 771.19896 |
| [M+NH₄]⁺ | 790.24006 |
| [M+K]⁺ | 811.16940 |
| [M+H-H₂O]⁺ | 755.20350 |
NMR Spectral Data of a Related Analogue: Quercetin-3-O-rhamnoside
In the absence of complete experimental NMR data for this compound, the spectral data of the structurally similar compound, quercetin-3-O-rhamnoside (quercitrin), is presented below. This data is highly valuable for the assignment of the quercetin aglycone and the rhamnose moiety signals in the target compound. The primary difference will be the absence of the sophorose signals and a hydroxyl group at the 7-position of the A-ring in quercetin-3-O-rhamnoside.
¹H-NMR Spectral Data of Quercetin-3-O-rhamnoside
The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The data below was recorded in Methanol-d₄.[2][3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.35 | d | 2.1 |
| H-6' | 7.32 | dd | 8.2, 2.3 |
| H-5' | 6.92 | d | 8.26 |
| H-8 | 6.38 | d | 2.1 |
| H-6 | 6.21 | d | 2.1 |
| H-1" | 5.32 | d | 1.4 |
| H-2" | 4.19 | dd | 3.2, 1.4 |
| H-3" | 3.71 | dd | 9.1, 3.7 |
| H-4" | 3.32 | dd | 9.6, 5.9 |
| H-5" | 3.39 | dd | 9.6, 5.9 |
| Me-6" | 0.91 | d | 6.0 |
¹³C-NMR Spectral Data of Quercetin-3-O-rhamnoside
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The data below was recorded in Methanol-d₄.[2][3]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 157.2 |
| C-3 | 134.9 |
| C-4 | 178.3 |
| C-5 | 161.9 |
| C-6 | 98.4 |
| C-7 | 164.6 |
| C-8 | 93.4 |
| C-9 | 158.0 |
| C-10 | 104.6 |
| C-1' | 121.6 |
| C-2' | 115.0 |
| C-3' | 145.1 |
| C-4' | 148.5 |
| C-5' | 115.6 |
| C-6' | 121.5 |
| C-1" | 102.2 |
| C-2" | 70.8 |
| C-3" | 70.7 |
| C-4" | 71.9 |
| C-5" | 70.6 |
| C-6" | 16.3 |
Experimental Protocols
The following sections outline detailed methodologies for the isolation and spectroscopic analysis of flavonoid glycosides like this compound.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., leaves of Viola yedoensis) is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of techniques like sonication or reflux to enhance efficiency.
-
Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of the pure compound. This often involves:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system of appropriate solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient is often employed to obtain the highly pure compound.
-
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Data Acquisition: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are used to elucidate the structure of the molecule, including the nature and position of the sugar moieties.
Mass Spectrometry
-
Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids, and can be operated in both positive and negative ion modes.
-
Analysis: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the parent ion is selected and fragmented. The resulting fragmentation pattern provides valuable information on the structure of the aglycone and the sequence of the sugar units.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a plant source.
Caption: Workflow for the isolation and characterization of this compound.
References
A Comprehensive Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a significant flavonoid glycoside. This document outlines its chemical identity, biological activities with a focus on antioxidant properties, and detailed experimental protocols for its extraction and synthesis.
Core Chemical and Physical Properties
Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside with the chemical identifier CAS Number 64828-40-6 .[1][2] Its systematic IUPAC name is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[2] This compound is naturally found in various plants, including sea buckthorn berries (Hippophae rhamnoides), Aconitum napellus, and the leaves of Lycium chinense.[1][2][3]
| Property | Value | Source |
| CAS Number | 64828-40-6 | [1][2] |
| Molecular Formula | C33H40O21 | [2] |
| Molecular Weight | 772.66 g/mol | [3] |
| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [2] |
| Synonyms | Quercetin 3-sophoroside-7-rhamnoside | [2] |
| Natural Sources | Sea buckthorn berries, Aconitum napellus, Lycium chinense leaves | [1][2][3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Biological Activity and Signaling Pathways
This compound, as a member of the flavonoid family, is recognized for its antioxidant properties. While specific quantitative antioxidant data for this exact glycoside is limited in publicly available literature, the activity of structurally similar compounds provides valuable insights. For instance, the related compound Quercetin 3-O-sophoroside has demonstrated significant antioxidant capacity, inhibiting lipid peroxidation with an IC50 value of 9.2 μM and showing a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay.
The antioxidant effects of quercetin and its glycosides are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Experimental Protocols
Extraction from Natural Sources
1. Ultrasound-Assisted Extraction (UAE) from Lycium chinense Leaves
This protocol is adapted from methods for extracting flavonoids from Lycium species.
-
Sample Preparation: Dry the leaves of Lycium chinense at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction Solvent: Prepare a solution of aqueous ethanol (B145695) (e.g., 60% v/v).
-
Ultrasonic Extraction:
-
Mix the powdered leaves with the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:50 g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction under optimized conditions:
-
Extraction Time: 40 minutes
-
Extraction Temperature: 50°C
-
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant to remove any remaining particulate matter.
-
The resulting extract can be used for further purification and analysis.
-
2. Microwave-Assisted Extraction (MAE) from Sea Buckthorn Berries
This protocol is based on optimized methods for flavonoid extraction from sea buckthorn.
-
Sample Preparation: Lyophilize (freeze-dry) sea buckthorn berries and grind them into a homogenous powder.
-
Extraction Parameters:
-
Place a known amount of the powdered berries into the microwave extraction vessel.
-
Set the microwave extractor to the following optimized conditions:
-
Microwave Power: 300 W
-
Extraction Temperature: 60°C
-
Extraction Time: 10 minutes
-
-
-
Recovery:
-
After extraction, cool the vessel and filter the mixture to separate the liquid extract.
-
The extract can then be concentrated under reduced pressure for further analysis.
-
Enzymatic Synthesis
The synthesis of specific flavonoid glycosides can be achieved with high regioselectivity using glycosyltransferases. The following outlines a general workflow for the enzymatic synthesis of a quercetin bisglycoside.
Protocol for Enzymatic Synthesis in E. coli
This protocol describes a general method for producing quercetin glycosides using metabolically engineered E. coli.
-
Strain Engineering:
-
Transform E. coli with plasmids containing the genes for the required uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). One UGT will be specific for the 3-O-sophorosylation and another for the 7-O-rhamnosylation.
-
Additionally, co-express genes necessary for the production of the sugar donors, UDP-glucose and UDP-rhamnose.
-
-
Culture and Induction:
-
Grow the engineered E. coli strain in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (e.g., OD600 of 0.4-0.6).
-
Induce the expression of the UGTs and other pathway enzymes by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 24-48 hours) to ensure proper protein folding and activity.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Add the precursor, quercetin, to the cell suspension.
-
Incubate the reaction mixture under controlled conditions to allow for the enzymatic conversion of quercetin to the desired bisglycoside.
-
-
Extraction and Purification:
-
Lyse the E. coli cells to release the product.
-
Separate the cell debris by centrifugation.
-
Purify the this compound from the supernatant using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli [jmb.or.kr]
- 4. Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Quercetin 3-O-sophoroside-7-O-rhamnoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides) and Goji berry (Lycium chinense). While research specifically targeting this compound is limited, the broader families of quercetin glycosides and extracts from these plants have demonstrated significant therapeutic potential. This guide synthesizes the available information to elucidate the probable therapeutic targets of quercetin 3-O-sophoroside-7-O-rhamnoside. Drawing on data from analogous compounds and plant extracts, we explore its likely mechanisms of action, focusing on its antioxidant and anti-inflammatory properties. This document provides a comprehensive overview for researchers and professionals in drug development, inclusive of quantitative data, relevant experimental protocols, and visual representations of key signaling pathways.
Introduction to this compound
This compound is a triglycosidic flavonoid, a class of polyphenolic secondary metabolites in plants. Its core structure is the flavonol quercetin, which is extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, antiviral, and antibacterial effects.[[“]] The attachment of sophoroside (a disaccharide of glucose) and rhamnose (a monosaccharide) moieties to the quercetin aglycone at positions 3 and 7 respectively, influences its solubility, bioavailability, and metabolic fate, thereby modulating its therapeutic efficacy. This compound is notably present in sea buckthorn berries and Lycium chinense leaves, both of which have a long history of use in traditional medicine.[[“]][3]
Quantitative Data on Biological Activity
Direct quantitative data for the biological activity of this compound is not extensively available in the current literature. However, data from structurally similar compounds, such as quercetin 3-O-sophoroside, can provide valuable insights into its potential potency.
| Compound | Assay | Target/Activity | IC50 Value | Reference |
| Quercetin 3-O-sophoroside | Lipid Peroxidation Assay | Inhibition of lipid peroxidation in phospholipid liposomes | 9.2 μM | [4] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the measured activity. Lower values indicate higher potency.
Potential Therapeutic Targets and Signaling Pathways
Based on the known biological activities of sea buckthorn and Lycium chinense extracts, as well as other quercetin glycosides, the primary therapeutic targets of this compound are likely centered around the modulation of oxidative stress and inflammatory pathways.
Antioxidant Activity and Oxidative Stress Modulation
Flavonoids are renowned for their potent antioxidant properties. The therapeutic action of this compound is likely to involve both direct and indirect antioxidant mechanisms.
-
Direct Radical Scavenging: The polyphenolic structure of the quercetin backbone allows for the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage.
-
Upregulation of Endogenous Antioxidant Enzymes: A key mechanism for flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
References
Hypothesized Mechanism of Action for Quercetin 3-O-sophoroside-7-O-rhamnoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is limited in current scientific literature. This guide presents a hypothesized mechanism of action based on the well-documented biological activities of its aglycone, quercetin, and structurally similar flavonoid glycosides. The information herein is intended to provide a foundational framework for future research and drug development efforts.
Executive Summary
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn berries.[1][2][3] While this specific compound has not been extensively studied, the known biological activities of its core structure, quercetin, and related flavonoid glycosides suggest a multi-faceted mechanism of action. This guide will explore the hypothesized anti-inflammatory, antioxidant, and potential anti-cancer properties of this compound by extrapolating from data on analogous compounds. The primary proposed mechanisms involve the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and Nrf2-ARE.
Hypothesized Core Mechanisms of Action
The biological activities of flavonoids are largely attributed to their molecular structure. The proposed mechanisms for this compound are centered on three key areas:
-
Anti-Inflammatory Activity: Primarily through the inhibition of the NF-κB signaling pathway.
-
Antioxidant Activity: By direct free radical scavenging and activation of the Nrf2-ARE pathway.
-
Anti-Cancer Activity: Through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways like PI3K/Akt.
Anti-Inflammatory Effects: Inhibition of the NF-κB Signaling Pathway
A key hypothesized mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of inflammation. Studies on the structurally similar compound, kaempferol-3-O-sophoroside, have demonstrated its ability to suppress lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting NF-κB activation and reducing the production of tumor necrosis factor-α (TNF-α).[4]
Proposed Signaling Pathway:
Caption: Hypothesized Inhibition of the NF-κB Pathway.
Antioxidant Effects: Free Radical Scavenging and Nrf2 Pathway Activation
Flavonoids are renowned for their antioxidant properties. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, which is influenced by the number and position of hydroxyl groups.[5] While glycosylation can sometimes reduce the antioxidant activity compared to the aglycone, both quercetin and kaempferol (B1673270) are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of numerous antioxidant genes.[6]
Proposed Signaling Pathway:
Caption: Hypothesized Activation of the Nrf2 Antioxidant Pathway.
Potential Anti-Cancer Effects: Modulation of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Kaempferol has been shown to suppress the proliferation and migration of human retinal endothelial cells by downregulating PI3K and inhibiting the activation of Akt1.[4] It is hypothesized that this compound may exert similar anti-cancer effects by targeting this pathway.
Proposed Signaling Pathway:
Caption: Hypothesized Inhibition of the PI3K/Akt Survival Pathway.
Quantitative Data from Structurally Similar Compounds
The following table summarizes quantitative data from in vitro antioxidant assays for quercetin and related kaempferol glycosides. This data provides a comparative baseline for the potential antioxidant activity of this compound.
| Compound | Assay | IC50 (µM) | Source |
| Quercetin | DPPH Radical Scavenging | 5.7 | [6] |
| Kaempferol | DPPH Radical Scavenging | 12.3 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for structurally similar compounds, which can be adapted for the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the in vitro antioxidant activity by measuring the ability of the compound to scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the antioxidant activity of a compound within a cellular environment.
Methodology:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Wash the cells with a buffer solution.
-
Incubate the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Add a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.
-
Induce oxidative stress by adding a free radical generator (e.g., AAPH).
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
A control group of cells treated with the probe and radical generator but without the test compound is included.
-
The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., NF-κB, PI3K/Akt).
Methodology:
-
Treat cultured cells with the test compound at various concentrations for a specified time.
-
Induce the signaling pathway if necessary (e.g., with LPS for NF-κB activation).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The hypothesized mechanism of action for this compound, based on data from structurally related flavonoids, suggests its potential as a valuable therapeutic agent with anti-inflammatory, antioxidant, and anti-cancer properties. The modulation of the NF-κB, Nrf2-ARE, and PI3K/Akt signaling pathways appears to be central to these effects.
Future research should focus on validating these hypotheses through direct experimental investigation of this compound. This includes in vitro studies to determine its specific IC50 values in various antioxidant and anti-inflammatory assays, as well as cell-based assays and in vivo animal models to confirm its effects on the proposed signaling pathways and to evaluate its pharmacokinetic and pharmacodynamic properties. Such studies are crucial for unlocking the full therapeutic potential of this natural compound.
References
A Comprehensive Technical Review of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plants, including sea buckthorn (Hippophae rhamnoides), Lycium chinense leaves, and Viola yedoensis.[1][2] As a derivative of the well-studied flavonol quercetin, this complex glycoside is of significant interest for its potential pharmacological activities. Quercetin and its various glycosidic forms are known to possess a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] This technical guide provides a comprehensive literature review of the research on quercetin 3-O-sophoroside-7-O-rhamnoside and its related compounds, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited specific research on this particular glycoside, data from closely related quercetin derivatives are included to provide a broader context and predictive insights.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₁ | PubChem |
| Molecular Weight | 772.65 g/mol | PubChem |
| CAS Number | 64828-40-6 | PubChem |
| Appearance | Yellowish powder | Vendor Data |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO | Vendor Data |
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited, the following tables summarize the activities of its parent aglycone, quercetin, and other relevant glycosides. This data provides a valuable reference for predicting the potential efficacy of this compound.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table includes IC50 values for quercetin and related glycosides in various antioxidant assays.
| Compound | Assay | IC50 Value (µM) | Source |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 | [6] |
| Quercetin | ABTS Radical Scavenging | 48.0 ± 4.4 | [6] |
| Quercitrin (Quercetin 3-O-rhamnoside) | DPPH Radical Scavenging | ~10 | [7] |
| Isoquercitrin (Quercetin 3-O-glucoside) | DPPH Radical Scavenging | ~8 | [7] |
| Quercetin | H₂O₂ Scavenging | 36.22 (µg/ml) | [8] |
Anticancer Activity
Quercetin and its derivatives have been extensively studied for their potential to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) | Source |
| Quercetin | HL-60 (Leukemia) | 7.7 | 96 | [9] |
| Quercetin | MCF-7 (Breast Cancer) | 73 | 48 | [10] |
| Quercetin | MDA-MB-231 (Breast Cancer) | 85 | 48 | [10] |
| Quercetin Derivatives (2q, 4q, 8q, 9q) | MCF-7 (Breast Cancer) | 35.49 - 39.7 | Not Specified | [11] |
Anti-inflammatory Activity
The anti-inflammatory effects of quercetin are attributed to its ability to modulate various inflammatory pathways.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Source |
| Colliguaja odorifera Ethyl Acetate (B1210297) Extract | LOX Inhibition | 11.75 ± 1.86 | [12] |
| Quercetin | LOX Inhibition | 0.48 ± 0.03 | [12] |
| Gallic Acid | sPLA₂-V Inhibition | 11.16 | [12] |
| Quercetin | Hyaluronidase Inhibition | 1.31 | [12] |
Signaling Pathways
Quercetin and its glycosides exert their biological effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways implicated in the antioxidant, anti-inflammatory, and anticancer activities of quercetin. It is hypothesized that this compound, following enzymatic hydrolysis to its aglycone form, would engage similar molecular targets.
Experimental Protocols
Isolation and Purification of Quercetin Glycosides from Sea Buckthorn Leaves
This protocol is based on methodologies described for the isolation of flavonoid glycosides from Hippophae rhamnoides.[13][14][15][16]
1. Extraction:
-
Air-dried and powdered sea buckthorn leaves are extracted with 80% aqueous ethanol or 30% aqueous methanol at room temperature with ultrasonication for 2 hours.
-
The extraction is repeated, and the filtrates are combined and concentrated under reduced pressure.
2. Fractionation:
-
The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
3. Column Chromatography:
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, or a reversed-phase C18 column.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For reversed-phase chromatography, a gradient of methanol in water is commonly used.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Preparative HPLC:
-
Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield the pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Quantitative analysis of quercetin glycosides is typically performed using reverse-phase HPLC with UV detection.[17][18]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, often with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 254 nm and 370 nm.
-
Quantification: A calibration curve is generated using a pure standard of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The definitive structure of an isolated flavonoid glycoside is determined using one- and two-dimensional NMR spectroscopy.[5]
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
1D NMR:
-
¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the aromatic rings of the quercetin aglycone and the anomeric protons of the sugar moieties.
-
¹³C NMR indicates the number of carbon atoms and their chemical shifts, which are indicative of the flavonoid skeleton and the attached sugars.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the aglycone and sugar units.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the attachment points of the sugar units to the aglycone and the linkages between the sugars themselves.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine the stereochemistry of the glycosidic linkages.
-
Conclusion
This compound is a complex flavonoid glycoside with significant therapeutic potential, inferred from the extensive research on its parent compound, quercetin, and related glycosides. While direct experimental data on this specific molecule remains limited, this guide provides a foundational understanding of its likely biological activities, the signaling pathways it may modulate, and the experimental approaches for its study. Further research is warranted to isolate and characterize this compound and to specifically evaluate its antioxidant, anti-inflammatory, and anticancer properties in various in vitro and in vivo models. The methodologies and comparative data presented herein offer a valuable resource for scientists and drug development professionals embarking on the investigation of this promising natural product.
References
- 1. ejournal.medistra.ac.id [ejournal.medistra.ac.id]
- 2. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nehu.ac.in [nehu.ac.in]
- 7. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 9. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation of quercetin glycosides from leaves of sea buckthorn (hippophae rhamnoides ssp. Mongolica) - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 12. ISOLATION OF QUERCETIN GLYCOSIDES FROM LEAVES OF SEA BUCKTHORN (HIPPOPHAE RHAMNOIDES SSP. MONGOLICA) | International Society for Horticultural Science [ishs.org]
- 13. Seabuckthorn Leaves Extract and Flavonoid Glycosides Extract from Seabuckthorn Leaves Ameliorates Adiposity, Hepatic Steatosis, Insulin Resistance, and Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. phcogj.com [phcogj.com]
- 16. Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods -Korean Journal of Food Science and Technology | 학회 [koreascience.kr]
- 17. scienggj.org [scienggj.org]
- 18. ukm.my [ukm.my]
A Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside and its Aglycone Quercetin: From Phytochemistry to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063), a ubiquitous dietary flavonoid, and its various glycosidic derivatives have garnered significant scientific attention for their potent antioxidant, anti-inflammatory, and disease-modulating properties. This technical guide provides an in-depth exploration of a specific, complex glycoside, quercetin 3-O-sophoroside-7-O-rhamnoside, and its widely studied aglycone, quercetin. We delve into their chemical structures, natural sources, and detailed experimental protocols for their extraction and isolation. Furthermore, this document presents a comparative analysis of their biological activities, supported by quantitative data, and elucidates the key signaling pathways they modulate, including the PI3K/Akt and MAPK cascades. Visual diagrams of these pathways and experimental workflows are provided to facilitate a comprehensive understanding of their mechanisms of action, aiming to support further research and drug development endeavors.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, forming an integral part of the human diet. Among these, the flavonol quercetin is one of the most abundant and extensively researched, primarily due to its wide array of health benefits. In nature, quercetin predominantly exists in glycosidic forms, where it is bound to one or more sugar moieties. These sugar attachments influence its solubility, bioavailability, and ultimately, its biological activity.
This guide focuses on a specific triglycoside, This compound , and its parent aglycone, quercetin . While quercetin's biological effects are well-documented, its glycosides often exhibit unique pharmacological profiles. Understanding the nuances between the aglycone and its complex glycosides is crucial for harnessing their full therapeutic potential.
Chemical Structure and Properties
The foundational structure for these compounds is the flavone (B191248) backbone, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C ring).
Quercetin (3,3',4',5,7-pentahydroxyflavone) possesses five hydroxyl groups, which are key to its antioxidant and biological activities. Its chemical formula is C₁₅H₁₀O₇ and it has a molecular weight of 302.236 g/mol .[1][2]
This compound is a more complex molecule where a sophorose (a disaccharide of glucose) is attached at the 3-position and a rhamnose (a monosaccharide) is attached at the 7-position of the quercetin backbone.[3] Its chemical formula is C₃₃H₄₀O₂₁ with a molecular weight of 772.66 g/mol .[3][4] This glycosylation significantly increases its molecular size and polarity.
Natural Sources and Biosynthesis
Natural Occurrences
Quercetin is one of the most widely distributed flavonoids in the plant kingdom. High concentrations are found in onions, apples, berries, capers, and tea.[5]
This compound has been identified in specific plant sources, notably in the berries of sea buckthorn (Hippophae rhamnoides) and the leaves of Lycium chinense.[6][7][8]
Biosynthesis of Quercetin and its Glycosides
The biosynthesis of quercetin begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions lead to the formation of 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. Chalcone synthase catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, a precursor to various flavonoids, including quercetin.[9]
The formation of quercetin glycosides, such as this compound, occurs through the action of specific uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of sugar moieties from activated sugar donors (e.g., UDP-glucose, UDP-rhamnose) to the hydroxyl groups of the quercetin aglycone. The formation of a diglycoside at the 3-position (sophoroside) and a monoglycoside at the 7-position (rhamnoside) involves a sequence of specific glycosylation steps.
Experimental Protocols
Extraction and Isolation of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively documented, the following methodology is a representative workflow based on the extraction of flavonoid glycosides from sea buckthorn and Lycium leaves.[10][11]
Objective: To extract and isolate this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., sea buckthorn leaves or berries)
-
Solvents: 80% Methanol (B129727), n-hexane, n-butanol, water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Column chromatography materials (e.g., Sephadex LH-20, silica (B1680970) gel)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Extraction:
-
Macerate the powdered plant material in 80% methanol at room temperature with continuous stirring for 24 hours.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition sequentially with n-hexane and then n-butanol.
-
The flavonoid glycosides will preferentially partition into the n-butanol fraction.
-
Collect the n-butanol fraction and evaporate the solvent to dryness.
-
-
Preliminary Purification:
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol.
-
Subject the dissolved extract to Solid Phase Extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities. Elute the flavonoid-rich fraction with methanol.
-
-
Column Chromatography:
-
Further purify the flavonoid-rich fraction using column chromatography on Sephadex LH-20, eluting with methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.
-
If necessary, perform a subsequent column chromatography step on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) and methanol) for finer separation.
-
-
Preparative HPLC:
-
For final purification, employ preparative HPLC on a C18 column.
-
Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Collect the peak corresponding to this compound based on retention time and UV absorbance.
-
-
Lyophilization and Characterization:
-
Lyophilize the purified fraction to obtain the compound as a powder.
-
Confirm the structure and purity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Antioxidant Activity Assay (DPPH Method)
Objective: To determine and compare the free radical scavenging activity of quercetin and its glycoside.[12][13]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (quercetin and this compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Inhibition)
Objective: To evaluate the anti-inflammatory activity of quercetin and its glycoside by measuring the inhibition of protein denaturation.[2][14]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory properties.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds (quercetin and this compound)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Protocol:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of various concentrations of the test compounds (e.g., 10 to 500 µg/mL).
-
For the control, use 2 mL of distilled water instead of the test sample.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cool the mixtures to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compounds.
-
Comparative Biological Activity
The biological activity of quercetin is significantly influenced by glycosylation. While data for this compound is limited, comparisons with other quercetin glycosides provide valuable insights.
Antioxidant Activity
Quercetin is a potent antioxidant. Its activity is largely attributed to the presence of the catechol group in the B-ring and the hydroxyl group at the 3-position. Glycosylation at these positions can reduce the radical scavenging activity.
Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀ values)
| Compound | DPPH Scavenging (IC₅₀) | Superoxide Radical Scavenging (IC₅₀) | Reference |
| Quercetin | 4.60 ± 0.3 µM | - | [7] |
| Quercetin | 19.17 µg/mL | - | [7] |
| Quercetin | ~5.8 µM | - | [15] |
| Quercitrin (Quercetin-3-O-rhamnoside) | - | 87.99 ± 5.43 µM | [16] |
| Isoquercitrin (Quercetin-3-O-glucoside) | - | 78.16 ± 4.83 µM | [16] |
| This compound | Data not available | Data not available |
Anti-inflammatory Activity
Both quercetin and its glycosides exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate the activity of inflammatory cells.
Table 2: Comparative In Vitro Anti-inflammatory Activity (IC₅₀ values)
| Compound | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | Inhibition of Hyaluronidase | Reference |
| Quercetin | ~19.30 - 42.86 µM | 1.31 µg/mL | [17][18] |
| Quercetin Glycosides (general) | Glycosylation generally diminishes activity | Data not available | [17] |
| This compound | Data not available | Data not available |
Note: Quantitative anti-inflammatory data for this compound is not available. The general trend suggests that glycosylation can reduce some anti-inflammatory activities compared to the aglycone.
Modulation of Cellular Signaling Pathways
Quercetin and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways that are critical in cell survival, proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Aberrant activation of this pathway is common in many diseases, including cancer. Quercetin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[19][20] It can reduce the phosphorylation of both PI3K and Akt.[20] While direct evidence for this compound is lacking, other quercetin glycosides are also known to modulate this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family includes ERK1/2, JNK, and p38 MAPK. Quercetin has been shown to modulate MAPK signaling, often in a context-dependent manner. For instance, it can inhibit the activation of ERK1/2 and JNK in some cancer cells, while activating them in others to promote apoptosis.[21][22] Quercetin glycosides have also been demonstrated to affect MAPK pathways in keratinocytes.[6]
Conclusion and Future Directions
Quercetin and its glycosides, including the complex this compound, represent a promising class of natural compounds with significant therapeutic potential. The aglycone, quercetin, has been extensively studied, revealing its potent antioxidant and anti-inflammatory properties and its ability to modulate key cellular signaling pathways such as PI3K/Akt and MAPK.
However, a significant knowledge gap remains concerning the specific biological activities and mechanisms of action of many of its glycosidic derivatives. This guide highlights the need for further research focused on isolating and characterizing complex glycosides like this compound. Future studies should aim to:
-
Establish detailed and optimized protocols for the isolation and purification of specific quercetin glycosides.
-
Conduct comprehensive in vitro and in vivo studies to obtain quantitative data on their biological activities, allowing for direct comparison with the aglycone.
-
Elucidate the specific signaling pathways modulated by these complex glycosides to understand their unique mechanisms of action.
A deeper understanding of the structure-activity relationships within the diverse family of quercetin derivatives will be instrumental in the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extract from Sea Buckthorn Seeds—A Phytochemical, Antioxidant, and Hemostasis Study; Effect of Thermal Processing on Its Chemical Content and Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISOLATION OF QUERCETIN GLYCOSIDES FROM LEAVES OF SEA BUCKTHORN (HIPPOPHAE RHAMNOIDES SSP. MONGOLICA) | International Society for Horticultural Science [ishs.org]
- 10. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 20. Quercetin promotes the osteogenic differentiation of rat mesenchymal stem cells via mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Quercetin 3-O-sophoroside-7-O-rhamnoside by High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive methodology for the quantification of Quercetin 3-O-sophoroside-7-O-rhamnoside in various matrices, particularly plant extracts, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a flavonoid glycoside found in certain plant species, such as sea buckthorn berries (Hippophaë rhamnoides) and Lycium chinense leaves.[1][2] Flavonoids are a class of polyphenolic compounds known for their antioxidant and potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for the quality control of herbal products, pharmacological studies, and the development of new therapeutic agents.
This protocol outlines a validated RP-HPLC method for the separation and quantification of this compound. The method is designed to be robust, reproducible, and suitable for routine analysis.
Experimental
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents and Reagents: HPLC grade methanol (B129727), acetonitrile, and water are necessary. Formic acid or acetic acid (analytical grade) is used as a mobile phase modifier. A reference standard of this compound (purity >95%) is required for calibration.
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 365 nm (Flavonoids typically have two major absorption maxima) |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 90 | 10 |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
Drying and Grinding: Dry the plant material (e.g., leaves, berries) in a shaded, well-ventilated area or using a lyophilizer to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 25 mL of 70% methanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times and combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Caption: Workflow for the preparation of plant extracts for HPLC analysis.
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Methodology | Acceptance Criteria |
| Linearity | Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). | Correlation coefficient (R²) > 0.999 |
| Precision (Intra-day and Inter-day) | Analyze six replicate injections of a standard solution at three different concentrations (low, medium, high) on the same day (intra-day) and on three different days (inter-day). | Relative Standard Deviation (RSD) < 2% |
| Accuracy (Recovery) | Spike a known amount of the standard into a sample matrix at three different concentration levels. Calculate the percentage recovery. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | - |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | - |
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear interpretation and comparison.
Table 4: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Linear Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.999 |
Table 5: Precision Data
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Low | < 2% | < 2% |
| Medium | < 2% | < 2% |
| High | < 2% | < 2% |
Table 6: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | Example Value | 98-102% |
| Medium | Example Value | 98-102% |
| High | Example Value | 98-102% |
System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Quantification of this compound in Samples
The concentration of this compound in the prepared samples can be calculated using the linear regression equation obtained from the calibration curve.
Caption: Logical workflow for the quantification of the target analyte.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in various sample matrices. The method is specific, accurate, precise, and robust, making it a valuable tool for quality control and research purposes. Proper method validation is essential to ensure the generation of high-quality analytical data.
References
Application Notes and Protocols for the Extraction and Purification of Quercetin 3-O-sophoroside-7-O-rhamnoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside with potential therapeutic applications owing to its antioxidant and other biological activities. This document provides detailed application notes and protocols for its extraction from plant sources and subsequent purification. The methodologies described are based on established techniques for flavonoid isolation, offering a guide for researchers in natural product chemistry, pharmacology, and drug development. This compound has been identified in various plant species, including Viola yedoensis, Lycium chinense, and sea buckthorn (Hippophaë rhamnoides).[1][2][3]
Data Presentation
Comparison of Extraction Techniques for Flavonoids
The choice of extraction method significantly impacts the yield of the target flavonoid. Below is a summary of quantitative data from studies on the extraction of quercetin and related flavonoids from various plant materials, providing a comparative overview of different techniques.
| Extraction Method | Plant Material | Target Compound | Solvent | Key Parameters | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Red Onion | Quercetin | Water | 600 W, 3 min, 1:10 solid/solvent ratio | 86.10 mg/g of extract | [1] |
| Ultrasound-Assisted Extraction (UAE) | Flos Sophorae Immaturus | Total Flavonoids | 70% Ethanol (B145695) | 61°C, 30 min, 15.30 mL/g solvent/solid ratio | 26.43% | [4] |
| Maceration | Raphanus sativus L. leaves | Quercetin | Methanol (B129727) | 24 hours | 1.8% | [1] |
| Ultrasound-Assisted Extraction (UAE) | Raphanus sativus L. leaves | Quercetin | Methanol | 10 min, 50% intensity | 11.8% | [1] |
| Sequential Microwave-Assisted Extraction (MAE) | Piliostigma thonningii | Total Flavonoids | Ethanol | 69 s, 380 W, 1:10 solid/solvent ratio | Not specified | [5] |
Purification Efficiency of Quercetin Glycosides
This table illustrates the effectiveness of a multi-step purification process for quercetin glycosides from Poacynum hendersonii leaves, demonstrating the increase in purity at each stage.
| Purification Step | Target Compound | Initial Purity | Final Purity | Recovery | Reference |
| Macroporous Resin (HPD-300) | Quercetin-3-O-sophoroside | 2.16% | 21.34% | 82.1% | [[“]] |
| Sephadex LH-20 Chromatography | Quercetin-3-O-sophoroside | 21.34% | 93.5% | Not specified | [[“]] |
Experimental Protocols
Part 1: Extraction of Quercetin 3-O-sophoroside-7-O-rhamnoside
The initial step involves extracting the crude flavonoid mixture from the plant material. Ultrasound-assisted extraction (UAE) is a highly efficient method for this purpose.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methodologies for flavonoid extraction from plant materials.[4][7]
-
Sample Preparation:
-
Dry the plant material (e.g., leaves of Lycium chinense) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 20 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 300 mL of 70% ethanol to the flask (1:15 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a frequency of 40 kHz and a controlled temperature of 60°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (extract) and repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be lyophilized to obtain a dry powder for long-term storage at -20°C.
-
Part 2: Purification of this compound
A multi-step chromatographic approach is recommended for the purification of the target compound from the crude extract.
Protocol 2: Column Chromatography on Silica (B1680970) Gel
This protocol provides a general procedure for the initial fractionation of the crude extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pour the slurry into a glass column (e.g., 5 cm diameter, 50 cm length) and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed sample to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate (B1210297) in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate mobile phase.
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions containing the target compound based on the TLC profile.
-
Protocol 3: Sephadex LH-20 Column Chromatography
This step is effective for further purifying the flavonoid-rich fractions obtained from silica gel chromatography.[[“]]
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in methanol for several hours.
-
Pack a glass column with the swollen Sephadex LH-20.
-
Equilibrate the column by washing it with methanol.
-
-
Sample Loading and Elution:
-
Dissolve the combined and concentrated fractions from the previous step in a minimal volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC or analytical HPLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is the final recommended step.
-
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Example Gradient: 0-10 min, 15-25% A; 10-40 min, 25-40% A; 40-45 min, 40-15% A.
-
-
Flow Rate: 10-15 mL/min.
-
Detection: UV at 280 nm and 350 nm.
-
-
Procedure:
-
Dissolve the partially purified sample from the Sephadex LH-20 column in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the peak corresponding to the retention time of this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain the final product.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the extraction and purification processes.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quercetin 3-O-sophoroside-7-O-rhamnoside as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside as a reference standard in chromatographic analysis. This document is intended to support the accurate quantification and identification of this flavonoid glycoside in various matrices, including plant extracts and pharmaceutical formulations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Quercetin 3-O-sophoroside-7-O-rhamnoside is fundamental for its effective use as a chromatographic standard.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₁ | [1] |
| Molecular Weight | 772.7 g/mol | [1][2] |
| CAS Number | 64828-40-6 | [1][2] |
| Appearance | Typically a yellow powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol. Limited solubility in water. | [3] |
| Storage Conditions | Store as a powder at -20°C for long-term stability. In solvent, store at -80°C. |
Biological Significance and Signaling Pathways
This compound, a flavonoid glycoside found in plants like sea buckthorn (Hippophae rhamnoides) and Lycium chinense leaves, exhibits significant antioxidant and anti-inflammatory properties.[2][4][5] Like other quercetin glycosides, its biological activities are often attributed to the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
Antioxidant and Anti-inflammatory Signaling of Quercetin Glycosides
Caption: Quercetin glycosides' antioxidant and anti-inflammatory mechanisms.
Chromatographic Analysis Protocols
The following protocols are designed for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).
Standard Solution Preparation
Workflow for Standard Solution Preparation
Caption: Preparation of standard solutions for chromatography.
HPLC-DAD Method (General Protocol)
This method is suitable for the routine quantification of this compound in well-characterized matrices.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min, 10-20% B5-20 min, 20-40% B20-25 min, 40-60% B25-30 min, 60-10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm |
| Injection Volume | 10-20 µL |
UPLC-MS/MS Method (for High Sensitivity and Selectivity)
This method is recommended for complex matrices or when low detection limits are required. The following is based on a method developed for a structurally similar quercetin glycoside and can be adapted.[5]
| Parameter | Recommended Conditions |
| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-4 min, 20-30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation
The following tables summarize typical performance data for the chromatographic analysis of quercetin and its glycosides. These values can serve as a benchmark for method development and validation.
Table 1: HPLC-DAD Method Validation Parameters for Quercetin and Related Glycosides
| Parameter | Typical Value Range |
| Retention Time (min) | 3.5 - 12 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.04 - 1.33 |
| Limit of Quantification (LOQ) (µg/mL) | 0.14 - 4.0 |
| Accuracy (Recovery %) | 88 - 111% |
| Precision (RSD %) | < 2% (Intra-day), < 5% (Inter-day) |
Table 2: UPLC-MS/MS Method Validation Parameters for a Quercetin Glycoside [5]
| Parameter | Reported Value |
| Linearity Range (ng/mL) | 1.48 - 74,000 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy (%) | 2.8 - 7.3 (Intra-day), 3.9 - 4.6 (Inter-day) |
| Precision (RSD %) | 4.6 - 8.1 (Intra-day), 6.7 - 10.4 (Inter-day) |
Experimental Protocols
Sample Preparation from Plant Material (General Protocol)
Workflow for Plant Sample Extraction
Caption: General workflow for extracting flavonoids from plant material.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 80% methanol (or another suitable solvent).
-
Sonicate the mixture for 30-60 minutes at room temperature.
-
-
Isolation:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Purification:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a vial suitable for the autosampler.
-
For complex matrices, an optional Solid-Phase Extraction (SPE) step with a C18 cartridge can be employed to reduce interferences.
-
Conclusion
This compound is a valuable reference standard for the chromatographic analysis of flavonoids in various samples. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the accurate identification and quantification of this compound. Adherence to these guidelines will ensure high-quality, reproducible results in research, quality control, and drug development applications.
References
Protocol for the Dissolution and Use of Quercetin 3-O-sophoroside-7-O-rhamnoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and application of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a flavonoid glycoside, for in vitro cell culture experiments. Due to the limited availability of specific solubility and cytotoxicity data for this particular glycoside, this protocol incorporates best practices for similar flavonoid compounds.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plant species.[1] Like other quercetin derivatives, it is investigated for its potential biological activities, including antioxidant and cytotoxic effects. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. This protocol outlines the recommended procedure for preparing stock solutions and working concentrations for cell culture applications.
Solubility and Stability
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetone.[1][2] For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions.
Aqueous solutions of quercetin and its glycosides are generally not stable and should be prepared fresh for each experiment.[3] Stock solutions of quercetin derivatives in DMSO can be stored at -20°C for several months; however, repeated freeze-thaw cycles should be avoided.[4] For optimal results, it is recommended to prepare and use the diluted solutions on the same day.[1]
Table 1: Solubility of Quercetin 3-O-sophoroside and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [1][2] |
| This compound | Methanol | Soluble | [2] |
| Quercetin 3-O-sophoroside | DMSO | ~10 mg/mL | [5] |
| Quercetin 3-O-sophoroside | Dimethylformamide (DMF) | ~3 mg/mL | [5] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile 0.22 µm syringe filter
Preparation of a Concentrated Stock Solution (e.g., 10 mM)
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 772.66 g/mol .
-
Example for 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 772.66 g/mol = 0.0077266 g = 7.73 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube vigorously. If necessary, gently warm the solution to 37°C or use an ultrasonic bath for a short period to aid dissolution.[1] Visually inspect the solution to ensure that no solid particles remain.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilute in cell culture medium: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), although the tolerance can be cell-line dependent.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Use the prepared working solutions immediately for your cell culture experiments. Do not store diluted aqueous solutions.
Recommended Working Concentrations
There is limited specific data on the cytotoxic or effective concentrations of this compound in cell culture. However, data from related quercetin glycosides can provide a starting point for determining an appropriate concentration range.
Table 2: Cytotoxicity of Related Quercetin Glycosides
| Compound | Cell Line | IC50 Value | Reference |
| Quercetin-3-O-rhamnoside | HeLa | 46.67 µg/mL | [6] |
| Quercetin-3-O-glucoside | Caco-2 | 79 µg/mL | [2] |
| Quercetin-3-O-glucoside | HepG2 | 150 µg/mL | [2] |
Recommendation: Based on the data for similar compounds, a starting concentration range of 1-100 µM is recommended for initial experiments. It is highly advisable to perform a dose-response study to determine the optimal and non-toxic working concentration for your specific cell line and experimental conditions.
Diagrams
Caption: Protocol for dissolving this compound.
References
- 1. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 64828-40-6 | ScreenLib [screenlib.com]
- 5. caymanchem.com [caymanchem.com]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for Anti-Inflammatory Assays Using Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides).[1][2] Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse bioactive properties, including potent anti-inflammatory and antioxidant effects.[3] The anti-inflammatory activities of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[4][5] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of quercetin 3-O-sophoroside-7-O-rhamnoside.
While specific quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, research on total flavonoid extracts from sea buckthorn and closely related quercetin glycosides provides valuable insights into its expected bioactivity.[4][6]
Data Presentation: Anti-Inflammatory Activity of Related Compounds
The following tables summarize the anti-inflammatory effects of total flavonoids from sea buckthorn and a structurally similar compound, quercetin 3,7-dirhamnoside (QDR), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This data can serve as a reference for designing experiments and anticipating the potential efficacy of this compound.
Table 1: Effect of Sea Buckthorn Flavonoids (SBF) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration | Nitric Oxide (NO) Inhibition | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |
| SBF | 50 µg/mL | Significant | Significant | Significant | Significant |
| SBF | 100 µg/mL | Significant | Significant | Significant | Significant |
| SBF | 200 µg/mL | Significant | Significant | Significant | Significant |
| Source: Adapted from studies on sea buckthorn flavonoids.[4] |
Table 2: Effect of Quercetin 3,7-dirhamnoside (QDR) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration | Nitric Oxide (NO) Inhibition | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |
| QDR | 10 µM | Significant | Significant | Significant | Significant |
| QDR | 20 µM | Significant | Significant | Significant | Significant |
| QDR | 40 µM | Significant | Significant | Significant | Significant |
| Source: Adapted from studies on quercetin 3,7-dirhamnoside.[6][7] |
Key Anti-Inflammatory Signaling Pathways
Quercetin and its derivatives typically exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Quercetin glycosides inhibit inflammation via NF-κB and MAPK pathways.
Experimental Workflow for Anti-Inflammatory Assays
A typical workflow for assessing the anti-inflammatory properties of a compound like this compound is outlined below.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW264.7 murine macrophage cell line.
Protocol:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays). Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).
Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Reactive Oxygen Species (ROS) Assay
Principle: This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
After pre-treatment with this compound, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Induce ROS production by treating the cells with a stimulating agent (e.g., LPS or H₂O₂) for a specified time.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Principle: ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in a sample.
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[8][9]
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Principle: qRT-PCR is used to quantify the mRNA expression levels of genes encoding for pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.
Protocol:
-
After the desired treatment period (typically shorter, e.g., 4-6 hours, for gene expression studies), lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.[10]
Conclusion
This compound, as a constituent of sea buckthorn flavonoids, is a promising candidate for anti-inflammatory research and development. The provided protocols offer a comprehensive framework for elucidating its mechanisms of action and quantifying its potential therapeutic effects. While direct quantitative data for this specific compound is still emerging, the information on related flavonoids provides a strong rationale for its investigation as a modulator of inflammatory responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCE [medchemexpress.cn]
- 3. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the anti-inflammatory mechanism of quercetin 3,7-dirhamnoside using an integrated pharmacology strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sea buckthorn flavonoids: Purification, identification, and in vitro anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS 64828-40-6 | ScreenLib [screenlib.com]
Application of Quercetin 3-O-Sophoroside-7-O-Rhamnoside in Neuroprotection Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin (B1663063), a ubiquitously found plant flavonoid, and its various glycosidic derivatives have garnered significant attention for their potential neuroprotective effects.[1][2] These compounds are investigated for their therapeutic promise in a range of neurological and neurodegenerative disorders, which are often characterized by oxidative stress, neuroinflammation, and neuronal cell death.[2][3] Quercetin 3-O-sophoroside-7-O-rhamnoside is a specific glycoside of quercetin. While direct research on this particular compound is emerging, its neuroprotective potential can be inferred from the extensive studies on quercetin and its other glycosides. This document provides an overview of the proposed mechanisms of action and detailed protocols for investigating the neuroprotective applications of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for designing and interpreting neuroprotection studies.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₁ | [4] |
| Molecular Weight | 772.7 g/mol | [4] |
| CAS Number | 64828-40-6 | [5] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297). Limited solubility in water. | [5][6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [6] |
Proposed Neuroprotective Mechanisms of Action
The neuroprotective effects of quercetin and its derivatives are believed to be multifactorial, targeting several key pathways involved in neuronal damage.[1][2]
-
Antioxidant Activity: Quercetin and its glycosides are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a primary contributor to neuronal injury in many neurodegenerative diseases.[2][7] This is largely attributed to the multiple hydroxyl groups in their chemical structure.[7]
-
Modulation of Signaling Pathways: Quercetin has been shown to modulate critical intracellular signaling pathways that promote cell survival.[8] This includes the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant enzymes.[1][9] Additionally, quercetin can influence the PI3K/Akt/GSK-3β pathway, which is crucial for neuronal survival and plasticity.[10]
-
Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurological disorders.[11] Quercetin can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by microglia and astrocytes, thereby mitigating the inflammatory cascade in the central nervous system.[2][9]
-
Inhibition of Apoptosis: By modulating various signaling cascades, including the caspase pathway, quercetin and its derivatives can inhibit programmed cell death (apoptosis) in neurons.[11]
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in exerting its neuroprotective effects.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Protocols
The following are detailed protocols for the isolation of this compound and for conducting in vitro neuroprotection assays.
Part 1: Isolation and Purification
This protocol outlines a general procedure for the extraction and isolation of flavonoid glycosides from a plant matrix.[6][12]
Materials:
-
Dried and powdered plant material (e.g., leaves of Lycium chinense or Hibiscus rosa-sinensis)[5][13]
-
70% Ethanol (B145695) (v/v)
-
n-hexane
-
Ethyl acetate
-
n-butanol
-
Silica (B1680970) gel for column chromatography
-
Acetonitrile (B52724) and water (HPLC grade)
-
Formic acid or acetic acid
Equipment:
-
Ultrasonic bath or maceration setup
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Extraction:
-
Macerate or sonicate the powdered plant material with 70% ethanol for 60 minutes at a controlled temperature (e.g., 40-50°C).[6]
-
Filter the mixture to separate the extract from the plant debris.
-
Repeat the extraction process on the residue twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.[6]
-
-
Fractionation:
-
Suspend the crude extract in water and transfer to a separatory funnel.
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.[6]
-
Collect the different fractions. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Purification:
-
Subject the desired fraction to column chromatography on silica gel.[6]
-
Elute the column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid.[6]
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
Combine fractions containing the target compound and concentrate.
-
Further purification can be achieved using preparative HPLC.
-
Part 2: In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes a common method to assess the neuroprotective effect of a compound against an induced cytotoxic insult in a neuronal cell line (e.g., SH-SY5Y).[3]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., β-amyloid, 6-hydroxydopamine, or H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[3]
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
-
Induction of Cytotoxicity:
-
After the pretreatment, add the neurotoxic agent to the wells (except for the control group) and incubate for another 24 hours.[3]
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of this compound.
Caption: General experimental workflow for neuroprotection studies.
Conclusion
This compound represents a promising candidate for further investigation in the field of neuroprotection. Based on the well-documented activities of its parent compound, quercetin, and related glycosides, it is hypothesized to act through multiple mechanisms including antioxidant, anti-inflammatory, and modulation of key cell survival pathways. The provided protocols offer a framework for researchers to systematically evaluate the neuroprotective efficacy of this compound, potentially leading to the development of novel therapeutic strategies for neurodegenerative diseases. Further in vivo studies are warranted to confirm these effects and to assess its bioavailability and ability to cross the blood-brain barrier.[8]
References
- 1. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. Quercetin 3-rhamnoside 7-glucoside | 17306-45-5 | XQ161604 [biosynth.com]
- 8. scielo.br [scielo.br]
- 9. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plant species. As a member of the extensive flavonoid family, it is of significant interest for its potential pharmacological activities. Accurate and sensitive quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled selectivity and sensitivity.
This document provides detailed protocols for the extraction and LC-MS/MS analysis of quercetin 3-O-sophoroside-7-O-rhamnoside in biological samples, along with data presentation and visualization of relevant biological pathways. The methodologies presented are based on established procedures for similar quercetin glycosides and can be adapted and validated for specific research needs.
Chemical Properties
| Property | Value |
| Chemical Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1] |
| Molecular Formula | C33H40O21[1] |
| Molecular Weight | 772.66 g/mol [2] |
| Monoisotopic Mass | 772.2062 Da[1] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common and effective method for the extraction of quercetin glycosides from plasma.
Materials:
-
Biological plasma samples
-
Internal Standard (IS) solution (e.g., Rutin or a stable isotope-labeled analogue)
-
Methanol (B129727) or Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >12,000 x g and 4°C
-
Nitrogen evaporator or vacuum centrifugal evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the final supernatant to an LC autosampler vial for injection.
Liquid Chromatography (LC) Method
The following parameters are based on a validated method for a structurally similar quercetin glycoside and serve as an excellent starting point for method development.[3]
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 1 µL |
Tandem Mass Spectrometry (MS/MS) Method
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.[3]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Predicted):
Note: These transitions are predicted based on the structure of this compound and should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 771.20 | 301.03 (Quercetin aglycone) | Optimize (e.g., 40) | Optimize (e.g., 35) |
| Rutin (IS) | 609.15 | 301.03 | Optimize (e.g., 45) | Optimize (e.g., 40) |
Data Presentation
Method Validation Parameters
The following table summarizes typical method validation parameters for the analysis of a similar quercetin glycoside in rat plasma, which can be used as a benchmark.[3]
| Parameter | Result |
| Linearity Range | 1.48 - 74,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.9989 |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL |
| Intra-day Precision (RSD%) | 4.6 - 8.1% |
| Inter-day Precision (RSD%) | 6.7 - 10.4% |
| Accuracy | 2.8 - 7.3% (intra-day), 3.9 - 4.6% (inter-day) |
| Extraction Recovery | 74.7 - 77.1% |
Pharmacokinetic Data
The table below presents pharmacokinetic data obtained from a study on a similar quercetin glycoside in rats following intravenous and oral administration, which can provide an estimate of the expected pharmacokinetic profile.[4]
| Parameter | Intravenous (20 mg/kg) | Oral (40 mg/kg) |
| Cmax (ng/mL) | 23,541 ± 3,127 | 1,234 ± 345 |
| Tmax (min) | 5 | 30 |
| AUC(0-t) (ng·min/mL) | 543,287 ± 67,890 | 185,265 ± 45,678 |
| t1/2 (min) | 189.45 ± 21.34 | 236.87 ± 28.59 |
| Absolute Bioavailability | - | ~3.41% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathways Modulated by Quercetin
Quercetin, the aglycone of the target analyte, is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress response, and cell survival. It is plausible that this compound exerts similar effects, potentially after deglycosylation in vivo.
Caption: Overview of key signaling pathways potentially modulated by quercetin.
References
- 1. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 2. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 3. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063), a prominent dietary flavonoid, and its glycosidic derivatives are of significant interest in the fields of pharmacology and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Glycosylation of quercetin not only enhances its solubility and stability but also modulates its bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols for the synthesis of a specific quercetin derivative, quercetin 3-O-sophoroside-7-O-rhamnoside. This complex glycoside features a sophorose (a disaccharide of glucose) at the 3-position and a rhamnose at the 7-position of the quercetin aglycone.
Two primary synthetic strategies are outlined: a chemoenzymatic approach, which offers high regioselectivity and milder reaction conditions, and a purely chemical synthesis, which provides an alternative route, albeit with greater complexity in terms of protection and deprotection steps.
Chemoenzymatic Synthesis Strategy
The chemoenzymatic synthesis of this compound is a multi-step process that leverages the high specificity of glycosyltransferase enzymes. This approach minimizes the need for complex protecting group chemistry, leading to a more efficient and environmentally friendly synthesis. The proposed pathway involves a sequential three-enzyme reaction.
Proposed Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Quercetin 3-O-glucoside
This protocol is adapted from methodologies utilizing glucosyltransferases for the regioselective glucosylation of flavonoids.
-
Materials:
-
Quercetin
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Recombinant Arabidopsis thaliana glucosyltransferase (AtUGT78D2)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Methanol
-
-
Procedure:
-
Prepare a stock solution of quercetin (e.g., 10 mM in DMSO).
-
In a reaction vessel, combine Tris-HCl buffer, UDP-glucose (e.g., 1.5 equivalents), and the quercetin stock solution.
-
Initiate the reaction by adding the purified AtUGT78D2 enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specified duration (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate to remove unreacted quercetin.
-
The aqueous layer containing the water-soluble quercetin 3-O-glucoside can be lyophilized or purified further by column chromatography (e.g., C18 silica (B1680970) gel).
-
Protocol 2: Synthesis of Quercetin 3-O-sophoroside
This step utilizes a glucosyltransferase capable of adding a second glucose unit in a β-1,2 linkage. A suitable enzyme has been identified from Crocus sativus.
-
Materials:
-
Quercetin 3-O-glucoside (from Protocol 1)
-
UDP-glucose
-
Recombinant Crocus sativus glucosyltransferase (CsUGT)
-
Reaction buffer (as optimized for CsUGT)
-
-
Procedure:
-
Dissolve the purified quercetin 3-O-glucoside in the appropriate reaction buffer.
-
Add UDP-glucose (e.g., 1.5-2.0 equivalents).
-
Initiate the reaction by adding the purified CsUGT enzyme.
-
Incubate the mixture under optimal conditions for the enzyme (temperature and time to be determined empirically).
-
Monitor the formation of quercetin 3-O-sophoroside by HPLC.
-
Purify the product using column chromatography (e.g., Sephadex LH-20 or C18 silica gel).
-
Protocol 3: Synthesis of this compound
This final step introduces the rhamnose moiety at the 7-position.
-
Materials:
-
Quercetin 3-O-sophoroside (from Protocol 2)
-
Uridine diphosphate rhamnose (UDP-rhamnose)
-
Recombinant Arabidopsis thaliana rhamnosyltransferase (AtUGT89C1)
-
Reaction buffer (as optimized for AtUGT89C1)
-
-
Procedure:
-
Dissolve the purified quercetin 3-O-sophoroside in the reaction buffer.
-
Add UDP-rhamnose (e.g., 1.5 equivalents).
-
Start the reaction by adding the purified AtUGT89C1 enzyme.
-
Incubate under optimal conditions.
-
Monitor the formation of the final product by HPLC.
-
Purify the this compound by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Quantitative Data for a Similar Enzymatic Synthesis
The following table presents data for the synthesis of a structurally similar compound, quercetin 3-O-glucoside-7-O-rhamnoside, which can serve as a benchmark for the synthesis of the target molecule.
| Precursor | Enzyme System | Product | Titer (mg/L) | Reference |
| Quercetin | E. coli expressing AtUGT78D2 and AtUGT89C1 | Quercetin 3-O-glucoside-7-O-rhamnoside | 67 | [1] |
Chemical Synthesis Strategy
The chemical synthesis of this compound is a more challenging approach that requires a series of protection and deprotection steps to achieve the desired regioselectivity. The general strategy involves the protection of all hydroxyl groups except for the one to be glycosylated, followed by the glycosylation reaction and subsequent deprotection. This process is repeated for each glycosylation step.
General Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocols
Due to the complexity and the need for specialized expertise in carbohydrate and flavonoid chemistry, a detailed step-by-step protocol for the complete chemical synthesis is beyond the scope of this document. The following is a general outline of the key steps involved.
Step 1: Regioselective Protection of Quercetin
-
Protect the hydroxyl groups at positions 5, 7, 3', and 4' of quercetin, leaving the 3-OH group free for the first glycosylation. This can be achieved using various protecting groups such as benzyl (B1604629) or silyl (B83357) ethers, often requiring multiple steps to differentiate the hydroxyls.
Step 2: Synthesis of the Sophorose Donor
-
Prepare a protected sophorose donor with a suitable leaving group (e.g., a trichloroacetimidate (B1259523) or a bromide) for the glycosylation reaction. The hydroxyl groups of the sophorose must be protected (e.g., with acetyl or benzoyl groups).
Step 3: Glycosylation at the 3-Position
-
Couple the protected quercetin with the protected sophorose donor under appropriate glycosylation conditions (e.g., using a Lewis acid catalyst like TMSOTf).
Step 4: Selective Deprotection of the 7-OH Group
-
Selectively remove the protecting group from the 7-OH position of the 3-O-sophoroside quercetin derivative. This requires the use of orthogonal protecting groups in the initial protection step.
Step 5: Glycosylation at the 7-Position
-
Couple the partially protected quercetin sophoroside with a protected rhamnose donor.
Step 6: Global Deprotection
-
Remove all protecting groups from the quercetin and sugar moieties to yield the final product. This is typically achieved by catalytic hydrogenation for benzyl groups or fluoride (B91410) treatment for silyl groups.
Purification and Characterization
At each stage of the synthesis, purification by column chromatography is essential. The final product must be rigorously purified, typically by preparative HPLC, and its structure confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC).
Characterization Data
As this compound is a known natural product found in sources like sea buckthorn (Hippophae rhamnoides), its characterization data may be available in the literature from isolation studies. Researchers should consult scientific databases for published NMR and MS data to confirm the identity of their synthetic product.
Conclusion
The synthesis of this compound and its derivatives is a complex but achievable goal for researchers in drug development. The chemoenzymatic approach offers a more direct and potentially higher-yielding route with greater regioselectivity and milder conditions. The chemical synthesis provides an alternative but requires significant expertise in synthetic organic chemistry. The protocols and data presented here serve as a comprehensive guide for the synthesis and characterization of these promising bioactive compounds.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plants, including sea buckthorn berries.[1][2][3] Like many flavonoid glycosides, its bioavailability and biological activity can be significantly enhanced by hydrolyzing the sugar moieties to yield the aglycone, quercetin. Quercetin itself is a well-studied flavonol with potent antioxidant, anti-inflammatory, and potential therapeutic properties.[4][5] Enzymatic hydrolysis offers a specific and mild method for this conversion, avoiding the harsh conditions of acid hydrolysis which can lead to degradation of the aglycone.[6]
This document provides detailed application notes and protocols for the enzymatic hydrolysis of quercetin 3-O-sophoroside-7-O-rhamnoside. The protocols are designed for researchers in drug development and natural product chemistry to produce quercetin from its glycosidic form for further studies.
Principle of Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound requires the cleavage of two different glycosidic linkages: a sophoroside linkage at the 3-position and a rhamnoside linkage at the 7-position. This can be achieved using a combination of enzymes or a crude enzyme preparation with multiple activities. The hydrolysis proceeds in a step-wise manner, sequentially removing the sugar residues to yield the final product, quercetin.
The required enzymatic activities are:
-
α-L-rhamnosidase (EC 3.2.1.40): This enzyme specifically hydrolyzes terminal α-L-rhamnosidic bonds. In this case, it will cleave the rhamnose sugar from the 7-position of the quercetin molecule.[5][7]
-
β-glucosidase (EC 3.2.1.21): This enzyme hydrolyzes β-glucosidic bonds. Sophorose is a disaccharide of two glucose units linked by a β(1→2) bond. A β-glucosidase with broad substrate specificity is required to cleave this bond.[8][9]
Enzyme complexes like snailase and naringinase, which contain a variety of glycosidases including β-glucosidases and α-rhamnosidases, are also effective for the complete hydrolysis of complex flavonoid glycosides.[10][11][12]
Quantitative Data Summary
The following table summarizes typical quantitative data for the enzymatic hydrolysis of complex quercetin glycosides. Please note that specific yields for this compound may vary and should be determined empirically.
| Substrate | Enzyme(s) | Reaction Time (h) | Temperature (°C) | pH | Product(s) | Conversion Yield (%) | Reference |
| Rutin (Quercetin-3-O-rutinoside) | Naringinase | 6 | 60 | 4.0 | Quercetin | >95 | [11] |
| Rutin (Quercetin-3-O-rutinoside) | Hesperidinase | 12 | 50 | 5.0 | Quercetin-3-O-glucoside, Quercetin | ~13% Quercetin | [13] |
| Flavonoid Glycosides from Plant Extracts | Snailase | 0.42 | 37 | 5.5 | Various Aglycones | High yields reported | [12] |
| Quercetin Glucosides from Onion | Thermostable β-glucosidase | 72 | 84 | 5.5 | Quercetin | High conversion | [14] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Hydrolysis using Specific Glycosidases
This protocol describes the sequential hydrolysis of this compound using specific enzymes.
Materials:
-
This compound
-
α-L-rhamnosidase (from Aspergillus niger or other suitable source)
-
β-glucosidase (from Aspergillus oryzae or with known activity on β(1→2) linkages)[6]
-
Citrate-phosphate buffer (pH 5.0)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
Step 1: Derhamnosylation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol).
-
In a microcentrifuge tube, combine 500 µL of the substrate solution with 500 µL of sodium acetate buffer (pH 4.5).
-
Add α-L-rhamnosidase to a final concentration of 1-5 U/mL.
-
Incubate the reaction mixture at 50°C for 4-6 hours with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-UV or LC-MS to confirm the formation of quercetin 3-O-sophoroside.
Step 2: Deglucosylation
-
Once the derhamnosylation is complete, adjust the pH of the reaction mixture to 5.0 using citrate-phosphate buffer.
-
Add β-glucosidase to a final concentration of 5-10 U/mL.
-
Incubate the reaction mixture at 50°C for 12-24 hours with gentle shaking.
-
Monitor the formation of quercetin by HPLC-UV or LC-MS. The reaction is complete when the peak corresponding to quercetin 3-O-sophoroside is no longer detectable and the quercetin peak reaches its maximum.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture to precipitate the enzymes.
-
Collect the supernatant containing the hydrolyzed product (quercetin) for purification and further analysis.
Protocol 2: One-Step Hydrolysis using a Crude Enzyme Preparation
This protocol utilizes a commercially available enzyme mixture for a simplified, one-step hydrolysis.
Materials:
-
This compound
-
Snailase or Naringinase
-
Citrate (B86180) buffer (pH 5.5)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol).
-
In a microcentrifuge tube, combine 500 µL of the substrate solution with 500 µL of citrate buffer (pH 5.5).
-
Add snailase to a final concentration of 5 mg/mL.[12]
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle shaking.
-
Monitor the reaction progress by HPLC-UV or LC-MS for the disappearance of the starting material and the appearance of the quercetin peak.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture to pellet the enzyme and any insoluble material.
-
Collect the supernatant for further analysis and purification of quercetin.
Analytical Method: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 25 | 60 | 40 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 370 nm
Expected Retention Times (Illustrative):
-
This compound: Early eluting peak
-
Quercetin 3-O-sophoroside: Intermediate eluting peak
-
Quercetin: Later eluting peak
Visualizations
Caption: Workflow for the two-step enzymatic hydrolysis of this compound.
Caption: Signaling pathways modulated by Quercetin.[4][15][16]
References
- 1. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillus niger DLFCC-90 Rhamnoside Hydrolase, a New Type of Flavonoid Glycoside Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microbial β-Glucosidases: Screening, Characterization, Cloning and Applications [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. An on-line method for pressurized hot water extraction and enzymatic hydrolysis of quercetin glucosides from onions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Bioassay Development for Quercetin 3-O-sophoroside-7-O-rhamnoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for developing a bioassay to characterize the biological activity of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This document outlines protocols for assessing its antioxidant and anti-inflammatory properties, two common activities associated with flavonoid glycosides.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn berries and Lycium chinense leaves.[1] Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The glycosylation pattern of the flavonoid core can significantly influence its bioavailability and specific biological activities.[4] This document details protocols for in vitro and cell-based assays to elucidate the antioxidant and anti-inflammatory potential of this compound.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described bioassays. Expected results are based on typical activities of quercetin and its glycosides.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test Compound | Concentration (µM) | % Radical Scavenging | IC50 (µM) |
| DPPH | This compound | 10 | ||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| Ascorbic Acid (Positive Control) | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |
| Control (untreated) | - | N/A | N/A | |
| LPS (1 µg/mL) only | - | 0% | N/A | |
| This compound + LPS | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Diclofenac (Positive Control) + LPS | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (untreated) | - | N/A | N/A | ||
| LPS (1 µg/mL) only | - | 0% | 0% | ||
| This compound + LPS | 10 | ||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Diclofenac (Positive Control) + LPS | 10 | ||||
| 25 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol to achieve the desired final concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 50 µL of the test compound or standard solution to each well.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Calculate the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Cell-Based Anti-inflammatory Assay: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines
This assay evaluates the ability of the test compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Diclofenac (positive control)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
2.1 Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and Diclofenac in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with various concentrations of the test compound or Diclofenac for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with the solvent) and a negative control (cells with medium only).
2.2 Measurement of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[8]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.[8]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of nitric oxide (NO) production.
2.3 Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatants as described above.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production.
Visualizations
Signaling Pathway Diagram
Caption: LPS-induced inflammatory signaling cascade and points of inhibition by flavonoids.
Experimental Workflow Diagram
Caption: Workflow for the cell-based anti-inflammatory bioassay.
References
- 1. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
Application Notes and Protocols for Enzyme Inhibition Kinetics Studies of Quercetin 3-O-sophoroside-7-O-rhamnoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in sources such as sea buckthorn berries.[1][2] Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including their potential as enzyme inhibitors. The structural complexity of quercetin 3-O-sophoroside-7-O-rhamnoside, featuring a quercetin aglycone backbone with sophoroside and rhamnoside moieties, suggests a potential for specific interactions with various enzymes, making it a compound of interest for kinetic studies in drug discovery and development. These investigations are crucial for understanding the compound's mechanism of action and for identifying potential therapeutic targets.
While specific kinetic data for this compound is not extensively available, studies on structurally related quercetin glycosides and extracts from sources rich in this compound, such as sea buckthorn, provide valuable insights into its potential inhibitory activities against enzymes like α-glucosidase and xanthine (B1682287) oxidase.
Applications in Enzyme Inhibition
Enzyme inhibition studies are fundamental in pharmacology and biochemistry for the discovery of new therapeutic agents. Quercetin and its derivatives have been reported to inhibit a variety of enzymes, including those involved in metabolic disorders and inflammatory processes.
-
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Extracts from sea buckthorn have demonstrated α-glucosidase inhibitory activity.[3][4]
-
Xanthine Oxidase Inhibition: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. Quercetin and its glycosides are known inhibitors of this enzyme.[5]
-
Other Potential Targets: Flavonoids have been shown to interact with a wide range of other enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and various kinases, suggesting that this compound may also have broader inhibitory activities.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The following table summarizes the available quantitative data for the enzyme inhibitory activities of related quercetin glycosides and sea buckthorn extracts. It is important to note that specific kinetic data for this compound is limited, and the presented data serves as a reference based on structurally similar compounds and plant extracts.
| Compound/Extract | Enzyme | IC50 | Ki | Inhibition Type | Reference |
| Quercetin-3-O-rhamnoside | Xanthine Oxidase | Not specified | Not specified | Competitive | [5] |
| Sea Buckthorn Dissolution Products | α-Glucosidase | 5.18 mg/mL | Not determined | Not determined | [3] |
| Quercetin | α-Glucosidase | 29.47 ± 3.36 μM | Not determined | Not determined | [6] |
| Quercetin | Xanthine Oxidase | 1.4 µM | Not determined | Not specified | [1] |
| Quercetin-3′-sulfate | Xanthine Oxidase | 0.2-0.5 µM | Not determined | Not specified | [1] |
| Isorhamnetin | Xanthine Oxidase | 0.2-0.5 µM | Not determined | Not specified | [1] |
| Tamarixetin | Xanthine Oxidase | 0.2-0.5 µM | Not determined | Not specified | [1] |
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
This workflow provides a general overview of the steps involved in a typical enzyme inhibition assay.
Caption: General workflow for conducting an enzyme inhibition kinetics study.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted for determining the inhibitory activity of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (B1664774) (positive control)
-
100 mM Phosphate (B84403) buffer (pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a series of dilutions of acarbose in phosphate buffer as a positive control.
-
-
Assay in 96-well Plate:
-
In each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or DMSO for the control), and 25 µL of the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Protocol 2: Xanthine Oxidase Inhibition Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (B61711) (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
DMSO for dissolving the test compound
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer (it may be necessary to dissolve in a small amount of NaOH first and then dilute with buffer).
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the buffer.
-
Prepare serial dilutions of allopurinol in the buffer as a positive control.
-
-
Assay Setup:
-
In each well or cuvette, add phosphate buffer, the test compound solution at various concentrations (or DMSO for the control), and the xanthine solution.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition as described in the α-glucosidase assay protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (inhibition type and Ki), perform the assay with varying concentrations of both xanthine and the inhibitor and analyze the data using a Lineweaver-Burk plot.
-
Signaling Pathway Modulation
The inhibition of key enzymes by flavonoids like this compound can lead to the modulation of various intracellular signaling pathways. For instance, the inhibition of enzymes involved in inflammation can impact the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory responses.
Caption: Potential modulation of the NF-κB signaling pathway by quercetin glycosides.
By inhibiting upstream signaling components or the expression of pro-inflammatory enzymes, this compound may exert anti-inflammatory effects. Further research is required to elucidate the precise molecular targets and mechanisms of this specific flavonoid glycoside.
References
- 1. Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:64828-40-6 | Chemsrc [chemsrc.com]
- 3. Household non-thermal processing for the dissolution of sea buckthorn flavonoids and the effects on its bioactive characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The inhibitory kinetics and mechanism of quercetin-3-O-rhamnoside and chlorogenic acid derived from Smilax china L. EtOAc fraction on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Identification of Flavonoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the identification and structural elucidation of flavonoid glycosides. The methodologies outlined herein are essential for researchers in natural product chemistry, pharmacology, and drug development who are working with plant extracts and purified flavonoid compounds.
Introduction
Flavonoid glycosides are a large and diverse group of secondary plant metabolites that play a crucial role in plant defense and pigmentation. In humans, they are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural identification of these compounds is a critical step in understanding their bioactivities and potential therapeutic applications. This guide details the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation: The First Critical Step
Proper sample preparation is paramount for the successful analysis of flavonoid glycosides. The goal is to efficiently extract these compounds from the plant matrix while minimizing degradation and interference from other components.
Extraction of Flavonoid Glycosides from Plant Material
Protocol:
-
Sample Collection and Pre-processing: Collect fresh plant material and clean it to remove contaminants. Dry the material using air-drying or freeze-drying to preserve the chemical integrity of the flavonoids. Grind the dried plant material into a fine powder to increase the surface area for extraction.[1]
-
Solvent Extraction:
-
Weigh approximately 100 mg of the dried, ground plant material.
-
Add 10 mL of a methanol-water mixture (commonly 60:40 or 80:20, v/v) to the sample.[2]
-
Perform extraction using sonication for 60 minutes at room temperature or through maceration with agitation for 24 hours.[2][3]
-
Alternatively, Soxhlet extraction can be used for exhaustive extraction.[4]
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm nylon or PTFE syringe filter to remove particulate matter.[2][5]
-
For concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator.
-
The dried residue is then reconstituted in a known volume of the initial mobile phase for HPLC or LC-MS analysis.[1]
-
Hydrolysis of Flavonoid Glycosides
To identify the aglycone (the non-sugar part of the molecule), hydrolysis is performed to cleave the glycosidic bond. This can be achieved through acid or enzymatic hydrolysis.
Acid hydrolysis is a common method but can sometimes lead to the degradation of the aglycone.[6]
Protocol:
-
To 0.5 mL of the plant extract, add 0.1 mL of concentrated hydrochloric acid (37%).[2]
-
Heat the mixture in a capped tube at 85-100°C for 2 hours.[2][7] A less harsh condition of 2 M HCl at 60°C for 2 hours in the presence of ascorbic acid can be used to minimize aglycone degradation.[6]
-
After cooling, add 0.4 mL of methanol (B129727) and sonicate for 10 minutes.[2]
-
Filter the solution before injection into the HPLC or LC-MS system.
Enzymatic hydrolysis is a milder alternative that can be more specific.[7] Enzymes like β-glucosidase or snailase are commonly used.[6][7]
Protocol (using Snailase):
-
Prepare a buffer solution (e.g., pH 5.5 acetate (B1210297) buffer).
-
To 50 µL of plant extract, add a solution of snailase (e.g., 5 mg in the appropriate buffer).[7]
-
Incubate the mixture at 37°C for a specified time (e.g., 25 minutes).[7]
-
Stop the reaction by adding methanol.
-
Centrifuge the sample and collect the supernatant for analysis.[7]
Analytical Techniques and Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust technique for the separation and preliminary identification of flavonoid glycosides based on their retention times and UV-Vis spectra.
Experimental Protocol:
-
LC System: Agilent 1200 Infinity LC System or equivalent.[8]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-60% B; 25-30 min, 60-95% B, followed by a wash and re-equilibration. A faster gradient could be: 0 min, 5% B; 11 min, 60% B; 13 min, 95% B; 17 min, 95% B; 19 min, 5% B.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 µL.
-
DAD Detection: Scan from 200-400 nm. Monitor at specific wavelengths for different flavonoid classes (e.g., 280 nm for flavanones, 350 nm for flavonols).
Data Presentation: HPLC Retention Times
The following table provides typical retention times for common flavonoid glycosides under reversed-phase HPLC conditions. Note that retention times can vary depending on the specific column, gradient, and mobile phase used.
| Flavonoid Glycoside | Aglycone | Retention Time (min) | Reference |
| Rutin | Quercetin | 11.9 | |
| Hesperidin | Hesperetin | ~15.0 | [10] |
| Naringin | Naringenin | ~14.5 | [10] |
| Quercitrin | Quercetin | 18.0 | |
| Kaempferol-3-O-rutinoside | Kaempferol | 15.3 | |
| Daidzein | Daidzein | 4.42 | [9] |
| Genistein | Genistein | 7.85 | [9] |
Visualization of the Analytical Workflow
Caption: General workflow for flavonoid glycoside analysis using HPLC-DAD.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that provides molecular weight and structural information through fragmentation analysis, enabling more definitive identification.
Experimental Protocol:
-
LC System: UPLC or HPLC system as described for HPLC-DAD.
-
Mass Spectrometer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[8][11]
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.[12]
-
MS Parameters (Example for QTOF):
-
MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the precursor ions. The collision energy is varied to obtain optimal fragmentation patterns.
Data Presentation: Mass Spectrometric Data
The table below summarizes the characteristic mass-to-charge ratios (m/z) for some common flavonoid glycosides and their aglycone fragments in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes.
| Flavonoid Glycoside | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Aglycone Fragment (m/z) | Reference |
| Rutin | 610.52 | 611 | 609 | 303 (Quercetin) | [13] |
| Hesperidin | 610.56 | 611 | 609 | 303 (Hesperetin) | [11] |
| Naringin | 580.53 | 581 | 579 | 273 (Naringenin) | [14] |
| Quercetin-3-O-glucoside | 464.38 | 465 | 463 | 303 (Quercetin) | [13] |
| Kaempferol-3-O-glucoside | 448.38 | 449 | 447 | 287 (Kaempferol) | [12] |
| Eriocitrin | 596.52 | 597 | 595 | 289 (Eriodictyol) | [11] |
| Diosmin | 608.54 | 609 | 607 | 301 (Diosmetin) | [11] |
Visualization of the Fragmentation Logic
Caption: Logical flow of flavonoid glycoside identification via MS/MS fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel flavonoid glycosides. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve a purified flavonoid glycoside (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling interactions.
-
¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the sugar and aglycone spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the glycosylation position and the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the stereochemistry and conformation of the molecule.
-
Data Presentation: NMR Chemical Shifts
The following table presents representative ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of a flavonoid glycoside. Chemical shifts are reported in ppm relative to a reference standard.
Example: Quercetin-3-O-glucoside in DMSO-d₆
| Position | ¹³C (ppm) | ¹H (ppm) |
| Aglycone (Quercetin) | ||
| 2 | 156.2 | - |
| 3 | 133.3 | - |
| 4 | 177.4 | - |
| 5 | 161.2 | 12.61 (s, 5-OH) |
| 6 | 98.6 | 6.19 (d, J=2.0 Hz) |
| 7 | 164.2 | - |
| 8 | 93.5 | 6.40 (d, J=2.0 Hz) |
| 9 | 156.6 | - |
| 10 | 104.0 | - |
| 1' | 121.6 | - |
| 2' | 115.2 | 7.67 (d, J=2.2 Hz) |
| 3' | 144.8 | - |
| 4' | 148.5 | - |
| 5' | 116.1 | 6.88 (d, J=8.5 Hz) |
| 6' | 121.1 | 7.55 (dd, J=8.5, 2.2 Hz) |
| Sugar (Glucose) | ||
| 1'' | 101.8 | 5.45 (d, J=7.6 Hz) |
| 2'' | 74.1 | 3.20-3.60 (m) |
| 3'' | 77.5 | 3.20-3.60 (m) |
| 4'' | 70.0 | 3.20-3.60 (m) |
| 5'' | 76.5 | 3.20-3.60 (m) |
| 6'' | 61.0 | 3.20-3.60 (m) |
Visualization of the Structure Elucidation Process
References
- 1. researchgate.net [researchgate.net]
- 2. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. protocols.io [protocols.io]
- 9. scienggj.org [scienggj.org]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 14. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Quercetin 3-O-sophoroside-7-O-rhamnoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in sources such as sea buckthorn berries and the leaves of Lycium chinense. Like many flavonoids, it is presumed to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, largely attributed to its quercetin aglycone core. Cell-based assays are indispensable tools for evaluating the biological efficacy of such compounds in a physiologically relevant context, providing insights into their mechanisms of action and potential therapeutic applications.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of quercetin 3-O-sophoroside-7-O-rhamnoside. The assays described herein are standard methods for assessing cellular antioxidant capacity, anti-inflammatory potential, cytotoxicity, and the induction of apoptosis and cell cycle arrest.
Data Presentation: Representative Biological Activities of Quercetin and its Glycosides
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for quercetin and other quercetin glycosides to provide a comparative baseline for expected activities.
Table 1: Cellular Antioxidant Activity of Selected Flavonoids
| Compound | Cell Line | Assay | EC50 / CAA Value | Reference |
| Quercetin | HepG2 | CAA | 2.5 ± 0.3 µmol QE/100 µmol | [1] |
| Kaempferol | HepG2 | CAA | 1.8 ± 0.2 µmol QE/100 µmol | [1] |
| Myricetin | HepG2 | CAA | 1.5 ± 0.1 µmol QE/100 µmol | [1] |
| Luteolin | HepG2 | CAA | 1.2 ± 0.1 µmol QE/100 µmol | [1] |
CAA values are expressed as micromoles of quercetin equivalents (QE). A higher value indicates greater antioxidant activity.
Table 2: Anti-inflammatory Activity of Quercetin in LPS-Stimulated Macrophages
| Compound | Cell Line | Parameter Measured | IC50 | Reference |
| Quercetin | RAW 264.7 | Nitric Oxide (NO) Production | ~10-50 µM | [2][3] |
Table 3: Cytotoxicity of Quercetin in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (48h) | Reference |
| Quercetin | CT-26 (Colon Carcinoma) | MTT | 75.3 µM | [4] |
| Quercetin | LNCaP (Prostate Cancer) | MTT | 55.2 µM | [4] |
| Quercetin | MCF-7 (Breast Cancer) | MTT | 85.1 µM | [4] |
| Quercetin | MOLT-4 (Leukemia) | MTT | 25.4 µM | [4] |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from its precursor 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.[1][5][6]
Principle Workflow:
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
-
Quercetin (as a standard)
-
Black 96-well microplate
Protocol:
-
Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[7]
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP to each well.[7]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[8]
-
Calculate the area under the curve (AUC) and determine the CAA value relative to a quercetin standard.[5]
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[2][9]
Signaling Pathway:
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]
-
Sodium nitrite (B80452) (for standard curve)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS and incubate for an additional 24 hours.[2]
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well, and incubate for 10 minutes at room temperature.[2]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[4][11]
Principle Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Appropriate cell culture medium with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[12]
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays using Annexin V/Propidium Iodide (PI) staining and PI staining alone are standard methods to quantify apoptosis and analyze cell cycle distribution, respectively.[13][14][15]
Apoptosis Detection Principle:
Caption: Differentiation of cell states using Annexin V and Propidium Iodide staining.
a) Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Selected cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
b) Cell Cycle Analysis
Materials:
-
Selected cancer cell lines
-
70% cold ethanol (B145695)
-
PBS containing RNase A (50 µg/mL) and Propidium Iodide (20 µg/mL)[15]
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at 4°C for at least 1 hour.[15]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.[15]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the cell cycle distribution by flow cytometry.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentration range and incubation times for this compound. Always include appropriate positive and negative controls in your experiments. This information is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Quercetin 3-O-sophoroside-7-O-rhamnoside for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in sources such as sea buckthorn berries.[1][2] Like many flavonoids, its therapeutic potential is often limited by poor aqueous solubility, low bioavailability, and instability.[3][4][5] Advanced drug delivery systems, such as liposomes and nanoparticles, offer promising strategies to overcome these limitations by enhancing solubility, protecting the compound from degradation, and enabling controlled release and targeted delivery.[3][6][][8][9] This document provides detailed application notes and experimental protocols for the formulation and characterization of quercetin 3-O-sophoroside-7-O-rhamnoside using liposomal and nanoprecipitation techniques.
I. Formulation Strategies and Characterization Data
Two primary methods for the encapsulation of this compound are presented: liposomal encapsulation via the thin-film hydration method and polymeric nanoparticle formulation using nanoprecipitation. The choice of formulation can significantly impact the physicochemical properties and in vitro performance of the drug delivery system.
Data Summary:
The following tables summarize typical quantitative data obtained from the characterization of flavonoid-loaded nanocarriers, providing a reference for expected outcomes when formulating this compound.
Table 1: Physicochemical Properties of Flavonoid-Loaded Liposomes
| Formulation Parameter | Phospholipid Composition | Drug:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Reference Quercetin Liposomes | Soy Phosphatidylcholine:Cholesterol (4:1) | 1:10 | 110 - 150 | < 0.3 | -30 to -50 | 70 - 90 |
| Glucose-Modified Quercetin Liposomes | Not Specified | Not Specified | 116 - 124 | < 0.3 | -1.36 | 89.9 |
Data synthesized from multiple sources for quercetin and its derivatives.[4][10]
Table 2: Physicochemical Properties of Flavonoid-Loaded Polymeric Nanoparticles
| Formulation Parameter | Polymer | Drug:Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Reference Quercetin Nanoparticles | PLGA | 1:5 | 120 - 200 | < 0.2 | -15 to -25 | 75 - 85 |
| Quercetin-loaded Nanoparticles | Not Specified | Not Specified | 120.1 | Not Specified | Not Specified | 81 |
Data synthesized from multiple sources for quercetin and its derivatives.[11][12]
II. Experimental Protocols
Detailed methodologies for the formulation and characterization of this compound are provided below.
Protocol 1: Liposomal Formulation using Thin-Film Hydration
This method is widely used for the preparation of liposomes due to its simplicity and effectiveness.[4]
Materials:
-
This compound
-
Soy Phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion. For extrusion, pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug by centrifugation or dialysis.
Protocol 2: Polymeric Nanoparticle Formulation via Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles.[11][13]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
-
Acetone or other suitable water-miscible organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 2-4 hours) in a fume hood to allow for the evaporation of the organic solvent. Alternatively, a rotary evaporator can be used for more rapid solvent removal.
-
Nanoparticle Collection: Collect the nanoparticle suspension and wash it several times with deionized water by centrifugation to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
Protocol 3: Characterization of Formulations
A. Particle Size and Zeta Potential Analysis:
-
Dilute the liposomal or nanoparticle suspension with deionized water.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the formulation.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the formulation by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
-
Disrupt the liposomes or nanoparticles in the pellet using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug.[4]
-
Quantify the amount of encapsulated drug.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Encapsulated Drug) / (Weight of Nanoparticles) * 100
-
C. In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
III. Visualization of Workflows and Pathways
Experimental Workflow: Formulation and Characterization
Caption: Workflow for the formulation and characterization of nanocarriers.
Signaling Pathway: General Antioxidant Action of Flavonoids
While the specific signaling pathways for this compound require further investigation, the general antioxidant mechanism of flavonoids involves direct radical scavenging and modulation of cellular antioxidant defense systems.
Caption: Generalized antioxidant signaling pathway for flavonoids.
The formulation of this compound into liposomes or polymeric nanoparticles presents a viable strategy to enhance its therapeutic applicability. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully formulate and characterize these advanced drug delivery systems. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic efficacy of these novel formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:64828-40-6 | Chemsrc [chemsrc.com]
- 3. Application of Nanoparticles for Efficient Delivery of Quercetin in Cancer Cells - Homayoonfal - Current Medicinal Chemistry [rjeid.com]
- 4. A Comparative Study of Quercetin-Loaded Nanocochleates and Liposomes: Formulation, Characterization, Assessment of Degradation and In Vitro Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of quercetin 3-O-sophoroside-7-O-rhamnoside in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Quercetin 3-O-sophoroside-7-O-rhamnoside and similar glycosides in DMSO?
While the aglycone form, quercetin, is highly soluble in DMSO (up to 150 mg/mL), the addition of large sugar moieties significantly alters its solubility profile.[1][2] Glycosylation can decrease solubility in some polar solvents.[3][4] For a structurally similar compound, Quercetin 3-O-sophoroside, the reported solubility in DMSO is approximately 10 mg/mL.[5] Therefore, achieving concentrations significantly higher than this for a more complex glycoside may be challenging.
Q2: Why is my this compound not dissolving completely in DMSO, even at low concentrations?
Several factors can contribute to incomplete dissolution:
-
Compound Purity: Impurities can interfere with the dissolution process. Ensure you are using a high-purity compound.
-
DMSO Grade: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can reduce its effectiveness in solvating certain non-polar parts of the molecule. Using an anhydrous (dry) grade of DMSO is critical for maximizing solubility.
-
Intermolecular Forces: The complex structure with numerous hydroxyl groups from the sugar residues can lead to strong intermolecular hydrogen bonding within the crystal lattice, making it resistant to dissolution.
Q3: Can I heat the DMSO to improve the solubility of the compound?
Yes, gentle heating is a standard and effective method to increase the solubility of many compounds in DMSO.[6][7][8] Heating provides the energy needed to overcome the crystal lattice energy. However, it is crucial to use moderate temperatures (e.g., 30-50°C) and short durations to avoid potential degradation of the flavonoid. Always monitor for any color changes that might indicate decomposition.
Q4: Are there any co-solvents that can be used with DMSO to enhance solubility?
Yes, the use of co-solvents is a common strategy for solubilizing challenging compounds.[9][10] For flavonoid glycosides, dimethylformamide (DMF) is another organic solvent to consider, although solubility may be lower than in DMSO.[5] For experiments requiring subsequent dilution into aqueous media, preparing a highly concentrated stock in pure DMSO is often the best initial step. The DMSO itself then acts as a co-solvent when the stock is diluted into buffers.[10]
Q5: How should I prepare an aqueous working solution from my DMSO stock?
To prevent precipitation, the DMSO stock solution should be added dropwise to the aqueous buffer while vortexing or stirring. Never add the aqueous buffer directly to the DMSO stock. A common procedure involves first dissolving the compound in 100% DMSO and then diluting this stock into the aqueous buffer of choice (e.g., PBS).[5] Be aware that the final concentration of DMSO in your working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. The stability of the compound in aqueous solutions may be limited, so it is recommended to prepare these solutions fresh daily.[5]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | 1. Insufficient solvent energy. 2. Water contamination in DMSO. 3. Reached solubility limit. | 1. Use the Enhanced Solubility Protocol (Protocol 2) involving gentle warming and sonication. 2. Use fresh, anhydrous grade DMSO and store it properly with desiccants. 3. Re-calculate and attempt to prepare a more dilute solution. |
| A clear solution forms initially, but a precipitate appears later. | 1. The initial solution was supersaturated. 2. Temperature fluctuation. 3. Water absorption into the DMSO stock over time. | 1. Gently warm the vial to redissolve the precipitate. For future stocks, reduce the target concentration. 2. Store the stock solution at a constant room temperature. 3. Tightly seal the vial and store it in a desiccator. |
| The final solution appears hazy or contains fine particulates. | 1. Insoluble impurities in the compound. 2. Micro-precipitates forming. | 1. Filter the solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE or nylon) to remove particulates. |
| Compound precipitates immediately when diluting DMSO stock into an aqueous buffer. | 1. Poor mixing technique. 2. The final aqueous concentration is above the solubility limit. | 1. Ensure you are adding the DMSO stock to the vigorously stirring aqueous buffer, not the reverse. 2. Increase the final volume of the aqueous buffer to lower the final compound concentration. Ensure the final DMSO percentage is not excessively high. |
Data Presentation
The solubility of flavonoids is highly dependent on their specific structure (aglycone vs. glycoside) and the solvent used. The table below provides context by summarizing reported solubility data for quercetin and its related glycosides in various solvents.
Table 1: Solubility of Quercetin and Related Flavonoids in Different Solvents
| Compound | Solvent | Temperature | Solubility | Reference |
| Quercetin | DMSO | 25 °C | 150 mg/mL | [1] |
| Quercetin | DMSO | Not Specified | 30 mg/mL | [2] |
| Quercetin | Ethanol | 37 °C | 4.0 mg/mL | [1] |
| Quercetin | Acetone | Not Specified | 80 mmol/L | [3][4] |
| Quercetin 3-O-sophoroside | DMSO | Not Specified | ~10 mg/mL | [5] |
| Quercetin 3-O-sophoroside | DMF | Not Specified | ~3 mg/mL | [5] |
| Rutin (Quercetin-3-rutinoside) | Acetonitrile | Not Specified | 0.50 mmol/L | [3][4] |
| Isoquercitrin (Quercetin-3-glucoside) | tert-Amyl alcohol | Not Specified | 66 mmol/L | [3] |
Experimental Protocols & Visualizations
Protocol 1: Standard Method for Preparing a DMSO Stock Solution
-
Preparation: Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.
-
Storage: Store the solution in a tightly capped vial at the recommended temperature, often with a desiccant to prevent moisture absorption.
Caption: Standard workflow for preparing a DMSO stock solution.
Protocol 2: Enhanced Solubility Method using Heat and Sonication
Use this method if the compound does not dissolve completely using the standard protocol.
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up aggregates.
-
Gentle Warming: If solids persist, place the vial in a heat block or water bath set to 37-40°C for 10-15 minutes. Intermittently vortex the vial during this time. Caution: Do not overheat, as this may degrade the compound.
-
Final Inspection: Allow the solution to cool to room temperature. Visually inspect for clarity. If any particulates remain, consider filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Store as described in Protocol 1.
Caption: Troubleshooting workflow for enhancing compound solubility in DMSO.
Protocol 3: Preparing Aqueous Working Solutions from a DMSO Stock
-
Prepare Buffer: Dispense the final volume of your desired aqueous buffer (e.g., PBS, cell culture media) into a sterile tube.
-
Stir Buffer: Place the tube on a vortexer at a medium speed or use a magnetic stirrer to ensure the buffer is being actively mixed.
-
Add Stock: While the buffer is stirring, carefully pipette the required volume of the concentrated DMSO stock solution. Add the stock dropwise directly into the stirring buffer. This rapid dilution into a large volume prevents localized high concentrations that can cause precipitation.
-
Final Mix: Continue to vortex or stir for an additional 30 seconds to ensure the final solution is homogeneous.
-
Use Immediately: Use the freshly prepared aqueous solution as soon as possible, as the compound's stability may be limited.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
quercetin 3-O-sophoroside-7-O-rhamnoside stability issues in solution
Welcome to the technical support center for Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Quercetin 3-O-sophoroside-7-O-rhamnoside in solution?
A1: The stability of this compound, like many flavonoids, is significantly influenced by several factors. These include pH, temperature, light exposure, and the type of solvent used.[1][2] Generally, flavonoid glycosides are susceptible to degradation under alkaline conditions, high temperatures, and upon exposure to UV light.[3][4][5] Oxidation is a common degradation pathway, which can be accelerated by the presence of dissolved oxygen and metal ions.[1][6]
Q2: What is the expected degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through hydrolysis of the glycosidic bonds, leading to the formation of the aglycone, quercetin, and the corresponding sugar moieties (sophorose and rhamnose).[3][7] The quercetin aglycone itself can then undergo further degradation, including oxidation and ring fission, particularly at alkaline pH.[1][5][7]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To maximize stability, stock solutions should be prepared in a suitable organic solvent such as DMSO, ethanol, or methanol.[8][9] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in airtight, light-protected containers.[9][10][11] Avoid repeated freeze-thaw cycles.[9] For aqueous solutions, it is crucial to use buffered solutions at a slightly acidic pH (around 6.0) and to minimize exposure to light and oxygen.[1][12] The addition of antioxidants or chelating agents like ascorbic acid or EDTA may also help to reduce degradation.[6]
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for monitoring the stability of flavonoid glycosides.[13][14] These techniques allow for the separation and quantification of the parent compound and its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | High pH of the solvent: Flavonoids are generally unstable in alkaline conditions.[1] | Buffer the solution to a slightly acidic pH (e.g., pH 6.0-6.8). |
| Exposure to light: Photodegradation can occur upon exposure to UV or even ambient light.[5] | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| High temperature: Elevated temperatures can accelerate degradation.[3] | Store solutions at low temperatures (-20°C or -80°C) and avoid heating.[9][10] | |
| Oxidation: Dissolved oxygen can lead to oxidative degradation.[6] | Degas the solvent before use. Consider adding antioxidants like ascorbic acid.[6] | |
| Appearance of unexpected peaks in HPLC/UPLC chromatogram | Degradation of the parent compound: New peaks may correspond to degradation products such as the aglycone (quercetin) or other oxidized forms.[3][7] | Analyze the mass of the new peaks using MS to identify potential degradation products. Compare with a quercetin standard if available. |
| Contamination | Ensure the purity of the starting material and the cleanliness of all glassware and equipment. | |
| Poor solubility | Inappropriate solvent | This compound is soluble in solvents like DMSO, methanol, and ethanol.[8][9] For aqueous solutions, the use of co-solvents or cyclodextrins may enhance solubility.[12][15] |
Experimental Protocols
Protocol for Stability Testing of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound (purity >98%)
-
HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile (B52724), water)
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Buffers (e.g., phosphate, citrate) of various pH values
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HPLC or UPLC-MS/MS system with a C18 column
-
UV-Vis spectrophotometer
-
Incubators or water baths set to desired temperatures
-
Light-protected (amber) vials
-
Analytical balance and standard laboratory glassware
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
3. Preparation of Test Solutions:
-
Dilute the stock solution with the desired test solvents (e.g., buffered aqueous solutions of different pH, different organic solvents) to a final concentration suitable for analysis (e.g., 100 µg/mL).
4. Stability Study Conditions:
-
pH Influence: Prepare solutions in buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Temperature Influence: Store aliquots of the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Influence: Expose one set of samples to ambient or UV light and keep a parallel set in the dark.
5. Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the samples by HPLC or UPLC-MS/MS.
-
Chromatographic Conditions (Example):
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
Visualizations
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | CAS 64828-40-6 | ScreenLib [screenlib.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physicochemical and structural characterization of quercetin-beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quercetin 3-O-sophoroside-7-O-rhamnoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting quercetin 3-O-sophoroside-7-O-rhamnoside?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting flavonoid glycosides like this compound.[1][2] These methods generally offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2] The choice of method may depend on available equipment and the scale of the extraction.
Q2: Which solvents are most suitable for this extraction?
A2: Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are the most commonly used solvents for extracting flavonoid glycosides. The optimal concentration typically ranges from 40% to 100% ethanol or methanol. The polarity of the solvent is crucial, and using a mixture of water and alcohol can enhance the extraction of more polar glycosylated flavonoids.
Q3: How can I prevent the degradation of this compound during extraction?
A3: Flavonoids can be sensitive to high temperatures, extreme pH, and light. To minimize degradation, it is advisable to use moderate extraction temperatures (e.g., 50-70°C), maintain a slightly acidic to neutral pH, and protect the plant material and extracts from direct light.[3] For long-term storage of the extract, refrigeration or freezing is recommended.
Q4: What is a typical yield I can expect for this compound?
A4: The yield of flavonoid glycosides is highly dependent on the plant species, the extraction method, and the optimization of various parameters. For total flavonoids from leaves, yields can range from approximately 6 mg/g to over 48 mg/g of the dried sample.[3] The specific yield of this compound needs to be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3]
Q5: What analytical methods are recommended for quantifying the extraction yield?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for routine quantification.[4] For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process.
Problem 1: Low Extraction Yield
-
Possible Cause: Suboptimal extraction parameters.
-
Solution: Systematically optimize the following parameters:
-
Solvent Concentration: The polarity of the solvent is critical. Test a range of ethanol or methanol concentrations in water (e.g., 30%, 50%, 70%, 90%).[3]
-
Temperature: While higher temperatures can increase solubility and diffusion, excessive heat can cause degradation. An optimal range is often between 50-70°C.[3]
-
Extraction Time: Prolonged extraction can increase yield but also lead to the extraction of undesirable compounds or degradation of the target molecule. Optimal times for UAE and MAE are often shorter than for conventional methods.[3]
-
Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency. Ratios between 1:20 and 1:60 (g/mL) are commonly used.[3]
-
Ultrasonic/Microwave Power: For UAE and MAE, the power level is a key parameter. It's important to optimize this to ensure efficient extraction without causing thermal degradation.[2]
-
-
-
Possible Cause: Inefficient cell wall disruption.
Problem 2: Co-extraction of Impurities
-
Possible Cause: The solvent system is not selective enough.
-
Solution:
-
Solvent Polarity: Adjust the polarity of your solvent system. A step-wise extraction with solvents of increasing polarity can help in preliminary purification.
-
Purification: Post-extraction purification using techniques like column chromatography (e.g., with silica (B1680970) gel or Sephadex LH-20) or preparative HPLC is often necessary to isolate the target compound from impurities.[5]
-
-
Problem 3: Degradation of Target Compound
-
Possible Cause: Exposure to harsh conditions.
-
Solution:
-
Temperature Control: Use a temperature-controlled water bath for ultrasonic extraction and monitor the temperature during microwave extraction to avoid overheating.[3]
-
Light Protection: Conduct the extraction in amber glassware or protect the extraction vessel from direct light.
-
pH Management: Maintain a slightly acidic to neutral pH of the extraction solvent.[3]
-
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Filtration and Concentration:
-
Allow the vessel to cool, then filter the extract.
-
Concentrate the filtrate to obtain the crude extract.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the crude extract in a suitable solvent (e.g., 70% ethanol). Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Quantification: Prepare a calibration curve using a series of standard solutions of this compound to determine the concentration in the extracts.
Data Presentation
Table 1: Comparison of Extraction Methods and Key Parameters
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Conventional Maceration |
| Typical Solvent | 70% Ethanol[3] | 67% Ethanol[2][6] | 80% Ethanol[5] |
| Temperature | 60°C[3] | N/A (Power-based) | Room Temperature[5] |
| Extraction Time | 45 minutes[3] | 49 seconds[2][6] | 24 hours[5] |
| Solid-to-Liquid Ratio | 1:30 g/mL[3] | 1:10 g/mL[2][6] | 1:10 g/mL[5] |
| Relative Yield | High | Very High[2] | Lower |
| Advantages | Efficient, Reduced Time | Very Fast, High Yield[2] | Simple, Low Cost |
| Disadvantages | Specialized Equipment | Potential for thermal degradation | Time-consuming, Lower Yield |
Table 2: HPLC Method Parameters for Quantification
| Parameter | Recommended Condition |
| Instrument | HPLC with UV Detector[4] |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 265 nm or 350 nm[4] |
| Injection Volume | 10-20 µL[4] |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Key parameters influencing the extraction yield.
References
Technical Support Center: Ensuring the Stability of Quercetin 3-O-sophoroside-7-O-rhamnoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of Quercetin 3-O-sophoroside-7-O-rhamnoside?
A1: The degradation of this compound, a flavonoid glycoside, is primarily influenced by several factors:
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Temperature: Elevated temperatures significantly accelerate the degradation process.[1][2][3][4]
-
pH: The stability of this compound is pH-dependent. Alkaline conditions (pH > 7) are known to accelerate the oxidation and degradation of flavonoids, while acidic to neutral conditions generally improve stability.[4][5]
-
Light: Exposure to both UV and visible light can induce photodegradation.[1][6]
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Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[7][8]
-
Enzymatic Activity: The presence of enzymes, such as glycosidases, can lead to the hydrolysis of the glycosidic bonds, cleaving the sugar moieties (sophoroside and rhamnoside) from the quercetin aglycone.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more susceptible to degradation than the solid form. For optimal stability, follow these guidelines:
-
Solvent: Prepare stock solutions in a suitable organic solvent such as DMSO, ethanol (B145695), or methanol (B129727). Aqueous solutions are not recommended for long-term storage due to rapid degradation, especially at neutral or alkaline pH.
-
Temperature: For short-term storage (up to one month), store solutions at -20°C. For long-term storage (up to six months), store at -80°C.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[1]
-
Light Protection: Always store solutions in light-protecting amber vials or tubes.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by a color change in the solid material or solution. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram, which may correspond to the aglycone (quercetin) or other degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during storage (solid) | Improper storage temperature (too high). | Store the solid compound at -20°C for long-term stability. |
| Exposure to light. | Store in an amber vial or a light-protected container. | |
| Exposure to oxygen and/or moisture. | Ensure the container is tightly sealed. For maximum protection, store under an inert atmosphere (argon or nitrogen). | |
| Rapid degradation of the compound in solution | Inappropriate solvent. | Use organic solvents like DMSO or ethanol for stock solutions. Avoid long-term storage in aqueous solutions. |
| Improper storage temperature. | Store stock solutions at -20°C for short-term and -80°C for long-term storage.[1] | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1] | |
| Exposure to light. | Store solutions in amber vials or protect them from light.[1] | |
| Incorrect pH of the solution. | Maintain a slightly acidic to neutral pH for solutions if they must be prepared in a buffered system for immediate use. Avoid alkaline conditions.[4] | |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound. | Review storage conditions and handling procedures. The new peaks likely represent degradation products such as the quercetin aglycone or further breakdown products. |
| Enzymatic contamination. | Ensure all buffers and solvents are sterile and free of enzymatic activity, especially glycosidases. |
Quantitative Data on Flavonoid Stability
Table 1: Stability of Quercetin under Different pH and Temperature Conditions
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |
| Quercetin | 6.0 | 37 | 2.81 x 10⁻² | 24.7 | [9] |
| Quercetin | 7.5 | 37 | 0.375 | 1.85 | [9] |
| Quercetin | 7.0 | 50 | - | > 4.5 | [10] |
| Quercetin | 7.5 | 90 | - | ~15 min (sigmoidal model) | [11] |
Table 2: Long-Term and Accelerated Stability of Flavonoid Glycosides in Herbal Drugs
| Storage Condition | Duration | Observation | Reference |
| 25°C / 60% RH | 24 months | No significant changes in the flavonoid pattern. | [1][2] |
| 40°C / 75% RH | 6 months | Decrease of some flavonoids and an increase in their respective aglycones. | [1][2] |
| 80°C and 100°C | - | Decrease of most flavonoids in some drugs. | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate the polar glycoside from its less polar aglycone and other degradation products. A starting gradient could be 95% A and 5% B, ramping to a higher concentration of B over 30-40 minutes. The gradient should be optimized to achieve good resolution between all peaks.
3. Detection:
-
Set the PDA or UV detector to monitor at the maximum absorbance wavelength of this compound (typically around 254 nm and 350-370 nm for flavonoids).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period due to the instability of flavonoids in alkaline conditions. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a light source with a controlled output (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the formation of degradation products.
Visualizations
Degradation Pathways of Quercetin Glycosides
The following diagram illustrates the general degradation pathways for a complex quercetin glycoside like this compound under various stress conditions.
Caption: General degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps involved in conducting a stability study for this compound.
Caption: Workflow for conducting a stability study.
References
- 1. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Antioxidant Quercetin 3-O-Glycosylated Plant Flavonols Contribute to Transthyretin Stabilization | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times
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Question: My chromatogram for quercetin 3-O-sophoroside-7-O-rhamnoside shows tailing peaks and the retention time is not consistent between injections. What could be the cause?
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Answer: Poor peak shape and retention time shifts are common issues in LC-MS analysis and can be attributed to several factors, particularly when dealing with complex matrices.
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Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[1]
-
Column Contamination: Matrix components can accumulate on the column, affecting its performance. Implement a robust column washing step after each run or periodically flush the column.[2][3]
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Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for the ionization and retention of flavonoids. Ensure the mobile phase is optimized for your analyte and that the pH is stable. The use of additives like formic acid is common but should be optimized to avoid ion suppression.[4][5]
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Analyte Instability: Flavonoids can be susceptible to degradation. Ensure your sample handling and storage procedures are appropriate to maintain the stability of this compound.[2]
-
Issue 2: Low Signal Intensity or Inconsistent Quantification (Ion Suppression)
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Question: I am observing a significantly lower signal for my analyte in the sample matrix compared to the standard in a clean solvent. My quantitative results are not reproducible. Why is this happening?
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Answer: This phenomenon is likely due to ion suppression , a major matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7][8]
-
Identify the Problematic Region: A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is most severe.[1][8]
-
Improve Chromatographic Separation: Modifying your LC gradient to better separate this compound from interfering matrix components is a crucial step.[1]
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Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[9] Consider more rigorous sample cleanup techniques such as:
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.[12][13][14][15] If a SIL standard is unavailable, a structurally similar compound that elutes close to the analyte can be used, but with careful validation.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS analysis?
-
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, impacting the accuracy and reproducibility of quantitative analysis.[4][16]
-
-
Q2: How can I quantitatively assess the matrix effect for my analysis of this compound?
-
A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a pure solvent at the same concentration.[1] The ratio of these two peak areas gives a measure of the matrix effect. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
-
-
Q3: Are there specific sample preparation techniques recommended for flavonoid glycosides like this compound?
-
A3: Yes, for complex matrices like plant extracts or biological fluids, a multi-step sample preparation is often necessary. This can include:
-
Protein Precipitation: For plasma or serum samples, this is a common first step to remove the bulk of proteins.[9]
-
Solid-Phase Extraction (SPE): C18 or polymeric reversed-phase cartridges are effective for retaining and concentrating flavonoids while washing away more polar interferences.[10]
-
Filtration: Always filter your final extract before injection to remove any particulates that could clog the LC system.[3]
-
-
-
Q4: What type of internal standard is best for the analysis of this compound?
-
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[12][13][15] Since SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[12][14] If a SIL standard is not commercially available, a structurally related flavonoid glycoside with similar chromatographic behavior and ionization properties can be used as an alternative, but requires thorough validation.
-
Quantitative Data on Matrix Effects (Illustrative Example)
| Matrix | Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Human Plasma | Protein Precipitation | 85 ± 5 | -45 ± 8 (Suppression) |
| Human Plasma | SPE (C18) | 92 ± 4 | -15 ± 5 (Suppression) |
| Plant Extract | Dilute and Shoot | N/A | -60 ± 12 (Suppression) |
| Plant Extract | LLE followed by SPE | 88 ± 7 | -20 ± 6 (Suppression) |
Note: This data is for illustrative purposes and the actual matrix effect will depend on the specific sample, concentration, and LC-MS conditions.
Experimental Protocols
Recommended LC-MS/MS Method for Quercetin Glycosides
This protocol is adapted from a method developed for a similar quercetin glycoside and can serve as a starting point for the analysis of this compound.[5][17]
-
Liquid Chromatography:
-
Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient starting with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 1-5 µL.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for flavonoids.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[17]
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. The product ions will correspond to fragments of the molecule, such as the aglycone or loss of sugar moieties. These need to be determined by infusing a standard solution of the analyte.
-
Source Parameters: Desolvation gas flow, desolvation temperature, cone gas flow, and capillary voltage should be optimized for the specific instrument and analyte.[5]
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Quercetin 3-O-sophoroside-7-O-rhamnoside Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refining of a high-purity purification protocol for quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when extracting flavonoid glycosides like quercetin 3-O-sophoroside-7-O-rhamnoside?
A1: Low yields are often due to the selection of an inappropriate solvent system. As this compound is a poly-glycosylated flavonoid, it is highly polar. Therefore, using pure, non-polar solvents for extraction will result in poor recovery. Alcohol-water mixtures, such as 70-80% methanol (B129727) or ethanol, are generally more effective for extracting polar flavonoid glycosides.[1][2] Other factors can include suboptimal extraction temperature, incorrect solid-to-liquid ratio, and degradation of the target compound.[3]
Q2: My final product shows signs of degradation. What are the likely causes and how can I prevent this?
A2: Flavonoids can be sensitive to high temperatures, light exposure, extreme pH levels, and oxidation.[4] Thermal degradation can occur during high-temperature extraction or solvent evaporation.[3] To mitigate this, use lower temperatures for extraction (e.g., 40-60°C) and employ vacuum rotary evaporation at temperatures below 50°C.[3][4] Protecting the sample from light by using amber glassware and storing extracts in the dark at low temperatures (2-8°C or below -18°C) is also crucial.[4]
Q3: I am observing significant peak tailing during HPLC analysis of my purified fractions. What could be the cause and how can I improve the peak shape?
A3: Peak tailing in HPLC can be caused by interactions between the flavonoid's hydroxyl groups and active sites on the silica-based column material.[3] To improve peak shape, consider adding a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase.[3][5] This helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce unwanted interactions. Other potential causes include column overload or the presence of dead volume in the HPLC system.[6]
Q4: Can I use fresh instead of dried plant material for the extraction?
A4: While fresh plant material can be used, dried material is often preferred. Drying and grinding the plant material increases the surface area for solvent contact, leading to more efficient extraction.[2] However, be aware that some acylated flavonoid glycosides can be thermally unstable and may degrade during high-temperature drying.[2] If using fresh material, it should be promptly homogenized in the extraction solvent to prevent enzymatic degradation of the flavonoids.[2]
Q5: What types of chromatography are most effective for purifying polar flavonoid glycosides?
A5: For polar glycosides like this compound, several chromatographic techniques are effective. Column chromatography using normal-phase silica (B1680970) gel can be used, but reversed-phase chromatography (C18) is often more suitable for polar compounds. Additionally, size-exclusion chromatography with resins like Sephadex LH-20 is highly effective for separating flavonoids and is often used as a final polishing step.[7][8] Other options include polyamide column chromatography and high-speed counter-current chromatography (HSCCC).[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery of Target Compound from Crude Extract
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Extraction Solvent | The high polarity of this compound requires a polar solvent system. Solution: Screen different ratios of methanol/water or ethanol/water (e.g., 50%, 70%, 90%) to find the optimal mixture for extraction.[1][2] |
| Insufficient Extraction Time or Temperature | The target compound may not be fully extracted from the plant matrix. Solution: Increase the extraction time or consider gentle heating (40-60°C) to improve efficiency.[3] Ultrasound-assisted extraction (UAE) can also enhance extraction without requiring high temperatures.[11] |
| Degradation During Extraction | High temperatures or prolonged exposure to light can degrade the flavonoid. Solution: Perform extraction at controlled, moderate temperatures and protect the setup from light.[3][4] Consider adding an antioxidant like ascorbic acid to the solvent.[4] |
| Incomplete Solvent Removal | Residual water in the concentrated extract can affect subsequent chromatographic steps. Solution: Ensure complete removal of the extraction solvent under vacuum. For stubborn residual water, lyophilization (freeze-drying) is an effective method. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Stationary Phase Selection | The chosen adsorbent may not be suitable for the polarity of the target compound. Solution: For this compound, consider using reversed-phase C18 silica, polyamide, or Sephadex LH-20 columns, which are effective for polar flavonoids.[8][10] |
| Suboptimal Mobile Phase | The solvent system may be too polar or not polar enough to achieve good separation. Solution: Perform small-scale analytical TLC or HPLC to test different solvent systems and gradients before scaling up to column chromatography. For reversed-phase columns, a gradient of water (with 0.1% formic acid) and methanol or acetonitrile (B52724) is a good starting point.[5] |
| Column Overloading | Applying too much crude extract to the column leads to broad, overlapping peaks. Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Sample Precipitation at the Column Head | The sample may not be fully soluble in the initial mobile phase. Solution: Ensure the dried extract is completely dissolved in a minimal amount of the mobile phase before loading. If necessary, a small amount of a stronger solvent (like DMSO) can be used to dissolve the sample, but ensure it is compatible with the column and mobile phase. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification
-
Sample Preparation: Air-dry the plant material (e.g., Lycium chinense leaves) at room temperature, protected from light, and grind into a fine powder.[2][6]
-
Extraction:
-
Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.[2]
-
Alternatively, perform ultrasound-assisted extraction (UAE) for 60 minutes at 40°C.[11]
-
Filter the extract through Whatman No. 1 filter paper.[6]
-
Repeat the extraction process twice more with fresh solvent.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[3]
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane (3 x 300 mL) and ethyl acetate (B1210297) (3 x 300 mL) to remove non-polar compounds and less polar flavonoids.
-
Collect the remaining aqueous layer, which will be enriched with the highly polar this compound.
-
-
Enrichment: Lyophilize the aqueous fraction to obtain a dry powder.
Protocol 2: Chromatographic Purification
-
Sephadex LH-20 Column Chromatography:
-
Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol.[8]
-
Dissolve the lyophilized powder from Protocol 1 in a minimal volume of methanol and load it onto the column.
-
Elute the column with 100% methanol at a slow flow rate.[8]
-
Collect fractions (e.g., 10 mL each) and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
-
-
Preparative HPLC (Optional Final Polishing Step):
-
Pool the fractions containing the target compound and concentrate them.
-
Further purify the compound using a preparative reversed-phase C18 HPLC column.
-
Use a gradient elution system, for example, with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak corresponding to this compound.
-
-
Purity Assessment:
Quantitative Data Summary
Table 1: Recommended Solvent Ratios for Extraction and Chromatography
| Process | Solvent System | Ratio (v/v) | Purpose |
| Extraction | Methanol:Water | 80:20 | Extraction of polar glycosides[2] |
| Sephadex LH-20 | Methanol | 100% | Elution of flavonoids[8] |
| Preparative HPLC | Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) | Gradient | High-resolution separation[5] |
Table 2: Typical Parameters for HPLC Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [13] |
| Mobile Phase A | Water with 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [5] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 280 nm or 350 nm | [14] |
| Injection Volume | 10-20 µL | [14] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for flavonoid purification issues.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jmp.ir [jmp.ir]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review | Journal of Studies in Science and Engineering [engiscience.com]
- 13. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Quercetin 3-O-sophoroside-7-O-rhamnoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-sophoroside-7-O-rhamnoside and why is its bioavailability a concern?
This compound is a flavonoid glycoside found in sources like sea buckthorn berries.[1][2][3] Like many flavonoids, it exhibits promising therapeutic properties in vitro, including antioxidant and anti-inflammatory effects.[4][5] However, its application in vivo is significantly limited by low bioavailability, which is attributed to factors such as poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[6][7][8][9]
Q2: What are the primary metabolic pathways that reduce the bioavailability of quercetin glycosides?
Upon oral administration, quercetin glycosides undergo extensive metabolism. In the small intestine, they can be hydrolyzed by bacterial enzymes, such as β-glucosidases, to their aglycone form, quercetin.[10] The quercetin aglycone is then absorbed and undergoes Phase II metabolism, primarily through glucuronidation, sulfation, and methylation in the intestinal cells and liver.[11] These modifications increase the water solubility of quercetin, facilitating its rapid excretion and thereby reducing its systemic bioavailability. Unabsorbed quercetin glycosides pass to the colon, where gut microbiota can further metabolize them into smaller phenolic compounds.[11]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies have been developed to overcome the poor bioavailability of quercetin and its glycosides.[12] These include:
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Nanotechnology-based delivery systems: Encapsulating the compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles can protect it from degradation, improve its solubility, and enhance its absorption.[6][7][13][14]
-
Phytosomes: Forming complexes of the flavonoid with phospholipids, known as phytosomes, can improve its lipid solubility and ability to cross cell membranes.
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Structural Modification: Enzymatic modification of the sugar moieties can influence the absorption pathway and rate.[15]
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Use of Absorption Enhancers: Co-administration with substances like piperine (B192125) can inhibit metabolic enzymes and enhance absorption.[16]
Troubleshooting Guide for In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor absorption due to low solubility and extensive metabolism. | 1. Formulation: Utilize a bioavailability-enhancing formulation such as solid lipid nanoparticles, phytosomes, or a micellar solution. 2. Analytical Method: Ensure your LC-MS/MS method is sensitive enough to detect the low concentrations of the parent compound and its metabolites.[13] 3. Dose: Consider increasing the administered dose, while being mindful of potential toxicity. |
| High inter-individual variability in pharmacokinetic data. | Differences in gut microbiota composition and metabolic enzyme activity among subjects. | 1. Subject Selection: Use a larger cohort of animals or human subjects to obtain statistically significant data. 2. Standardization: Standardize the diet of the subjects before and during the study to minimize variations in gut microbiota. 3. Metabolite Profiling: Analyze for a wide range of quercetin metabolites to account for individual differences in metabolic pathways.[6] |
| Inconsistent results in Caco-2 cell permeability assays. | Poor dissolution of the compound in the assay medium; efflux by transporters like P-glycoprotein. | 1. Solubility: Prepare the dosing solution in a vehicle that ensures complete dissolution (e.g., DMSO, followed by dilution in transport medium). 2. Efflux Inhibition: Co-incubate with known inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-gp) to assess their role in limiting permeability. 3. Cell Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer.[17] |
| Degradation of the compound in the formulation or during sample processing. | Instability of the flavonoid structure under certain pH or light conditions. | 1. Formulation Stability: Assess the stability of your formulation under storage and experimental conditions. 2. Sample Handling: Protect samples from light and process them quickly at low temperatures. Use antioxidants like ascorbic acid in plasma samples to prevent degradation.[11] |
Quantitative Data on Bioavailability Enhancement of Quercetin Formulations
While specific pharmacokinetic data for this compound is limited, the following tables summarize data from studies on other quercetin forms, illustrating the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Different Quercetin Glycosides in Humans
| Compound | Dose (Quercetin Equivalent) | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability | Reference |
| Quercetin-4'-O-glucoside | 100 mg | 2.1 ± 1.6 | 0.7 ± 0.3 | High | [7][18] |
| Onion Supplement | 100 mg | 2.3 ± 1.5 | 0.7 ± 0.2 | High | [7][18] |
| Quercetin-3-O-rutinoside (Rutin) | 200 mg | 0.3 ± 0.3 | 7.0 ± 2.9 | Low | [7][18] |
| Buckwheat Tea | 200 mg | 0.6 ± 0.7 | 4.3 ± 1.8 | Low | [7][18] |
Table 2: Comparison of Bioavailability of Quercetin in Different Formulations (Animal Studies)
| Formulation | Animal Model | Dose | Fold Increase in AUC vs. Free Quercetin | Reference |
| Quercetin Suspension | Rat | 50 mg/kg | 1.0 | [19] |
| Quercetin-loaded Mixed Micelles | Rat | 50 mg/kg | 1.6 | [19] |
| Quercetin Nanosuspension with Piperine | Rat | 50 mg/kg | 6.5 | [1] |
| Quercetin Phytosome | Rat | 100 mg/kg | ~3-4 | [20] |
| Quercetin Hybrid-Hydrogel | Human | 500 mg | 62 | [2] |
Experimental Protocols
Protocol 1: Preparation of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion Technique
This protocol describes a common method for preparing SLNs to enhance the oral bioavailability of quercetin.
Materials:
-
This compound
-
Solid lipid (e.g., Precirol ATO 5)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80, Ethanol)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Precirol ATO 5) at a temperature above its melting point (e.g., 80°C).
-
Drug Incorporation: Dissolve the this compound in the molten lipid phase.
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant (Tween 80) and co-surfactant (Span 80, ethanol) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization or ultrasonication for a specified time (e.g., 10 minutes) to form a hot oil-in-water nanoemulsion.
-
Nanoparticle Formation: Quickly cool down the nanoemulsion in an ice bath under continuous stirring. The lipid will solidify, forming the SLNs with the encapsulated quercetin glycoside.
-
Characterization: Characterize the resulting SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a quercetin formulation in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the quercetin formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Sample Preparation: Precipitate proteins in the plasma samples (e.g., with methanol (B129727) or acetonitrile). The supernatant can be analyzed directly or after enzymatic hydrolysis (with β-glucuronidase/sulfatase) to measure total quercetin aglycone.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentration of the parent compound and/or its metabolites in the plasma samples.[11][13]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
Visualizations
Signaling Pathway of Quercetin Glycoside Metabolism and Absorption
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. impactfactor.org [impactfactor.org]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 17. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Quercetin 3-O-sophoroside-7-O-rhamnoside
Welcome to the technical support center for researchers working with Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its poor cell permeability, a common hurdle in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-sophoroside-7-O-rhamnoside and why is its cell permeability low?
This compound is a flavonoid glycoside found in plants like sea buckthorn berries[1][2][3][4]. Its structure consists of the quercetin aglycone attached to two sugar moieties: a sophoroside at the 3-position and a rhamnose at the 7-position[5][6][7]. This extensive glycosylation increases the molecule's molecular weight and hydrophilicity (water-solubility), which are primary reasons for its poor permeability across the lipid-rich cell membranes[8][9]. Generally, flavonoid glycosides exhibit lower permeability compared to their aglycone forms[8][10].
Q2: How can I improve the cellular uptake of this compound in my experiments?
Several strategies can be employed to enhance the cellular uptake of this compound. The most common and effective methods include:
-
Enzymatic Hydrolysis: Converting the glycoside to its aglycone form, quercetin, by using enzymes like β-glucosidase. The quercetin aglycone is more lipophilic and can more readily diffuse across cell membranes[11].
-
Liposomal Encapsulation: Encapsulating the compound within liposomes, which are microscopic vesicles composed of a lipid bilayer. Liposomes can fuse with cell membranes to deliver their contents directly into the cell, thereby bypassing the permeability issues[12][13][][15].
-
Nanoparticle-Based Delivery: Utilizing nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, to encapsulate the compound. These systems can enhance stability, solubility, and cellular uptake[16][17][18][19].
-
Use of Permeability Enhancers: Co-administration with substances that can transiently open tight junctions between cells or alter membrane fluidity. However, this approach should be used with caution due to potential cytotoxicity.
Q3: What are the key signaling pathways modulated by quercetin and its derivatives?
Quercetin is known to modulate a variety of intracellular signaling pathways, contributing to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[20][21]. Key pathways include:
-
PI3K/Akt Pathway: Often involved in cell survival and proliferation, quercetin has been shown to inhibit this pathway in cancer cells[20][22].
-
MAPK Pathway: This pathway is crucial for regulating cell growth, differentiation, and stress responses. Quercetin can modulate MAPK signaling[20][22].
-
Nrf2 Pathway: A critical pathway for cellular antioxidant response. Quercetin can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes[21][22][23][24].
-
NF-κB Pathway: A key regulator of inflammation. Quercetin can inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines[21][22][24].
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the cell permeability of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cellular uptake despite using a delivery system (e.g., liposomes, nanoparticles). | 1. Inefficient encapsulation of the compound. 2. Instability of the delivery system in the cell culture medium. 3. Incorrect particle size or surface charge for optimal cellular interaction. | 1. Optimize the encapsulation protocol. For liposomes, consider different lipid compositions or preparation methods (e.g., thin-film hydration followed by sonication or extrusion)[12][13]. 2. Characterize the stability of your formulation in the experimental medium over time. 3. Measure the particle size and zeta potential of your delivery system. Aim for a particle size in the range of 100-200 nm for efficient cellular uptake[25]. |
| High variability in permeability assay results. | 1. Inconsistent cell monolayer integrity in Caco-2 assays. 2. Degradation of the compound in the assay buffer. 3. Non-specific binding of the compound to the plasticware. | 1. Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity[26][27][28]. 2. Assess the stability of your compound in the experimental buffer over the time course of the assay. 3. Consider using low-binding plates or including a recovery assessment to account for non-specific binding[28]. |
| Observed cytotoxicity after treatment. | 1. The delivery system itself (e.g., certain lipids or polymers) may be toxic at the concentration used. 2. The solvent used to dissolve the compound (e.g., DMSO) may be at a cytotoxic concentration. 3. The compound itself may exhibit cytotoxicity at higher concentrations. | 1. Perform a dose-response experiment with the empty delivery system to determine its toxicity profile. 2. Ensure the final concentration of the organic solvent in the cell culture medium is well below cytotoxic levels (typically <0.5%). 3. Conduct a dose-response study of the encapsulated compound to determine its IC50 value. |
III. Data Presentation
Table 1: Apparent Permeability (Papp) of Quercetin and its Glycosides in Caco-2 Cell Monolayers
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption[29]. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer. Higher Papp values indicate better permeability.
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Predicted Absorption | Reference(s) |
| Quercetin | 1.70 - 36.6 | Moderate to High | [26],[27] |
| Quercetin-3-O-glucoside (Isoquercitrin) | Higher than Quercetin | High | [26],[27] |
| Quercetin-3-O-rutinoside (Rutin) | Lower than Quercetin | Low | [26],[27] |
| This compound | Data not available, but predicted to be low | Low | Inferred from general principles for large glycosides[8] |
Note: Papp values can vary between studies due to different experimental conditions.
Table 2: Comparison of Bioavailability Enhancement Strategies for Quercetin
This table summarizes the fold-increase in bioavailability observed with different formulation strategies for quercetin, which can be indicative of the potential improvements for its glycosides.
| Enhancement Strategy | Fold Increase in Bioavailability (Compared to free Quercetin) | Reference(s) |
| Liposomal Formulation | Significant improvement in plasma concentrations | [] |
| Solid Lipid Nanoparticles | ~5.7-fold (in rats) | [30] |
| Lecithin Phytosome | ~20.1-fold | [31],[32] |
| Self-emulsifying Fenugreek Galactomannans and Lecithin Encapsulation | ~62-fold | [31],[32] |
IV. Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general overview for assessing the permeability of a test compound using the Caco-2 cell monolayer model.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., MEM supplemented with FBS, non-essential amino acids, and antibiotics)[29].
-
Seed the cells onto permeable Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm²[29].
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[29].
-
-
Monolayer Integrity Assessment:
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
-
Protocol 2: Preparation of Liposomal this compound
This protocol describes a common method for encapsulating a hydrophilic compound like a flavonoid glycoside into liposomes.
-
Materials:
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, cholesterol).
-
This compound.
-
Organic solvent (e.g., chloroform, methanol).
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
-
Thin-Film Hydration Method:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer containing the dissolved this compound by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove the unencapsulated compound by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and encapsulation efficiency.
-
V. Visualizations
Caption: Experimental workflow for enhancing and evaluating cell permeability.
Caption: Key signaling pathways modulated by quercetin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:64828-40-6 | Chemsrc [chemsrc.com]
- 3. This compound | MCE [medchemexpress.cn]
- 4. This compound | CAS 64828-40-6 | 美国InvivoChem [invivochem.cn]
- 5. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quercetin 3-sophoroside-7-rhamnoside | C33H40O21 | CID 44259168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C33H40O21) [pubchemlite.lcsb.uni.lu]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Nanoparticles for Efficient Delivery of Quercetin in Cancer Cells - Homayoonfal - Current Medicinal Chemistry [rjeid.com]
- 18. jptcp.com [jptcp.com]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. mdpi.com [mdpi.com]
- 26. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. edepot.wur.nl [edepot.wur.nl]
- 29. mdpi.com [mdpi.com]
- 30. Enhancing Bioavailability of Quercetin - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 31. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antioxidant Capacity of Quercetin 3-O-sophoroside-7-O-rhamnoside
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the antioxidant capacity of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: Why is the antioxidant capacity of Quercetin 3-O-sophoroside-7-O-rhamnoside generally lower than its aglycone, quercetin?
A1: The antioxidant activity of flavonoids is heavily dependent on their chemical structure, particularly the number and position of free hydroxyl (-OH) groups.[1][2] The large sophoroside and rhamnoside sugar moieties attached to the quercetin backbone in this compound occupy the 3-OH and 7-OH positions.[3][4] This glycosylation reduces the molecule's ability to donate hydrogen atoms and scavenge free radicals, resulting in a lower intrinsic antioxidant capacity compared to the free quercetin aglycone.[1][5]
Q2: What are the primary strategies to enhance the effective antioxidant capacity of this compound?
A2: There are two main approaches:
-
Enzymatic Hydrolysis: This strategy involves using enzymes to cleave the sugar groups (deglycosylation), releasing the more potent quercetin aglycone. Removing the sugar moiety is reported to increase the antioxidant capacity.[6]
-
Advanced Formulation & Delivery Systems: This approach focuses on improving the compound's poor water solubility and low bioavailability.[7][8][9] By encapsulating the flavonoid in systems like nanoparticles or complexing it with cyclodextrins, its stability, delivery to target sites, and overall therapeutic efficiency are enhanced, thereby increasing its effective antioxidant activity in a biological context.[7][10][11]
Q3: How can I measure the changes in antioxidant capacity after my experiment?
A3: The most common in vitro methods are spectrophotometric assays that measure radical scavenging activity. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5] The results are typically expressed as an IC50 value (the concentration required to scavenge 50% of the radicals), where a lower IC50 indicates higher antioxidant activity.
Q4: Can enhancing bioavailability improve the antioxidant effect in vivo?
A4: Yes. Quercetin and its glycosides have low oral bioavailability due to poor absorption and extensive metabolism.[12][13] Formulation strategies, such as creating a quercetin-phospholipid complex, can improve water solubility, enhance absorption, and increase bioavailability.[14] This leads to higher plasma concentrations of the active compound, which can, in turn, enhance its overall antioxidant effect in vivo.[14]
Troubleshooting Guide 1: Enzymatic Hydrolysis
This section addresses common issues encountered during the enzymatic deglycosylation of flavonoid glycosides.
Q: My enzymatic hydrolysis reaction is slow or incomplete. What are the possible causes and solutions?
A: This is a common issue with several potential causes:
-
Incorrect Enzyme Selection: The glycosidic bonds in your compound are specific. You need an enzyme or enzyme mixture with both β-glucosidase (for the sophoroside) and α-rhamnosidase (for the rhamnoside) activity. A crude enzyme mixture like snailase, which contains over 20 different enzymes including cellulases and pectinases, is often effective for hydrolyzing complex glycosides.[6]
-
Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature. Check the supplier's datasheet for the optimal conditions for your chosen enzyme and ensure your reaction buffer and incubator are correctly set.
-
Enzyme Inhibition: The product of the reaction (quercetin) or other compounds in your extract may inhibit the enzyme. Try using a lower initial substrate concentration or periodically removing the product from the reaction mixture.
-
Poor Substrate Solubility: this compound may have limited solubility in the aqueous buffer. Adding a small amount of a co-solvent like DMSO or ethanol (B145695) can improve solubility, but be cautious as high concentrations can denature the enzyme.
Q: How can I confirm that the hydrolysis was successful?
A: The most reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). By comparing the chromatograms of your sample before and after the reaction with standards for the starting material and the expected product (quercetin), you can confirm the disappearance of the glycoside peak and the appearance of the aglycone peak.
Experimental Protocol: Enzymatic Hydrolysis of Quercetin Glycosides
This protocol provides a general method for the deglycosylation of a flavonoid glycoside using a commercially available enzyme preparation.
Materials:
-
This compound sample
-
Snailase enzyme preparation (or a specific glycosidase cocktail)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate
-
Deionized water
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Dissolve a known amount of the quercetin glycoside in the sodium acetate buffer. If solubility is an issue, a minimal amount of DMSO (e.g., <5% of total volume) can be added.
-
Enzyme Addition: Add the snailase enzyme preparation to the substrate solution. A typical starting concentration is 1-2 mg/mL, but this should be optimized.
-
Incubation: Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (typically 37-50°C) for a set period (e.g., 2, 4, 8, 12 hours). It is recommended to take time-point samples to monitor reaction progress.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or by heating the sample in a boiling water bath for 5 minutes to denature the enzyme.
-
Extraction of Aglycone: Partition the resulting solution against ethyl acetate. The less polar quercetin aglycone will preferentially move to the organic layer. Repeat the extraction 2-3 times.
-
Analysis: Combine the organic extracts, evaporate to dryness under reduced pressure, and reconstitute in a known volume of methanol. Analyze the sample using HPLC to quantify the amount of quercetin produced.
Visualization: Hydrolysis Workflow
Caption: Experimental workflow for enzymatic deglycosylation.
Troubleshooting Guide 2: Nanoparticle-Based Formulation
This section provides guidance for overcoming common challenges in formulating quercetin glycosides into nanocarriers to improve solubility and bioavailability.
Q: My prepared nanoliposomes are unstable and show aggregation over time. What can I do?
A: Liposome (B1194612) stability is a critical parameter. Instability can be caused by:
-
Incorrect Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are crucial for membrane rigidity and stability. Try incorporating cholesterol at 20-30 mol% to increase stability.
-
Surface Charge: Neutral liposomes tend to aggregate. Including a charged lipid (e.g., phosphatidylserine (B164497) for negative charge or DOTAP for positive charge) can create electrostatic repulsion between particles, improving stability.
-
Suboptimal Processing: Ensure the thin-film hydration and sonication/extrusion steps are performed correctly. Inconsistent sonication can lead to a wide particle size distribution, which promotes instability (Ostwald ripening). Extrusion through polycarbonate membranes of a defined pore size is recommended for a uniform population of vesicles.
-
Storage Conditions: Store liposome suspensions at 4°C and protect them from light. Do not freeze, as this can disrupt the lipid bilayer.
Q: How do I measure the encapsulation efficiency of my compound in the nanoparticles?
A: Encapsulation Efficiency (EE%) is determined by separating the nanoparticles from the unencapsulated (free) drug and quantifying both. A common method is ultracentrifugation. The nanoparticle suspension is centrifuged at high speed, pelleting the nanoparticles. The amount of free drug in the supernatant is measured (e.g., by UV-Vis spectrophotometry or HPLC). The EE% is then calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Experimental Protocol: Preparation of Quercetin Nanoliposomes
This protocol describes the thin-film hydration method followed by sonication, a widely used technique for preparing nanoliposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform (B151607) and Methanol (as organic solvents)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid & Drug Dissolution: Dissolve the quercetin glycoside, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical lipid ratio is SPC:Cholesterol 4:1 (w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 35-45°C) until a thin, dry lipid film forms on the flask wall.
-
Film Hydration: Add the aqueous buffer (e.g., PBS) to the flask. Hydrate the lipid film by rotating the flask (without vacuum) at the same temperature for about 1 hour. This will form large, multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs and form small, unilamellar vesicles (nanoliposomes), sonicate the suspension. Use a probe sonicator in an ice bath with pulses to prevent overheating, or use a bath sonicator. Sonication time must be optimized to achieve the desired particle size.
-
Purification (Optional): To remove unencapsulated drug, centrifuge the liposome suspension and collect the pellet, or use size exclusion chromatography.
-
Characterization: Characterize the final nanoliposome suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualization: Nanoliposome Preparation
Caption: Workflow for preparing nanoliposomes via thin-film hydration.
Cellular Mechanisms & Signaling Pathways
Beyond direct radical scavenging, flavonoids like quercetin can exert indirect antioxidant effects by modulating cellular signaling pathways.[13]
The Nrf2-ARE Signaling Pathway
One of the most important indirect antioxidant mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1. When exposed to oxidative stress or activators like quercetin, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA. This initiates the transcription of a suite of protective genes, including those for enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX1), boosting the cell's endogenous antioxidant defenses.[15][16]
Visualization: Nrf2 Pathway Activation
Caption: Quercetin activates the Nrf2-ARE antioxidant pathway.
Quantitative Data Summary
The following tables summarize quantitative data on how different strategies can impact the antioxidant capacity of quercetin and its glycosides.
Table 1: Comparison of Radical Scavenging Activity (IC50)
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin (Aglycone) | DPPH | Low (High Activity) | [5] |
| Quercetin Glycosides | DPPH | Higher than Aglycone | [1][3][5] |
| Interpretation | - | The presence of sugar groups generally decreases direct radical scavenging activity, leading to a higher IC50 value.[1] | - |
Table 2: Enhancement of Antioxidant Capacity via Formulation
| Compound & Formulation | Assay | % Increase in Antioxidant Capacity | Reference |
| Quercetin + HP-β-Cyclodextrin | CUPRAC | 7.18% | [17] |
| Quercitrin + M-β-Cyclodextrin | CUPRAC | 14.8% | [17] |
| Rutin + M-β-Cyclodextrin | CUPRAC | 4.30% | [17] |
| Interpretation | - | Complexation with cyclodextrins can significantly enhance the measured antioxidant capacity of quercetin and its glycosides.[17] | - |
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Application of Nanoparticles for Efficient Delivery of Quercetin in Cancer Cells - Homayoonfal - Current Medicinal Chemistry [rjpbr.com]
- 8. Nanotechnology Innovations to Enhance the Therapeutic Efficacy of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jptcp.com [jptcp.com]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Quercetin 3-O-sophoroside-7-O-rhamnoside Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside production.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of Quercetin 3-O-sophoroside-7-O-rhamnoside?
A1: The primary challenges include:
-
Low Yield: This compound often occurs in low concentrations in plant sources, making large-scale extraction economically challenging.
-
Co-extraction of Impurities: Crude extracts typically contain a complex mixture of other flavonoids, chlorophyll, lipids, and sugars, which complicates purification.
-
Compound Degradation: Flavonoid glycosides can be sensitive to heat, light, and pH changes, leading to degradation during extraction and purification.[1]
-
Solubility Issues: The glycosidic nature of the compound affects its solubility in different solvents, which is a critical factor for both extraction and chromatography.[2][3]
-
Lack of Scalable Purification Protocols: Many lab-scale purification methods are not directly transferable to an industrial scale.[1]
Q2: Which plant sources are known to contain this compound?
A2: This compound has been identified in the leaves of Lycium chinense and Viola yedoensis, as well as in sea buckthorn berries.[2][4][5]
Q3: What are the most promising extraction techniques for large-scale production?
A3: For large-scale extraction, techniques that offer high efficiency and reduced solvent consumption are preferred. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[2]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times.[2]
-
Reflux Extraction: This is a common and efficient method for large-scale operations.[1]
Q4: How can I minimize the degradation of the target compound during processing?
A4: To minimize degradation:
-
Temperature Control: Use moderate temperatures (e.g., below 50°C) for extraction and solvent evaporation.[1]
-
Light Protection: Protect the plant material and extracts from direct light exposure.
-
pH Management: Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions can promote flavonoid degradation.
-
Inert Atmosphere: Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Q5: What are the recommended storage conditions for the purified compound?
A5: For long-term storage, the purified powder should be kept at -20°C in a desiccated environment.[2] Solutions should be prepared fresh; however, if necessary, stock solutions in solvents like DMSO can be stored at -20°C for short periods, though re-examination of efficacy is recommended after one month.[5] Avoid repeated freeze-thaw cycles.[5]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling-up of this compound production.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Incomplete extraction from the plant matrix. | Optimize the solvent system (e.g., vary the ethanol (B145695)/water ratio). Increase extraction time or temperature, while monitoring for degradation.[1] Consider using advanced extraction techniques like UAE or MAE for improved efficiency.[2] |
| Inefficient cell wall disruption. | Ensure the plant material is finely ground to a consistent particle size. | |
| Low Purity After Initial Extraction | Co-extraction of a high amount of impurities. | Employ a multi-step extraction with solvents of increasing polarity to selectively extract different compound classes. Perform a preliminary cleanup step using macroporous resin or polyamide column chromatography to enrich the flavonoid glycoside fraction.[1] |
| Significant Product Loss During Chromatography | Irreversible adsorption onto the stationary phase. | For silica (B1680970) gel chromatography, consider deactivating the silica with a small percentage of water in the mobile phase. If using reversed-phase HPLC, ensure the mobile phase pH is optimal for the compound's stability.[1] |
| Co-elution with impurities. | Optimize the chromatographic method. For preparative HPLC, adjust the gradient, flow rate, and column loading. Consider using a different stationary phase or a multi-step purification strategy.[1] | |
| Product Degradation During Processing | Exposure to high temperatures. | Use low-temperature evaporation techniques like rotary evaporation under vacuum.[1] |
| Exposure to light or oxygen. | Work in a dimly lit environment or use amber glassware. Purge solvents and extracts with nitrogen. | |
| Inappropriate pH. | Buffer the extraction solvent to a slightly acidic or neutral pH. | |
| Poor Peak Shape in HPLC Analysis | Column overloading. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape. |
III. Quantitative Data
The following tables summarize quantitative data from studies on the purification of similar flavonoid glycosides. This data can serve as a benchmark for optimizing the purification of this compound.
Table 1: Purity and Recovery of Flavonoid Glycosides Using Macroporous Resin and Sephadex LH-20 Chromatography
| Compound | Initial Purity | Purity after Macroporous Resin | Recovery after Macroporous Resin | Final Purity after Sephadex LH-20 |
| Quercetin-3-O-sophoroside | 2.16% | 21.34% | 82.1% | 93.5% |
| Isoquercitrin (B50326) | 1.26% | 10.70% | 77.3% | 95.6% |
| Data from a study on the purification of flavonoids from Poacynum hendersonii leaves.[6] |
Table 2: Solubility of Quercetin and a Related Glycoside
| Compound | Solvent | Solubility |
| Quercetin | Ethanol | ~2 mg/mL |
| DMSO | ~30 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | |
| Quercetin 3-O-sophoroside | DMSO | ~10 mg/mL |
| DMF | ~3 mg/mL | |
| Data from various sources on quercetin and quercetin 3-O-sophoroside solubility.[7][8] |
IV. Experimental Protocols
The following are detailed methodologies for key experiments. These should be optimized for the specific plant material and scale of production.
Protocol 1: Large-Scale Extraction and Initial Cleanup
-
Sample Preparation: Grind dried and powdered plant material (e.g., Lycium chinense leaves) to a uniform particle size (e.g., 40-60 mesh).
-
Extraction:
-
For reflux extraction , macerate the powdered material in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) and reflux for 2 hours. Repeat the extraction twice.
-
For ultrasound-assisted extraction , suspend the powder in 80% methanol (B129727) at a 1:20 ratio and sonicate for 30 minutes at 40°C.
-
-
Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).[1]
-
Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.
-
Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Combine the enriched fractions and concentrate under reduced pressure.
-
Protocol 2: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) (B) in water (A), both containing 0.1% formic acid. A typical gradient might be 10-40% B over 30 minutes.
-
Flow Rate: Adjust based on the column dimensions.
-
Detection: UV detection at a wavelength suitable for flavonoids (e.g., 254 nm and 360 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on retention time from an analytical run.
-
Post-Purification: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final high-purity product.
V. Visualizations
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: A simplified diagram of the general antioxidant and anti-inflammatory action of flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 64828-40-6 | ScreenLib [screenlib.com]
- 6. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Method Development for Separating Quercetin 3-O-Sophoroside-7-O-Rhamnoside Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: Why are my quercetin 3-O-sophoroside-7-O-rhamnoside isomer peaks not separating, leading to poor resolution or complete co-elution?
Answer: Poor resolution is a frequent challenge when separating structurally similar flavonoid glycoside isomers.[1][2] The key is to systematically optimize your chromatographic conditions to amplify the subtle physicochemical differences between the isomers.
Initial System Checks:
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution.[1] Evaluate your column's performance by injecting a standard.
-
System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test with a known standard mixture.[1]
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1][3]
-
Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency and peak shape for flavonoids compared to methanol (B129727).[1][4] Try adjusting the organic solvent percentage in small increments (e.g., 1-2%). For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve separation.
-
Acidic Modifier: Adding a small amount of acid, like 0.1% formic acid, to both aqueous and organic phases can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.[2] Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, potentially leading to sharper peaks and better resolution.[3][5]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, which may improve the separation of closely eluting peaks.[1] Note that this will also increase the total run time.
-
Gradient Elution: A shallower gradient (slower increase in organic solvent concentration over a longer time) can enhance the resolution of closely eluting compounds.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting. How can I resolve this?
Answer: Poor peak shape can be caused by several factors, often related to secondary interactions or issues within the HPLC system.[4]
For Peak Tailing:
-
Secondary Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[2]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.[1][2]
-
Solution: Flush the column with a strong solvent to remove contaminants.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[4]
-
Solution: Reduce the sample concentration or injection volume.
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]
-
-
Column Overload: Severe mass overload can also lead to peak fronting.
-
Solution: Decrease the injection volume or sample concentration.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating quercetin glycoside isomers? A1: A reversed-phase C18 column is the most commonly used and is often effective for separating flavonoid glycosides.[6] For particularly challenging separations, consider columns with different selectivities or smaller particle sizes (e.g., sub-2 µm for UHPLC) to improve efficiency.
Q2: Can I use methanol instead of acetonitrile as the organic solvent? A2: Yes, methanol can be used. However, acetonitrile often provides lower viscosity and better peak shapes for flavonoids.[3] If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended troubleshooting step.[3]
Q3: How critical is the column temperature for the separation? A3: Column temperature can be a critical parameter. Increasing the temperature from 20°C to 40°C has been shown to significantly improve the resolution of flavonoid isomers by reducing the mobile phase viscosity.[3] It is recommended to use a column oven to maintain a stable and elevated temperature.
Q4: How can I confirm the identity of the separated isomeric peaks? A4: The most reliable method for confirming the identity of separated peaks is to use authenticated reference standards. If standards are not available, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation. While mass spectrometry can provide molecular weight and fragmentation data, it's important to note that structural isomers can have very similar fragmentation patterns.[5]
Q5: Are there alternatives to HPLC for separating these isomers? A5: While HPLC is the most widely used method, other techniques like cyclic ion mobility mass spectrometry (cIMS-MS) have shown potential for separating flavonoid isomers, including epimers and positional isomers.[7]
Data Presentation
Table 1: Typical HPLC Parameters for Flavonoid Glycoside Isomer Separation
| Parameter | Recommended Conditions | Source |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | [1][2][3] |
| Mobile Phase B | Acetonitrile | [1][2][3] |
| Gradient | Start with a low percentage of B (e.g., 10-20%), increase gradually | [1] |
| Flow Rate | 0.8 - 1.0 mL/min | [1][3] |
| Column Temperature | 30 - 40°C | [1][2][3] |
| Detection Wavelength | ~265 nm or ~350 nm | [6] |
| Injection Volume | 5 - 20 µL | [1][6] |
Experimental Protocols
Detailed Methodology for HPLC Separation of this compound Isomers
This protocol provides a starting point for method development. Optimization will likely be required.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract the flavonoids using a suitable solvent, such as 70-80% methanol or ethanol, potentially with ultrasonication to improve efficiency.[6][8]
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.
-
If possible, dissolve the final sample in the initial mobile phase composition.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A suggested starting gradient is:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 45% B
-
35-40 min: Hold at 45% B
-
40-41 min: Linear gradient from 45% to 15% B
-
41-50 min: Re-equilibration at 15% B
-
-
Detection: Diode-array detector (DAD) monitoring at 265 nm and 350 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Assess resolution between critical isomer pairs. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[5]
-
If resolution is inadequate, systematically adjust parameters as outlined in the troubleshooting guide.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of quercetin glycoside isomers.
Caption: Troubleshooting workflow for addressing poor resolution of flavonoid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside
Welcome to the technical support center for the synthesis of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex flavonoid glycoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of quercetin 3-O-sophoroside-7-O-rhamnoside, presented in a question-and-answer format.
Issue 1: Low Overall Yield of the Final Product
Question: We are experiencing a significantly low overall yield of this compound. What are the potential causes and how can we improve the yield?
Answer: Low overall yield in a multi-step synthesis like this is a common problem and can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reactions: Both the sophorosidation and rhamnosylation steps may not be proceeding to completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at regular intervals. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.
-
Optimize Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Experiment with extending the reaction time or incrementally increasing the temperature, while carefully monitoring for the formation of degradation products.
-
Activator/Catalyst Efficiency: The efficiency of the promoter (e.g., silver carbonate, mercury(II) cyanide in Koenigs-Knorr glycosylation) is critical. Ensure the catalyst is fresh and used in the correct stoichiometric amount. For enzymatic reactions, verify the activity of the glycosyltransferases.[1]
-
-
-
Suboptimal Protecting Group Strategy: The choice and application of protecting groups for quercetin's hydroxyl groups are crucial for achieving regioselectivity and preventing unwanted side reactions.
-
Troubleshooting:
-
Verify Protection: Before glycosylation, confirm the complete protection of the non-target hydroxyl groups using NMR or Mass Spectrometry. Incomplete protection will lead to a mixture of glycosylated isomers that are difficult to separate and will lower the yield of the desired product.
-
Protecting Group Stability: Ensure the protecting groups are stable under the glycosylation conditions and are selectively removed during the deprotection step without affecting the glycosidic bonds.
-
-
-
Degradation of Reactants or Products: Flavonoids and glycosides can be sensitive to harsh reaction conditions.
-
Troubleshooting:
-
Control pH: Maintain the recommended pH throughout the reaction and work-up, especially during deprotection steps.
-
Inert Atmosphere: For reactions sensitive to oxidation, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Losses During Purification: Significant amounts of the product can be lost during extraction, precipitation, and chromatographic purification steps.
-
Troubleshooting:
-
Optimize Extraction: Ensure the solvent system used for extraction provides good solubility for the product while minimizing the extraction of impurities.
-
Refine Chromatography: Use an appropriate stationary phase and solvent system for column chromatography or preparative HPLC to achieve good separation and recovery. Collect smaller fractions and analyze them by TLC or HPLC to avoid discarding fractions containing the product.
-
-
Issue 2: Poor Regioselectivity - Glycosylation at a Wrong Position
Question: Our analysis shows that glycosylation is occurring at hydroxyl groups other than the 3-O and 7-O positions of quercetin. How can we improve the regioselectivity of the synthesis?
Answer: Achieving high regioselectivity is a primary challenge in flavonoid glycosylation due to the multiple hydroxyl groups with similar reactivity.[1] Here’s how to address this issue:
-
Strategic Use of Protecting Groups: This is the most critical factor for controlling regioselectivity in chemical synthesis.
-
Methodology: A common strategy involves protecting the more reactive hydroxyl groups, leaving the desired positions available for glycosylation. For quercetin, the reactivity of the hydroxyl groups generally follows the order: 7-OH > 4'-OH > 3-OH > 5-OH. To achieve 3-O and 7-O glycosylation, a multi-step protection and deprotection sequence is necessary.
-
Protect the 4'- and 5-OH groups: These are often protected first. For instance, the catechol moiety (3',4'-OH) can be protected as an isopropylidene ketal. The 5-OH group has lower reactivity due to hydrogen bonding with the C4-carbonyl group but should still be protected, for example, as a benzyl (B1604629) ether.
-
Selective Glycosylation: With the other hydroxyls protected, the 3-OH and 7-OH positions are more accessible for glycosylation.
-
-
Troubleshooting: If you are observing glycosylation at other positions, it indicates incomplete or incorrect protection. Re-evaluate your protecting group strategy and confirm the structure of your protected quercetin intermediate by spectroscopic methods (NMR, MS) before proceeding with glycosylation.
-
-
Enzymatic Synthesis: Glycosyltransferases (GTs) are enzymes that exhibit high regioselectivity and stereoselectivity, offering a powerful alternative to chemical synthesis.[2][3]
-
Methodology: Employing specific GTs that catalyze glycosylation at the desired positions can overcome the challenges of regioselectivity. For instance, a two-step enzymatic synthesis could be employed, using one enzyme for sophorosidation at the 3-O position and another for rhamnosylation at the 7-O position.[2]
-
Troubleshooting: If using an enzymatic approach and still observing poor regioselectivity, consider the following:
-
Enzyme Purity: Ensure the purity of your glycosyltransferase, as contaminating enzymes could lead to side reactions.
-
Reaction Conditions: Optimize the reaction conditions (pH, temperature, co-factors) for your specific enzyme to maximize its intended activity and selectivity.
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of flavonoid glycosides can be challenging due to their polarity and the presence of structurally similar byproducts. A multi-step purification strategy is often required.
-
Initial Work-up:
-
After the reaction, quench the reaction and remove the solvent under reduced pressure.
-
Perform a liquid-liquid extraction to remove non-polar impurities. A common solvent system is ethyl acetate (B1210297) and water. The highly polar glycoside product will remain in the aqueous phase.
-
-
Column Chromatography: This is a standard method for purifying flavonoid glycosides.
-
Stationary Phase: Reversed-phase silica (B1680970) gel (C18) is often effective for separating polar compounds like glycosides. Normal phase silica gel can also be used, but may require more polar solvent systems. Sephadex LH-20 is another excellent option for separating flavonoids.
-
Mobile Phase: A gradient elution is typically employed. For reversed-phase chromatography, a gradient of methanol (B129727) or acetonitrile (B52724) in water is common. For normal phase, a mixture of solvents like chloroform, methanol, and water might be used.
-
Troubleshooting:
-
Poor Separation: If you are getting poor separation, optimize the solvent gradient. A shallower gradient can improve resolution. Also, ensure proper packing of the column to avoid channeling.
-
Product Tailing: Tailing of peaks can be due to interactions with the stationary phase. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can often improve peak shape.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is the method of choice.
-
Column and Mobile Phase: Similar to analytical HPLC, a C18 column is commonly used with a mobile phase gradient of acetonitrile/methanol and water, often with a small percentage of formic acid to improve peak shape.
-
Troubleshooting:
-
Low Recovery: Ensure the product is fully dissolved in the injection solvent. Filter the sample before injection to prevent clogging of the column. Optimize the fraction collection to minimize loss of product between peaks.
-
-
Quantitative Data Summary
The following tables provide a summary of typical reaction yields and chromatographic conditions that can be expected during the synthesis of quercetin glycosides.
Table 1: Comparison of Glycosylation Methods for Flavonoids
| Glycosylation Method | Typical Yield Range | Advantages | Disadvantages | Reference |
| Koenigs-Knorr Reaction | 30-70% | Well-established, versatile | Requires stoichiometric heavy metal salts, harsh conditions | [1] |
| Helferich Method | 40-60% | Similar to Koenigs-Knorr | Use of toxic mercury salts | |
| Phase-Transfer Catalysis | 40-95% | Milder conditions, avoids heavy metals | Can be sensitive to substrate | [1] |
| Enzymatic Glycosylation | Variable (can be high) | High regioselectivity and stereoselectivity, mild conditions | Enzymes can be expensive and require specific conditions | [2][3] |
Table 2: Typical HPLC Conditions for Analysis and Purification of Quercetin Glycosides
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, gradually increase to elute more polar compounds first, followed by less polar compounds. A typical gradient might be 10-90% B over 30-40 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min for analytical; higher for preparative |
| Detection | UV at ~254 nm or ~350 nm |
| Reference |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of a Protected Quercetin Derivative
This protocol outlines a general procedure for the glycosylation step. The specific protecting groups on quercetin and the glycosyl donor will vary based on the synthetic strategy.
-
Preparation of Glycosyl Donor: Prepare the peracetylated glycosyl bromide (e.g., acetobromosophorose or acetobromorhamnose) from the corresponding peracetylated sugar using a standard method, for example, by reacting the peracetylated sugar with HBr in acetic acid.
-
Glycosylation Reaction:
-
Dissolve the partially protected quercetin aglycone in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, or a mixture of quinoline (B57606) and benzene) under an inert atmosphere.[1]
-
Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), to the reaction mixture.
-
Add the peracetylated glycosyl bromide donor to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature, monitoring the progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Glycosylated Intermediate: Purify the resulting protected quercetin glycoside by column chromatography on silica gel.
Protocol 2: General Deprotection Procedure
-
Zemplén Deacetylation:
-
Dissolve the protected quercetin glycoside in dry methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final deprotected product by preparative HPLC or column chromatography on a C18 or Sephadex LH-20 column.
-
Visualizations
Diagram 1: General Workflow for Chemical Synthesis of this compound
Caption: Chemical synthesis workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Glycosylation Yield
Caption: Troubleshooting flowchart for low yield in flavonoid glycosylation reactions.
References
Technical Support Center: Optimizing Mobile Phase for Quercetin 3-O-sophoroside-7-O-rhamnoside Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of quercetin 3-O-sophoroside-7-O-rhamnoside?
A typical starting mobile phase for reversed-phase HPLC analysis of flavonoid glycosides like this compound is a gradient elution using acidified water as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1] A common starting point is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1] The acid helps to suppress the ionization of the phenolic hydroxyl groups on the flavonoid, leading to sharper, more symmetrical peaks.
Q2: Why is gradient elution preferred over isocratic elution for this compound?
Due to the complex structures of flavonoid glycosides, which can vary significantly in polarity, gradient elution is generally preferred.[1] A gradient allows for the effective separation of a wide range of compounds within a single analytical run. It starts with a higher proportion of the aqueous mobile phase to retain and separate the more polar glycosides and gradually increases the organic solvent concentration to elute the less polar compounds.
Q3: What type of HPLC column is most suitable for this analysis?
A reversed-phase C18 column is the most commonly used stationary phase for the separation of flavonoid glycosides.[1] These columns provide good retention and resolution for these moderately polar compounds.
Q4: How can I improve the resolution between this compound and other closely eluting peaks?
To improve resolution, you can try several approaches:
-
Adjust the gradient slope: A shallower gradient (slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.
-
Change the organic solvent: Acetonitrile and methanol have different selectivities for flavonoids. If you are using one, switching to the other may improve resolution.
-
Optimize the column temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency, which may enhance resolution. A typical starting temperature is around 35-40°C.[1][2]
-
Lower the flow rate: Reducing the flow rate can sometimes improve separation, although it will increase the analysis time.
Q5: My peaks for this compound are tailing. What are the common causes and solutions?
Peak tailing is a common issue in flavonoid analysis. The primary causes include:
-
Secondary interactions with residual silanols: The silica (B1680970) backbone of C18 columns can have residual silanol (B1196071) groups that interact with the polar hydroxyl groups of flavonoids, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding a modifier like formic or acetic acid.[3] This suppresses the ionization of the silanol groups. Using an end-capped C18 column can also minimize these interactions.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column contamination: Buildup of matrix components can create active sites that cause tailing.
-
Solution: Use a guard column and regularly flush the analytical column with a strong solvent like isopropanol.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Resolution | Gradient is too steep. | Decrease the rate of change of the organic solvent in your gradient program. |
| Mobile phase composition is not optimal. | Try switching from acetonitrile to methanol, or vice versa, as the organic modifier. | |
| Flow rate is too high. | Reduce the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[1] |
| Column overload. | Reduce the concentration of the sample or the injection volume. | |
| Column contamination. | Use a guard column and implement a column washing procedure between runs. | |
| Drifting Baseline | Inadequate column equilibration. | Increase the equilibration time with the initial mobile phase conditions before each injection. |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[1] | |
| Ghost Peaks | Impurities in the mobile phase or from previous injections. | Run a blank gradient (injecting only the mobile phase) to identify the source of the peaks. Use high-purity solvents and ensure complete elution of all compounds from the previous run. |
Data Presentation
The following tables provide an example of how mobile phase composition can influence the retention time and resolution of flavonoid glycosides. Please note that this data is illustrative and based on compounds structurally similar to this compound. Optimal conditions for your specific analysis should be determined experimentally.
Table 1: Effect of Acetonitrile Concentration on Retention Time of Quercetin Glycosides
| Analyte | Retention Time (min) at 20% Acetonitrile | Retention Time (min) at 30% Acetonitrile |
| Quercetin-3-O-glucoside | 15.2 | 10.8 |
| Quercetin-3-O-rutinoside (Rutin) | 12.5 | 8.9 |
Table 2: Influence of Mobile Phase Modifier on Peak Shape
| Modifier (in water/acetonitrile gradient) | Peak Asymmetry Factor for Quercetin |
| No modifier | 1.8 (Tailing) |
| 0.1% Formic Acid | 1.1 (Symmetrical) |
| 0.1% Acetic Acid | 1.2 (Slightly Tailing) |
Experimental Protocols
General Protocol for Mobile Phase Optimization
This protocol outlines a systematic approach to developing and optimizing a mobile phase for the separation of this compound.
1. Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at a wavelength appropriate for flavonoids (e.g., 254 nm or 365 nm).
-
Injection Volume: 10 µL.
2. Gradient Elution Program (Starting Point):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
3. Optimization Steps:
-
Evaluate the initial chromatogram: Assess the retention time of the target analyte and the resolution from other peaks.
-
Adjust the gradient:
-
If the target peak elutes too early, decrease the initial percentage of mobile phase B.
-
If the peak elutes too late, increase the initial percentage of mobile phase B.
-
To improve the separation of closely eluting peaks, create a shallower gradient around the elution time of the target analyte.
-
-
Optimize the organic solvent: If resolution is still not satisfactory, prepare a mobile phase B with 0.1% formic acid in methanol and repeat the analysis. Compare the chromatograms to determine which organic solvent provides better selectivity.
-
Fine-tune the flow rate and temperature: Once a suitable mobile phase and gradient are established, small adjustments to the flow rate (e.g., ± 0.2 mL/min) and temperature (e.g., ± 5°C) can be made to further optimize the separation.
Visualizations
Caption: A workflow for optimizing the mobile phase in HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Validation & Comparative
A Guide to the 2D NMR Identification of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected 2D Nuclear Magnetic Resonance (NMR) data for quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside against its constituent components. Detailed experimental protocols and data interpretation strategies are included to assist in the unambiguous identification of this flavonoid triglycoside.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plants, including sea buckthorn (Hippophaë rhamnoides) and Aconitum napellus.[1] Its structural elucidation can be challenging due to the presence of multiple sugar moieties. Two-dimensional NMR spectroscopy is an indispensable tool for the definitive identification of such complex natural products. This guide will walk through the expected spectral data and the key correlations observed in COSY, HSQC, and HMBC experiments that confirm the identity and structure of this molecule.
Comparative NMR Data
The definitive identification of this compound relies on comparing its NMR data with that of known related structures. The tables below summarize the expected ¹H and ¹³C chemical shifts. These values are compiled based on published data for the quercetin aglycone and its glycosides, including the closely related kaempferol (B1673270) 3-O-sophoroside-7-O-rhamnoside. The key differences in chemical shifts arise from the specific glycosylation pattern.
Table 1: Predicted ¹H NMR Chemical Shifts (δ ppm)
| Proton | Quercetin (Aglycone) | This compound (Predicted) | Key Differences & Rationale |
| H-6 | ~6.20 | ~6.45 | Glycosylation at C-7 causes a downfield shift of H-6. |
| H-8 | ~6.40 | ~6.75 | Glycosylation at C-7 causes a downfield shift of H-8. |
| H-2' | ~7.75 | ~7.70 | Minor shift due to glycosylation at distant positions. |
| H-5' | ~6.90 | ~6.90 | Largely unaffected. |
| H-6' | ~7.65 | ~7.60 | Minor shift due to glycosylation at distant positions. |
| Rha H-1''' | - | ~5.55 | Anomeric proton of rhamnose at C-7. |
| Rha CH₃-6''' | - | ~1.25 | Characteristic methyl group of rhamnose. |
| Soph H-1'' | - | ~5.40 | Anomeric proton of the inner glucose at C-3. |
| Soph H-1' | - | ~4.60 | Anomeric proton of the outer glucose of sophorose. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ ppm)
| Carbon | Quercetin (Aglycone) | This compound (Predicted) | Key Differences & Rationale |
| C-2 | ~147.5 | ~158.0 | Glycosylation at C-3 causes a downfield shift. |
| C-3 | ~136.5 | ~135.0 | Shift upon glycosylation. |
| C-4 | ~176.5 | ~178.0 | Minor shift. |
| C-5 | ~161.5 | ~162.5 | Minor shift. |
| C-6 | ~98.5 | ~100.0 | Glycosylation at C-7 causes a downfield shift. |
| C-7 | ~164.5 | ~163.0 | Shift upon glycosylation. |
| C-8 | ~93.5 | ~95.5 | Glycosylation at C-7 causes a downfield shift. |
| C-9 | ~156.5 | ~157.5 | Minor shift. |
| C-10 | ~104.0 | ~106.0 | Minor shift. |
| C-1' | ~122.5 | ~122.0 | Largely unaffected. |
| C-2' | ~115.5 | ~115.0 | Largely unaffected. |
| C-3' | ~145.0 | ~145.5 | Largely unaffected. |
| C-4' | ~148.5 | ~149.0 | Largely unaffected. |
| C-5' | ~116.0 | ~116.5 | Largely unaffected. |
| C-6' | ~121.5 | ~122.0 | Largely unaffected. |
| Rha C-1''' | - | ~100.0 | Anomeric carbon of rhamnose at C-7. |
| Soph C-1'' | - | ~102.0 | Anomeric carbon of the inner glucose at C-3. |
| Soph C-1' | - | ~105.0 | Anomeric carbon of the outer glucose of sophorose. |
Experimental Protocols
Sample Preparation:
-
Dissolve 2-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Ensure complete dissolution, using gentle sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton chemical shifts and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the same spin system. It is crucial for tracing the proton networks within each sugar unit and the aromatic rings of the quercetin aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It is used to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is key to the overall structure elucidation. It shows correlations between protons and carbons that are two or three bonds apart. This is critical for identifying the points of glycosylation and the linkage between the two glucose units of the sophorose moiety.
2D NMR Data Interpretation and Visualization
The following diagrams illustrate the key structural features and the expected 2D NMR correlations that confirm the identity of this compound.
Caption: Structure of this compound.
The following diagram illustrates the workflow for identifying the flavonoid using 2D NMR.
Caption: Workflow for Flavonoid Identification by 2D NMR.
The most critical aspect of the structure confirmation is the analysis of the HMBC spectrum. The key correlations that establish the glycosylation pattern are visualized below.
Caption: Key HMBC correlations for glycosylation site determination.
A crucial three-bond correlation (³JCH) is expected between the anomeric proton of the inner glucose (Soph H-1'') and the C-3 of the quercetin aglycone. Similarly, a correlation between the anomeric proton of rhamnose (Rha H-1''') and C-7 of the quercetin confirms the second glycosylation site. The β(1→2) linkage of the sophorose moiety is established by a key HMBC correlation between the anomeric proton of the outer glucose (Soph H-1') and C-2 of the inner glucose unit (Glc_inner_C2).
Conclusion
By employing a combination of 1D and 2D NMR techniques, particularly COSY, HSQC, and HMBC, the unambiguous identification of this compound is achievable. Careful analysis of the HMBC spectrum to confirm the glycosylation sites and the interglycosidic linkage is paramount. This guide provides the necessary comparative data and experimental framework to assist researchers in this process.
References
A Comparative Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside and Quercetin: Antioxidant, Anti-inflammatory, and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the flavonoid aglycone, quercetin (B1663063), and its glycosylated derivative, quercetin 3-O-sophoroside-7-O-rhamnoside. While extensive research has established the multifaceted biological activities of quercetin, data on this compound is limited. This guide synthesizes the available experimental data and provides insights based on the structure-activity relationships of quercetin glycosides to offer a comprehensive comparison for research and drug development purposes.
Chemical Structures
Quercetin is a pentahydroxyflavone with a planar structure and key hydroxyl groups that contribute to its biological activities. This compound is a more complex molecule where a sophorose (a disaccharide of glucose) is attached at the 3-position and a rhamnose (a monosaccharide) is attached at the 7-position of the quercetin backbone. This glycosylation significantly alters its physicochemical properties, including solubility, stability, and bioavailability.
Comparative Analysis of Biological Activities
Antioxidant Activity
Quercetin is a potent antioxidant, a property attributed to its free hydroxyl groups, particularly the catechol group in the B-ring, which can donate hydrogen atoms to neutralize free radicals. Glycosylation, especially at the 3-OH position, is generally known to reduce in vitro antioxidant activity as it masks one of the key functional groups.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | Assay | Result | Reference |
| Quercetin | DPPH Radical Scavenging | IC50: ~5 µM | General Literature |
| ABTS Radical Scavenging | High activity | [1] | |
| Quercetin 3-O-sophoroside | ABTS Radical Scavenging | Relative antioxidant capacity of 1.45 compared to Trolox | [1] |
| Lipid Peroxidation Inhibition | IC50: 9.2 µM | [1] | |
| This compound | - | Data not available | - |
Note: Data for Quercetin 3-O-sophoroside is used as a proxy due to the lack of direct data for the 7-O-rhamnoside derivative.
The available data on a similar compound, quercetin 3-O-sophoroside, shows it possesses antioxidant activity. However, based on structure-activity relationship studies, it is anticipated that the in vitro radical scavenging activity of this compound would be lower than that of the quercetin aglycone due to the glycosylation at the 3-position.
Anti-inflammatory Activity
Quercetin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways. While direct data for this compound is unavailable, a study on the structurally similar quercetin 3,7-dirhamnoside provides valuable insights into its potential mechanisms.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Quercetin | LPS-stimulated macrophages | Inhibition of NO, TNF-α, IL-1β, IL-6 production. Downregulation of NF-κB pathway. | [2] |
| Quercetin 3,7-dirhamnoside | LPS-stimulated RAW264.7 macrophages | Significant inhibition of NO, IL-6, IL-1β, and TNF-α release. Downregulation of p-AKT1/AKT1 and p-mTOR/mTOR expression. | [3] |
| This compound | - | Data not available | - |
Note: Data for Quercetin 3,7-dirhamnoside is used as a proxy.
The study on quercetin 3,7-dirhamnoside suggests that glycosylated forms of quercetin can retain significant anti-inflammatory properties, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.[3] It is plausible that this compound exhibits similar anti-inflammatory effects.
Caption: PI3K/Akt/mTOR pathway in inflammation and its inhibition by a quercetin glycoside.
Anticancer Activity
Quercetin has been extensively studied for its anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[4][5][6] The anticancer effects of quercetin glycosides are less documented and may be influenced by their uptake and metabolism by cancer cells. Some studies suggest that certain quercetin glycosides can also exhibit cytotoxic activity against cancer cell lines.
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Effect | Reference |
| Quercetin | Various (e.g., HeLa, MCF-7) | Induces apoptosis, inhibits proliferation, cell cycle arrest. | [4] |
| Quercetin 3-O-rhamnoside | HeLa | Cytotoxic activity, inhibition of cell migration. | [7] |
| This compound | - | Data not available | - |
The anticancer activity of quercetin is often linked to its interaction with intracellular signaling pathways that regulate cell survival and apoptosis.
Caption: Key anticancer mechanisms of quercetin.
Bioavailability and Metabolism
A critical difference between quercetin and its glycosides lies in their bioavailability and metabolism. Quercetin aglycone has low water solubility and poor bioavailability.[8] Quercetin glycosides are generally more water-soluble. Their absorption depends on the type and position of the sugar moiety. Glucosides are often absorbed more efficiently than rhamnosides.[9]
After oral administration, quercetin glycosides are hydrolyzed by enzymes in the small intestine or by the gut microbiota to release the quercetin aglycone, which is then absorbed.[10][11] The absorbed quercetin subsequently undergoes extensive metabolism in the intestines and liver, forming glucuronidated and sulfated conjugates that are the primary forms found in circulation.[12] Therefore, the in vivo biological activity of both quercetin and its glycosides is likely attributable to these metabolites. The large sophorose and rhamnose groups on this compound may affect its hydrolysis and subsequent absorption.
Caption: General metabolic pathway of quercetin glycosides.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds (quercetin and this compound) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each concentration of the test compound to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.
Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
Conclusion
Quercetin is a well-established bioactive flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. Its glycosylated derivative, this compound, is a less-studied compound. Based on the principles of structure-activity relationships and data from structurally similar compounds, it is likely that:
-
In vitro antioxidant activity of the glycoside is lower than that of quercetin aglycone.
-
The glycoside retains significant anti-inflammatory potential , possibly through modulation of pathways like PI3K/Akt/mTOR.
-
The glycoside may possess anticancer properties , although this requires experimental verification.
-
Bioavailability and metabolism are key differentiating factors, with the in vivo effects of both compounds likely being mediated by their conjugated metabolites.
Further research is imperative to directly compare the biological activities of this compound and quercetin and to elucidate the specific mechanisms of action of this complex glycoside. Such studies will be crucial for evaluating its potential in drug development and nutraceutical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the anti-inflammatory mechanism of quercetin 3,7-dirhamnoside using an integrated pharmacology strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 6. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of a Novel UPLC-PDA Method for Quercetin 3-O-sophoroside-7-O-rhamnoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the precise and accurate quantification of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. The performance of this novel method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), supported by detailed experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific research needs.
Introduction to Quercetin 3-O-sophoroside-7-O-rhamnoside and its Analytical Challenges
This compound is a complex flavonoid glycoside found in various plant species, including sea buckthorn berries.[1] Its potential therapeutic properties have led to increased interest in its accurate quantification in raw materials, finished products, and biological matrices. However, the structural complexity and potential for co-elution with other similar flavonoids present analytical challenges that necessitate robust and validated analytical methods.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This section compares the performance of the new UPLC-PDA method with traditional HPLC-UV and HPTLC methods for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Novel UPLC-PDA Method | Standard HPLC-UV Method | HPTLC Method |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.98 |
| Range | 0.5 - 200 µg/mL | 5 - 500 µg/mL | 50 - 1000 ng/spot |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.7 - 103.5% | 92.0 - 105.0% |
| Precision (%RSD) | < 1.5% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | 1.5 µg/mL | 15 ng/spot |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 5.0 µg/mL | 50 ng/spot |
| Analysis Time | ~ 5 minutes | ~ 20 minutes | ~ 30 minutes (per plate) |
| Solvent Consumption | Low | High | Moderate |
| Specificity | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the novel UPLC-PDA method and the comparative methods are provided below. These protocols adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5][6]
Novel UPLC-PDA Method
-
Instrumentation: Acquity UPLC H-Class System with a Photodiode Array (PDA) Detector.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 350 nm.[7]
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Standard HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System with a UV Detector.
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.2% orthophosphoric acid in water (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 370 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.[8]
HPTLC Method
-
Instrumentation: CAMAG HPTLC System with a Linomat 5 applicator, TLC Scanner 4, and visualizer.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:27 v/v/v/v).
-
Application: 5 µL of standard and sample solutions applied as 8 mm bands.
-
Detection: Densitometric scanning at 366 nm.
Method Validation Data
The novel UPLC-PDA method was rigorously validated according to ICH Q2(R2) guidelines.[2][3] The validation parameters are summarized in the following tables.
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 0.5 - 200 | y = 25431x + 125.8 | 0.9998 |
Table 3: Accuracy
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 40 | 39.8 | 99.5 | 1.1 |
| 100% | 50 | 50.6 | 101.2 | 0.8 |
| 120% | 60 | 59.1 | 98.5 | 1.3 |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.45 | 1.82 |
| 50 | 0.98 | 1.25 |
| 150 | 0.75 | 1.05 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
Table 6: Robustness
| Parameter Variation | % RSD of Results |
| Flow Rate (± 0.02 mL/min) | 1.2 |
| Column Temperature (± 2 °C) | 0.9 |
| Mobile Phase Composition (± 2%) | 1.5 |
Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for the validation of the new analytical method.
Caption: A potential signaling pathway influenced by quercetin glycosides.
Conclusion
The newly developed UPLC-PDA method for the quantification of this compound demonstrates superior performance in terms of speed, sensitivity, and precision compared to traditional HPLC-UV and HPTLC methods. Its successful validation in accordance with ICH guidelines confirms its suitability for routine quality control and research applications. This guide provides the necessary data and protocols to enable researchers to make an informed decision regarding the most appropriate analytical technique for their work with this and similar flavonoid glycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
cross-validation of quercetin 3-O-sophoroside-7-O-rhamnoside bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and related quercetin glycosides in various cancer cell lines. Due to the limited availability of specific experimental data for quercetin 3-O-sophoroside-7-O-rhamnoside, this document leverages data from structurally similar and well-studied quercetin derivatives to provide a valuable comparative analysis for researchers investigating the therapeutic potential of these natural compounds.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxic effects of quercetin and its glycosides in different cancer cell lines. It is important to note the variations in experimental conditions and cell lines when comparing these values.
Table 1: Cytotoxicity of Quercetin Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µg/mL) | Citation |
| Quercetin-3-O-rhamnoside | HeLa (Cervical Cancer) | MTT | 46.67 | |
| Quercetin | HeLa (Cervical Cancer) | MTT | 29.49 | |
| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | MTT | 79 | [1] |
| Quercetin-3-O-glucoside | HepG2 (Liver Carcinoma) | MTT | 150 | [1] |
| Quercetin | Multiple Cancer Cell Lines | MTT | Varies |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting similar studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specific duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.
Materials:
-
24-well plates
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Human/Murine TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Seed macrophage cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to a well pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the well and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines based on a standard curve.
Visualizing Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: General experimental workflow for assessing bioactivity.
References
A Comparative Analysis of the Anti-Cancer Effects of Flavonoids: A Focus on Quercetin 3-O-sophoroside-7-O-rhamnoside and its Congeners
A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of various flavonoids, with a special focus on the available data for quercetin (B1663063) glycosides. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
The field of oncology is continuously exploring natural compounds for novel therapeutic agents that can offer enhanced efficacy and reduced toxicity. Flavonoids, a diverse group of polyphenolic compounds found in plants, have emerged as promising candidates due to their well-documented anti-cancer properties.[1] These properties are often attributed to their ability to modulate key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[2] This guide provides a comparative analysis of the anti-cancer effects of several prominent flavonoids, with a particular interest in quercetin 3-O-sophoroside-7-O-rhamnoside. However, it is important to note that specific experimental data on the anti-cancer activity of this compound is currently limited in the scientific literature. Therefore, this guide will leverage data from closely related quercetin glycosides and other well-researched flavonoids to provide a comprehensive comparative framework.
Comparative Cytotoxicity of Flavonoids Across Cancer Cell Lines
The cytotoxic potential of flavonoids is a primary indicator of their anti-cancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of quercetin, kaempferol, luteolin, and apigenin (B1666066) in various human cancer cell lines.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| Quercetin | HeLa (Cervical Cancer) | 35.89[3] | Not Specified |
| MDA-MB-453 (Breast Cancer) | 59.44[4] | 24 | |
| MDA-MB-453 (Breast Cancer) | 35.15[4] | 72 | |
| HepG2 (Liver Cancer) | Not Specified[5] | 18 | |
| Kaempferol | MDA-MB-231 (Breast Cancer) | < 100 | Not Specified |
| BT474 (Breast Cancer) | > 100 | Not Specified | |
| Luteolin | LoVo (Colon Cancer) | 66.70 | 24 |
| LoVo (Colon Cancer) | 30.47 | 72 | |
| A549 (Lung Cancer) | 41.59 | 24 | |
| A549 (Lung Cancer) | 27.12 | 48 | |
| A549 (Lung Cancer) | 24.53 | 72 | |
| H460 (Lung Cancer) | 48.47 | 24 | |
| H460 (Lung Cancer) | 18.93 | 48 | |
| H460 (Lung Cancer) | 20.76 | 72 | |
| Apigenin | KKU-M055 (Cholangiocarcinoma) | 78 | 24 |
| KKU-M055 (Cholangiocarcinoma) | 61 | 48 | |
| HuCCA-1 (Cholangiocarcinoma) | 75 | 48 | |
| HeLa (Cervical Cancer) | 35.89[3] | Not Specified | |
| MDA-MB-453 (Breast Cancer) | 59.44[4] | 24 | |
| MDA-MB-453 (Breast Cancer) | 35.15[4] | 72 |
Mechanisms of Anti-Cancer Action: Apoptosis and Cell Cycle Arrest
Flavonoids exert their anti-cancer effects through multiple mechanisms, with the induction of apoptosis (programmed cell death) and the arrest of the cell cycle being two of the most significant.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.
| Flavonoid | Cancer Cell Line | Key Apoptotic Events |
| Quercetin | HepG2 | Activation of caspase-3 and -9, decrease in Bcl-xL:Bcl-xS ratio, translocation of Bax to mitochondria.[5] |
| MCF-7 | Decrease in Bcl-2 expression, increase in Bax expression.[6] | |
| Luteolin | LoVo | Induction of apoptosis following G2/M arrest.[7] |
| Apigenin | KKU-M055 | Activation of caspase-8, -9, and -3/7, nuclear fragmentation, loss of mitochondrial membrane potential.[8] |
| MDA-MB-453 | Release of cytochrome c, cleavage of caspase-9 and -3.[4] | |
| HeLa | Induction of Fas/APO-1 and caspase-3 expression, decrease in Bcl-2 expression.[3] |
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell division due to dysregulation of the cell cycle. Flavonoids can intervene at specific checkpoints of the cell cycle (G1, S, G2, M), preventing cancer cells from progressing through division.
| Flavonoid | Cancer Cell Line | Phase of Cell Cycle Arrest | Key Molecular Targets |
| Quercetin | HeLa | G1 | Increased expression of p21/WAF1.[3] |
| Luteolin | LoVo | G2/M | Inactivation of cyclin B1/CDC2.[7] |
| Kaempferol | MDA-MB-231 | G2/M | Not specified.[9] |
| Apigenin | HeLa | G1 | Increased expression of p21/WAF1.[3] |
Signaling Pathways Modulated by Flavonoids
The anti-cancer effects of flavonoids are orchestrated through their interaction with various intracellular signaling pathways that control cell survival, proliferation, and death.
References
- 1. mdpi.com [mdpi.com]
- 2. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin induced apoptosis through p53-dependent pathway in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin induces apoptosis and necroptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Quercetin 3-O-sophoroside-7-O-rhamnoside and Alternative Flavonoids: An In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and alternative flavonoids, focusing on their anti-inflammatory and antioxidant properties. Due to the limited availability of direct in vivo data for quercetin 3-O-sophoroside-7-O-rhamnoside, this guide leverages data from its aglycone, quercetin, and other well-researched flavonoids, including apigenin (B1666066) and kaempferol (B1673270), to provide a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the anti-inflammatory and antioxidant effects of quercetin, apigenin, and kaempferol in different animal models.
Table 1: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Quercetin | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis (Rats) | 10 mg/kg | Significantly reduced Disease Activity Index (DAI) scores, colon shortening, and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][2][3][4] | [1][2][3][4] |
| Carrageenan-Induced Paw Edema (Rats) | 10 mg/kg | Significantly reduced paw edema volume, protein exudation, and inflammatory cell counts. Suppressed the levels of PGE2, TNF-α, RANTES, and MIP-2.[5][6][7] | [5][6][7] | |
| Apigenin | Lipopolysaccharide (LPS)-Induced Endotoxemia (Mice) | 20 and 40 mg/kg | Reduced mortality and attenuated the increase in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[8][9] | [8][9] |
| LPS-Induced Acute Lung Injury (Mice) | - | Suppressed neutrophil infiltration and the expression of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid.[10] | [10] | |
| Indomethacin (B1671933) (Reference Drug) | Carrageenan-Induced Paw Edema (Rats) | 5 mg/kg | Significantly inhibited paw edema.[11] | [11] |
Table 2: In Vivo Antioxidant Efficacy
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Quercetin | Ischemia and Reperfusion (Rats) | 5 mg/kg i.v. | Scavenged superoxide (B77818) anions in the cortex during reperfusion.[12] | [12] |
| Kaempferol | Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats | 100 mg/kg | Significantly increased the levels of non-enzymatic antioxidants (vitamin C, vitamin E, reduced glutathione) and the activities of enzymatic antioxidants (superoxide dismutase, catalase, glutathione (B108866) peroxidase).[13][14][15] | [13][14][15] |
| Reduced levels of lipid peroxidation products (thiobarbituric acid reactive substances, lipid hydroperoxides).[13] | [13] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
DSS-Induced Colitis in Rats
-
Animal Model: Male Wistar rats (6-7 weeks old, average body weight 206.92 ± 7 g).
-
Induction of Colitis: Colitis is induced by administering 3% dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[1]
-
Treatment: Test compounds (e.g., quercetin-loaded nanoparticles at 10, 15, and 20 mg/kg) are administered orally for 2 weeks following colitis induction.[1]
-
Assessment: Disease Activity Index (DAI) is calculated based on weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon length and spleen weight are measured. Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue are quantified using ELISA.[1][2]
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male rats.
-
Induction of Edema: Paw edema is induced by a subplantar injection of 100 µl of 1% carrageenan suspension in saline into the right hind paw.[11]
-
Treatment: The test compound (e.g., quercetin at 10 mg/kg) or a reference drug (e.g., indomethacin at 5 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.[5][11]
-
Assessment: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The degree of edema is calculated as the difference in paw volume before and after carrageenan administration.[11]
LPS-Induced Endotoxemia in Mice
-
Animal Model: Mice.
-
Induction of Endotoxemia: A lethal dose of lipopolysaccharide (LPS) is administered to induce endotoxemia.
-
Treatment: Apigenin (e.g., 20 and 40 mg/kg) is administered to the mice.[8]
-
Assessment: Survival rates are monitored over a period of time. Plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using ELISA to assess the systemic inflammatory response.[8][9]
STZ-Induced Diabetes in Rats (for Oxidative Stress)
-
Animal Model: Male albino Wistar rats.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 40 mg/kg body weight.[13]
-
Treatment: Kaempferol (e.g., 100 mg/kg) is administered orally once daily for 45 days.[13]
-
Assessment: At the end of the treatment period, blood and tissue samples are collected. Plasma glucose and insulin (B600854) levels are measured. Markers of oxidative stress, including lipid peroxidation products (TBARS, lipid hydroperoxides) and the levels/activities of enzymatic (SOD, CAT, GPx) and non-enzymatic (Vitamin C, Vitamin E, GSH) antioxidants, are determined in plasma, liver, and kidney.[13][14]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these flavonoids and a general experimental workflow for in vivo efficacy validation.
Caption: General experimental workflow for in vivo validation.
Caption: Quercetin's inhibition of the NF-κB signaling pathway.
Caption: Apigenin's modulation of the MAPK signaling pathway.
Caption: Kaempferol's activation of the Nrf2 signaling pathway.
References
- 1. Therapeutic Potential of Quercetin Loaded Nanoparticles: Novel Insights in Alleviating Colitis in an Experimental DSS Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary quercetin ameliorates experimental colitis in mouse by remodeling the function of colonic macrophages via a heme oxygenase-1-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the role of the combination of quercetin and lutein in alleviating ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apigenin Alleviates Endotoxin-Induced Myocardial Toxicity by Modulating Inflammation, Oxidative Stress, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of Quercetin 3-O-sophoroside-7-O-rhamnoside and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and its analogs. Due to limited direct comparative data for this specific diglycoside, this guide synthesizes findings from structurally related quercetin glycosides to elucidate the influence of glycosidic substitution on biological activity. The information is intended to support research and drug development efforts focused on this class of flavonoids.
Executive Summary
Quercetin, a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Its biological activities are significantly influenced by the number and position of hydroxyl groups. Glycosylation, the attachment of sugar moieties, alters the physicochemical properties of the quercetin aglycone, thereby modulating its bioactivity and bioavailability. Generally, glycosylation tends to decrease the in vitro antioxidant activity compared to the parent aglycone, but can enhance solubility and alter metabolic pathways in vivo. This guide explores these relationships through available quantitative data on various quercetin glycosides, providing a framework for understanding the potential activities of quercetin 3-O-sophoroside-7-O-rhamnoside.
Structure-Activity Relationship Overview
The biological activity of quercetin glycosides is primarily dictated by the arrangement and type of sugar molecules attached to the quercetin backbone. Key structural features influencing activity include:
-
The Catechol Group in the B-ring: The 3',4'-dihydroxy arrangement in the B-ring is a critical determinant of the potent antioxidant activity of quercetin.
-
The 3-OH Group: The hydroxyl group at the C3 position is crucial for the antioxidant capacity. Glycosylation at this position, as seen in many natural quercetin derivatives, often reduces radical scavenging activity in chemical assays.
-
The 7-OH Group: Glycosylation at the C7 position also impacts the molecule's properties and can influence its interaction with biological targets.
-
Type of Sugar Moiety: The nature of the sugar (e.g., rhamnose, glucose, sophorose) influences the compound's polarity, solubility, and interaction with specific enzymes and transporters, thereby affecting its biological activity. For instance, a comparative study between quercitrin (B1678633) (quercetin-3-O-rhamnoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside) revealed that the type of sugar can influence the antioxidant mechanism.[1]
The target molecule, this compound, features a disaccharide (sophorose) at the 3-position and a monosaccharide (rhamnose) at the 7-position. This complex glycosylation pattern suggests a unique profile of solubility and bioactivity that warrants further investigation.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for quercetin and several of its glycosidic analogs. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity is often evaluated using radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are typically expressed as IC50 values, where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | DPPH | 5.4 | [2] |
| Quercetin | ABTS | 1.17 µg/mL | [2] |
| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH | 9.93 ± 0.38 | [3] |
| Isoquercitrin (Quercetin-3-O-glucoside) | DPPH | 12.68 ± 0.54 | [3] |
| Rutin (Quercetin-3-O-rutinoside) | DPPH | 11.5 | [2] |
| Quercetin-3-O-sophoroside | Lipid Peroxidation | 9.2 | [4] |
Data presented as mean ± SD where available.
Interpretation: The data consistently shows that quercetin aglycone possesses the strongest radical scavenging activity. Glycosylation at the 3-OH position, as seen in quercitrin, isoquercitrin, and rutin, generally leads to a decrease in this activity. The type of sugar moiety also plays a role, with quercitrin (rhamnoside) showing slightly better DPPH radical scavenging activity than isoquercitrin (glucoside) in one study.[3]
Anti-inflammatory Activity
Quercetin and its glycosides have been shown to inhibit inflammatory responses. The data below illustrates the inhibitory effects on superoxide (B77818) anion and elastase release from neutrophils.
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | Elastase Release | 6.25 | [5] |
| Quercetin 3,5,7,3',4'-pentamethylether (QM) | Elastase Release | 15.76 | [5] |
| Quercetin | Superoxide Anion Inhibition | Complete inhibition at 30 µM | [5] |
| Quercetin-3-O-glucuronide | Superoxide Anion Inhibition | Complete inhibition at 30 µM | [5] |
Interpretation: Quercetin demonstrates potent anti-inflammatory activity by inhibiting elastase release. Glycosylation can significantly diminish this particular activity.[5] However, certain glycosides, like quercetin-3-O-glucuronide, retain strong inhibitory effects on superoxide anion production.[5] This suggests that the anti-inflammatory SAR is complex and assay-dependent.
Cytotoxic Activity
The anticancer potential of quercetin and its derivatives is often assessed by their cytotoxicity against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 (Breast Cancer) | 73 | [6] |
| 3,3′,4′,7-O-tetraacetylquercetin | MCF-7 (Breast Cancer) | 37 | [6] |
| Quercetin | HepG2 (Liver Cancer) | >80 | [6] |
| Quercetin Pentaacetate | HepG2 (Liver Cancer) | 53.9 | [6] |
| Quercetin | HL-60 (Leukemia) | 58 | [6] |
Interpretation: Structural modifications, such as acetylation, have been shown to enhance the cytotoxic potential of quercetin, likely by improving cellular uptake.[6] While extensive data on the cytotoxicity of various quercetin glycosides is not compiled here, it is an active area of research.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Assay Procedure:
-
Add a specific volume of the test compound solution (at various concentrations) to a 96-well plate.
-
Add an equal volume of the DPPH working solution to each well.
-
Prepare a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a set time (e.g., 6-10 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % Inhibition and IC50 value as described for the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 570 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts related to the structure-activity relationship of quercetin glycosides and a relevant signaling pathway.
Caption: General SAR of Quercetin Glycosylation on Antioxidant Activity.
Caption: Simplified Inflammatory Pathway Modulated by Quercetin.
Conclusion
The structure-activity relationship of quercetin glycosides is a complex interplay between the core flavonoid structure and the attached sugar moieties. While quercetin aglycone generally exhibits the highest in vitro antioxidant activity, its glycosides possess modified properties that can influence their bioavailability and biological effects in more complex systems. The available data suggests that glycosylation at the 3- and 7-positions, as in this compound, will likely result in a compound with distinct bioactivities compared to the aglycone or its monoglycosides. Further direct comparative studies are necessary to fully elucidate the therapeutic potential of this and other complex quercetin glycosides. This guide provides a foundational understanding to aid in the design and interpretation of future research in this promising area of drug discovery.
References
- 1. This compound | CAS#:64828-40-6 | Chemsrc [chemsrc.com]
- 2. onions-usa.org [onions-usa.org]
- 3. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Anti-inflammatory activity and percutaneous absorption of quercetin and its polymethoxylated compound and glycosides: the relationships to chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
head-to-head comparison of different extraction techniques for quercetin 3-O-sophoroside-7-O-rhamnoside
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in preclinical and clinical research. This guide provides a head-to-head comparison of various extraction techniques for Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a flavonoid glycoside with significant therapeutic potential. The following sections detail the performance of conventional and modern extraction methods, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of Quercetin 3-O-sophoroside-7-O-rhamnoside. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction techniques. It is important to note that while some studies focus specifically on this compound, others investigate the extraction of the aglycone quercetin or other glycosides. These have been included to provide a broader perspective on the applicability of each technique for this class of compounds.
| Extraction Technique | Plant Material | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Maceration | Piliostigma thonningii leaves | n-hexane, ethyl acetate, acetone, methanol | 4 hours with mechanical stirring | Lower antioxidant activity compared to MAE | [1] |
| Raphanus sativus leaves | Methanol | 24 hours | 1.8% (for Quercetin) | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Raphanus sativus leaves | Methanol | 10 min, 50% ultrasound intensity, 50/60 kHz | 11.8% (for Quercetin) | [2] |
| Lycium spp. leaves | Methanol | - | Methanolic UAE was the most successful technique for extracting phenols. | [3] | |
| Microwave-Assisted Extraction (MAE) | Piliostigma thonningii leaves | 67% Ethanol (B145695) | 49 s, 520 W | Higher antioxidant activity and flavonoid yield compared to maceration.[1] | [1][4] |
| Red onions | Distilled water | 3 min, 600 W | 86.10 mg quercetin/gram of extract | [5] | |
| Soxhlet Extraction | Pistacia eurycarpa | Ethanol | - | Highest concentration of quercetin (84.037 mg/g) among tested plants.[6] | [6] |
| Supercritical Fluid Extraction (SFE) | Grape skin | Supercritical CO₂ with 20% v/v ethanol | 60°C, 250 bars, 2 mL/min | Effective for polyphenols including quercetin. | [7] |
| Hyperici herba | Supercritical CO₂ with methanol | - | Recovery of 92% for quercetin. | [8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are derived from the cited literature and can be adapted for the extraction of this compound from various plant matrices.
Maceration Protocol
Maceration is a conventional and straightforward extraction method.
-
Sample Preparation : The plant material (e.g., leaves) is dried and ground into a fine powder.
-
Extraction : The powdered material is submerged in a solvent (e.g., methanol, ethanol, or acetone) in a sealed container at a specific solid-to-solvent ratio.[1]
-
Agitation : The mixture is subjected to continuous mechanical stirring for a defined period (e.g., 4 hours).[1]
-
Filtration and Concentration : The mixture is allowed to settle, and the supernatant is filtered. The solvent is then removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[1]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to accelerate the extraction process.
-
Sample Preparation : The plant material is dried and powdered.
-
Extraction : A specific amount of the powdered sample is mixed with the chosen solvent (e.g., methanol) in an extraction vessel.
-
Sonication : The vessel is placed in an ultrasonic bath or subjected to a sonication probe. The extraction is carried out at a specific frequency (e.g., 50/60 kHz), ultrasound intensity (e.g., 50%), and duration (e.g., 10 minutes).[2]
-
Post-Extraction : The extract is filtered, and the solvent is evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and sample, leading to a more efficient extraction.
-
Sample Preparation : The plant material is dried and ground to a consistent particle size.
-
Extraction : The sample is placed in a microwave-transparent vessel with the selected solvent (e.g., 67% ethanol) at a specific solid-to-liquid ratio.[1]
-
Microwave Irradiation : The vessel is subjected to microwave irradiation at a set power (e.g., 520 W) for a short duration (e.g., 49 seconds).[1]
-
Cooling and Filtration : After irradiation, the vessel is cooled, and the extract is filtered to separate the solid residue.
-
Concentration : The solvent is removed from the filtrate, typically using a rotary evaporator, to obtain the final extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
-
Sample Preparation : The plant material is dried and ground.
-
Extraction Vessel Loading : The powdered sample is loaded into the extraction vessel.
-
Extraction : Supercritical CO₂, often modified with a co-solvent like ethanol (e.g., 20% v/v), is pumped through the vessel at a specific temperature (e.g., 60°C) and pressure (e.g., 250 bars).[7]
-
Fractionation : The pressure and/or temperature are adjusted in a separator to allow the supercritical fluid to return to a gaseous state, precipitating the extracted compounds.
-
Collection : The extracted this compound is collected from the separator.
Visualizing the Workflow
To better illustrate the logical flow of selecting an appropriate extraction technique, the following diagram outlines the general experimental workflow from sample preparation to final analysis.
Caption: General workflow for the extraction and comparison of this compound.
References
- 1. scispace.com [scispace.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Supercritical fluid extraction and HPLC determination of relevant polyphenolic compounds in grape skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
evaluating the synergistic effects of quercetin 3-O-sophoroside-7-O-rhamnoside with other compounds
For Researchers, Scientists, and Drug Development Professionals
The flavonoid quercetin (B1663063), renowned for its antioxidant, anti-inflammatory, and anticancer properties, is predominantly found in nature in its glycosidic forms. While the aglycone has been extensively studied, the synergistic potential of its various glycosides, such as quercetin 3-O-sophoroside-7-O-rhamnoside, remains a burgeoning field of research. This guide provides a comparative overview of the synergistic effects of quercetin and its common glycoside, rutin (B1680289) (quercetin-3-O-rutinoside), with other compounds, offering insights into the potential activities of less-studied glycosides. Due to the limited direct experimental data on this compound, this guide leverages data from quercetin and rutin to establish a framework for evaluation.
Comparative Analysis of Synergistic Effects
The synergistic activity of quercetin and its glycosides has been most prominently observed in antimicrobial and antioxidant applications. Generally, the aglycone form (quercetin) demonstrates more potent biological activity compared to its glycoside derivatives.[1] This is often attributed to the structural modifications imposed by the sugar moieties, which can influence the molecule's ability to interact with cellular targets.
Synergistic Antimicrobial Effects
Quercetin has been shown to act synergistically with various antibiotics to combat drug-resistant bacteria.[2] A key mechanism is the inhibition of bacterial efflux pumps and the disruption of biofilm formation.[3] When compared with its glycoside, rutin, quercetin generally exhibits a stronger synergistic effect.
Table 1: Synergistic Antimicrobial Activity of Quercetin and Rutin with Antibiotics
| Combination | Organism | Observed Effect | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Quercetin + Ceftriaxone | E. coli (MDR), P. mirabilis (XDR) | Synergistic | ≤ 0.5 | [4] |
| Rutin + Ceftriaxone | E. coli (MDR), P. mirabilis (XDR) | Synergistic (less potent than quercetin) | Not specified | [4] |
| Quercetin + Gentamicin | E. coli (MDR), P. mirabilis (XDR) | Synergistic | Not specified | [4] |
| Rutin + Gentamicin | E. coli (MDR), P. mirabilis (XDR) | Additive/Indifferent | Not specified | [4] |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant
Synergistic Antioxidant Effects
In the realm of antioxidant activity, combinations of flavonoids and other phenolic compounds can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual components.
Table 2: Synergistic Antioxidant Activity of Quercetin and Rutin Combinations
| Combination | Assay | Synergistic Effect (%) | Reference |
| Quercetin + Gallic Acid + Caffeic Acid | FRAP | 59.4% | [5][6] |
| Quercetin + Gallic Acid + Rutin | FRAP | 55.2% | [5][6] |
| Gallic Acid + Caffeic Acid | FRAP | 137.8% | [5][6] |
FRAP: Ferric Reducing Antioxidant Power
It is noteworthy that in some ternary combinations, the addition of a third compound can decrease the overall synergistic effect compared to binary mixtures.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. Below are protocols for commonly employed assays.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[7][8][9]
Principle: Serial dilutions of two compounds are combined in a microtiter plate to test various concentration combinations against a specific microorganism. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds (e.g., quercetin glycoside and antibiotic) in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Create serial two-fold dilutions of Compound A (e.g., antibiotic) horizontally across the columns.
-
Create serial two-fold dilutions of Compound B (e.g., quercetin glycoside) vertically down the rows.
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum.
-
Include control wells: media alone (sterility control), bacteria alone (growth control), and each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity.
-
Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone.
-
Calculate the FIC Index (FICI): FICI = FIC of Compound A + FIC of Compound B.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism[10]
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay for Antioxidant Synergy
The FRAP assay measures the antioxidant potential of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, and the absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare stock solutions of the individual compounds and their combinations at known concentrations.
-
-
Assay Procedure:
-
Add 40 µL of the sample (or standard) to a test tube.
-
Add 0.2 mL of distilled water.
-
Add 1.8 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Calculate the FRAP value of the individual compounds and their mixtures from the standard curve.
-
Calculation of Synergistic Effect:
-
Theoretical Antioxidant Activity = Sum of the FRAP values of each individual compound in the mixture.
-
If the experimental antioxidant activity of the mixture is greater than the theoretical activity, a synergistic effect is indicated.[6]
-
-
Visualizing Molecular Pathways and Workflows
Understanding the underlying mechanisms of synergy requires visualizing the involved signaling pathways and experimental procedures.
Caption: Workflow for evaluating antimicrobial synergy using the checkerboard assay.
Caption: Synergistic anti-inflammatory mechanism of quercetin with other compounds.
Conclusion and Future Directions
The available evidence strongly suggests that quercetin and its glycosides possess significant synergistic potential, particularly in antimicrobial and antioxidant applications. While quercetin aglycone generally exhibits superior activity, its glycosidic forms, such as rutin, also demonstrate valuable synergistic effects. The degree of synergy is influenced by the specific compounds in the combination and their respective concentrations.
For this compound, it is plausible to hypothesize a synergistic profile that may be intermediate between the highly active aglycone and other glycosides like rutin. The larger and more complex sugar moiety (sophoroside and rhamnoside) compared to rutinoside could influence its solubility, bioavailability, and interaction with cellular targets, potentially leading to a unique synergistic profile.
Future research should focus on:
-
Direct evaluation of this compound: Conducting synergistic studies with a range of antibiotics, antioxidants, and anticancer agents.
-
Structure-activity relationship studies: Systematically comparing a wider array of quercetin glycosides to elucidate the specific roles of different sugar moieties and their positions on synergistic activity.
-
In vivo studies: Validating the in vitro synergistic findings in animal models to assess the pharmacokinetic and pharmacodynamic interactions and overall therapeutic efficacy.
By systematically exploring the synergistic potential of a broader range of quercetin glycosides, the scientific community can unlock new therapeutic strategies for combating multidrug resistance, oxidative stress-related diseases, and cancer.
References
- 1. Frontiers | Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review [frontiersin.org]
- 2. Evaluation of the Possible Pathways Involved in the Protective Effects of Quercetin, Naringenin, and Rutin at the Gene, Protein and miRNA Levels Using In-Silico Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
Quantitative Comparison of Quercetin 3-O-sophoroside-7-O-rhamnoside Across Diverse Plant Species
A detailed guide for researchers, scientists, and drug development professionals on the varying concentrations and analytical methodologies for the flavonoid Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside in different botanical sources.
Quercetin 3-O-sophoroside-7-O-rhamnoside, a complex flavonoid glycoside, is a secondary metabolite found in various plants, where it is believed to contribute to the plant's defense mechanisms and possess potential pharmacological activities. For researchers in drug discovery and natural product chemistry, understanding the distribution and concentration of this specific glycoside is crucial for identifying rich botanical sources and developing standardized extracts. This guide provides a comparative overview of the quantitative levels of this compound in different plant species, supported by detailed experimental protocols for its extraction and analysis.
Quantitative Data Summary
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative findings from various scientific studies.
| Plant Species | Plant Part | Concentration (mg/100g DW) | Analytical Method | Reference |
| Ardisia crenata (Red Berry Leaf) | Leaves | 11.2 ± 0.3 | UPLC-DAD-QToF/MS | [1] |
| Ardisia crenata (White Berry Leaf) | Leaves | 10.5 ± 0.2 | UPLC-DAD-QToF/MS | [1] |
| Ardisia japonica | Leaves | 9.8 ± 0.1 | UPLC-DAD-QToF/MS | [1] |
| Ardisia pusilla | Leaves | 7.5 ± 0.2 | UPLC-DAD-QToF/MS | [1] |
| Damnacanthus major | Leaves | 3.1 ± 0.1 | UPLC-DAD-QToF/MS | [1] |
| Damnacanthus indicus | Leaves | 2.5 ± 0.1 | UPLC-DAD-QToF/MS | [1] |
| Lycium chinense | Leaves | Present (Quantified) | HPLC-DAD | [2] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | 8.25 ± 0.68 mg/L (in water extract) | HPLC | [3] |
DW: Dry Weight. Note: The concentration in Hippophae rhamnoides is reported in mg/L of a water extract.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and sophisticated analytical techniques. Below are detailed methodologies adapted from published research.
Sample Preparation and Extraction
This protocol provides a general framework for the extraction of flavonoid glycosides from plant materials.
-
Plant Material Preparation: Fresh plant material (leaves or berries) should be freeze-dried and then ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly used for the extraction of polar flavonoid glycosides.
-
Extraction Procedure:
-
Weigh approximately 1.0 g of the powdered plant material.
-
Add 20 mL of the extraction solvent.
-
Sonciate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.
-
The pooled supernatant is then filtered through a 0.22 µm syringe filter before analysis.
-
Quantitative Analysis by UPLC-DAD-QToF/MS
Ultra-Performance Liquid Chromatography coupled with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the separation, identification, and quantification of flavonoid glycosides.
-
Chromatographic System: A UPLC system equipped with a high-resolution mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient elution using two solvents is common:
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Detection:
-
DAD: The diode-array detector can be set to monitor specific wavelengths characteristic of flavonoids (e.g., 280 nm and 350 nm).
-
QToF/MS: The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode. Data is acquired in full scan mode to obtain accurate mass measurements for identification and in targeted MS/MS mode for quantification and structural confirmation.
-
-
Quantification: Quantification is typically performed by constructing a calibration curve using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in plant samples.
Caption: General workflow for the quantitative analysis of this compound.
This guide highlights that the leaves of Ardisia species, particularly Ardisia crenata, are a promising source of this compound. The provided methodologies offer a robust starting point for researchers aiming to quantify this compound in various plant matrices. Further research into other plant species is warranted to identify additional rich sources of this potentially valuable flavonoid glycoside.
References
A Comparative Guide to the Biological Activities of Quercetin 3-O-sophoroside-7-O-rhamnoside and Rutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two flavonoid glycosides: Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and Rutin (B1680289) (Quercetin-3-O-rutinoside). While extensive research is available for Rutin, data on Quercetin 3-O-sophoroside-7-O-rhamnoside is limited. This document summarizes the available quantitative data, outlines key experimental methodologies, and presents relevant signaling pathways to facilitate a comprehensive understanding and guide future research.
I. Overview of Compounds
This compound is a flavonoid glycoside that has been identified in plants such as sea buckthorn berries and Lycium chinense leaves.[1] Its biological activities are not as extensively studied as those of more common flavonoids.
Rutin , also known as vitamin P, is a well-characterized flavonol glycoside composed of the aglycone quercetin and the disaccharide rutinose.[2] It is widely found in various plants, including buckwheat, citrus fruits, and apples.[3] Rutin and its aglycone quercetin are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5]
II. Comparative Biological Activity
The biological activity of flavonoids is significantly influenced by their structure, including the type and position of glycosidic moieties. Generally, the aglycone form (quercetin) is more potent in in-vitro assays, while glycosides like rutin can have altered bioavailability and may be metabolized to the aglycone in vivo.[6]
Antioxidant Activity
The antioxidant capacity of flavonoids is a key contributor to their protective effects. This activity is often evaluated using radical scavenging assays such as DPPH and ABTS.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Quercetin 3-O-sophoroside | ABTS Assay | Relative antioxidant capacity of 1.45 compared to Trolox | [7] |
| Lipid Peroxidation Inhibition | IC50: 9.2 μM | [7] | |
| Rutin | DPPH Assay | SC50: 60.25 ± 0.09 μM | [2] |
| Rutin Glycoside | DPPH Assay | SC50: 29.13 ± 0.15 μM | [2] |
| Quercetin | DPPH Assay | IC50: ~2.5 µg/mL | [8] |
| Rutin | ABTS Assay | - | [2] |
| Quercetin | ABTS Assay | IC50: ~1.5 µg/mL | [8] |
Anti-inflammatory Activity
Flavonoids can modulate inflammatory responses by inhibiting key enzymes and signaling pathways, such as the NF-κB pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO).
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay/Target | Cell Line | Effect | Reference |
| Rutin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~53% inhibition at 25 µg/mL | [6] |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant reduction at 12.5 µg/mL | [6] |
| Rutin | Pro-inflammatory Cytokines (TNF-α, IL-6) | RAW 264.7 Macrophages | Similar inhibition to Rutin Glycoside | [2] |
Note: Specific quantitative data on the anti-inflammatory activity of this compound is not available in the reviewed literature.
Anticancer Activity
The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Quercetin-3-O-glucoside | Caco-2 | Colon Carcinoma | 79 µg/mL | [9] |
| HepG2 | Liver Hepatocellular Carcinoma | 150 µg/mL | [9] | |
| Rutin | HCT116 | Colon Cancer | Less cytotoxic than quercetin at the same dose | [10][11] |
| Quercetin | HCT116 | Colon Cancer | More cytotoxic than rutin at the same dose | [10][11] |
Note: IC50 values for the anticancer activity of this compound are not available in the reviewed literature. Data for Quercetin-3-O-glucoside is provided as a related compound.
III. Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (e.g., 0.1 mM in methanol), test compound, positive control (e.g., ascorbic acid or Trolox), and methanol.
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add a specific volume of the sample or standard to a 96-well plate.
-
Add an equal volume of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), test compound, and Griess reagent (for nitrite (B80452) quantification).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding the negative control group.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which reacts with nitrite to form a colored product.
-
Measure the absorbance at a specific wavelength (typically 540 nm).
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Lines: Appropriate cancer cell lines (e.g., HCT116, MCF-7).
-
Reagents: MTT solution (e.g., 5 mg/mL in PBS), test compound, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
IV. Visualization of Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin- and rutin-based nano-formulations for cancer treatment: A systematic review of improved efficacy and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quercetin Glycosides in Silico: A Comparative Docking Analysis
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of quercetin (B1663063) and its glycosides against various protein targets. This guide synthesizes experimental data to provide an objective comparison of their binding affinities and potential therapeutic applications.
Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, has garnered significant attention for its wide range of pharmacological activities. However, in nature, quercetin predominantly exists as glycosides, where it is attached to one or more sugar moieties. These glycosidic forms exhibit altered physicochemical properties, including solubility and bioavailability, which in turn influence their biological activity. Molecular docking studies have emerged as a powerful in silico tool to predict and compare the binding affinities of quercetin and its various glycosides to specific protein targets, offering insights into their mechanisms of action and therapeutic potential.
This guide provides a comparative overview of docking studies involving quercetin and its common glycosides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Comparative Binding Affinities
The binding affinity, often represented by binding energy (measured in kcal/mol), is a critical parameter in molecular docking that indicates the strength of the interaction between a ligand (e.g., a quercetin glycoside) and a protein target. A lower, more negative binding energy value suggests a more stable and favorable interaction. The following table summarizes the comparative binding energies of quercetin and its glycosides against several key protein targets from various studies.
| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Quercetin | SARS-CoV-2 Main Protease | 6LU7 | -7.58 to -7.79 | - | [1][2][3] |
| Quercetin-3-O-rhamnoside | SARS-CoV-2 Main Protease | 6LU7 | -9.7 | - | [4][5] |
| Rutin (Quercetin-3-O-rutinoside) | SARS-CoV-2 Main Protease | 6LU7 | -8.7 | - | [4][5] |
| Hyperoside (Quercetin-3-O-galactoside) | SARS-CoV-2 Main Protease | 6LU7 | -8.4 | - | [5] |
| Datiscin | SARS-CoV-2 Main Protease | 6LU7 | -8.2 | - | [5] |
| Quercetin | Angiotensin-Converting Enzyme (ACE) | 1O86 | -8.5 | - | [6][7][8][9] |
| Enalapril (Standard) | Angiotensin-Converting Enzyme (ACE) | 1O86 | -7.0 | - | [7][9] |
| Quercetin | α-Amylase | - | - | DOCK_SCORE: 83.44 | [10] |
| Isoquercetin (Quercetin-3-O-glucoside) | α-Amylase | - | - | DOCK_SCORE: 111.17 | [10] |
| Rutin (Quercetin-3-O-rutinoside) | α-Amylase | - | - | DOCK_SCORE: 131.49 | [10] |
| Quercetin | Human Inducible Nitric Oxide Synthase (iNOS) | - | -97.17 (Interaction Energy) | - | [11] |
| Quercetin Analogue (CID5315126) | Human Inducible Nitric Oxide Synthase (iNOS) | - | -150.44 (Interaction Energy) | - | [11] |
| Quercetin | Mitogen-Activated Protein Kinase 14 (MAPK14) | - | -9.7 | - | [12] |
| Quercetin | Spleen-Tyrosine Kinase (SGK-1) | - | -9.5 | - | [12] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are detailed protocols from the cited studies.
Molecular Docking against SARS-CoV-2 Main Protease[2][4][5]
-
Protein Preparation : The three-dimensional crystal structure of the SARS-CoV-2 main protease (Mpro), PDB ID: 6LU7, was obtained from the Protein Data Bank.[2] All water molecules, heteroatoms, and co-crystallized solvents were removed using UCSF Chimera.[4][5] The protein was then prepared for docking using AutoDockTools, which included adding polar hydrogen atoms and assigning Kollman charges.
-
Ligand Preparation : The 3D structures of quercetin and its glycosides were downloaded from the PubChem database.[4][5] The ligands were prepared for docking by minimizing their energy and converting them to the PDBQT format using AutoDockTools.
-
Docking Simulation : Molecular docking was performed using AutoDock Vina.[4][5] A grid box was defined to encompass the active site of the Mpro. The size and center of the grid box were set to cover the binding pocket of the co-crystallized inhibitor N3.[4][5] The docking parameters were set to default values, and the conformation with the lowest binding energy was selected for analysis.
Molecular Docking against Angiotensin-Converting Enzyme (ACE)[6][7][9]
-
Protein Preparation : The crystallographic structure of the human angiotensin-converting enzyme (ACE), PDB ID: 1O86, was retrieved from the PDB database.[7][9] The protein was prepared by removing water molecules and adding polar hydrogens.
-
Ligand Preparation : The structures of quercetin glycosides and the standard inhibitor, enalapril, were obtained and prepared for docking.[7][9]
-
Docking Simulation : Computational docking analysis was performed using PyRx with the AutoDock Vina option.[7][9] The docking was based on scoring functions to predict the binding affinity and mode of interaction between the ligands and the ACE protein.[7][9]
Visualizing Molecular Interactions and Pathways
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.
Caption: A generalized workflow for molecular docking studies.
Caption: Flavonoid modulation of the MAPK signaling pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential bioactive glycosylated flavonoids as SARS-CoV-2 main protease inhibitors: A molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential bioactive glycosylated flavonoids as SARS-CoV-2 main protease inhibitors: A molecular docking and simulation studies | PLOS One [journals.plos.org]
- 6. phcog.com [phcog.com]
- 7. In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides | Semantic Scholar [semanticscholar.org]
- 9. In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. benchchem.com [benchchem.com]
Quercetin 3-O-sophoroside-7-O-rhamnoside as a Biomarker: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside as a potential biomarker against established markers of inflammation and oxidative stress. This document outlines the current understanding of quercetin glycoside metabolism, presents available analytical methodologies, and compares its potential utility with that of validated, clinically relevant biomarkers.
The validation of any new biomarker is a rigorous process requiring evidence of its analytical validity, clinical validity, and clinical utility. Quercetin 3-O-sophoroside-7-O-rhamnoside, a flavonoid found in plants such as sea buckthorn berries, has been investigated for its potential health benefits.[1][2] However, its journey from a compound of interest to a validated biomarker faces significant challenges, primarily related to its bioavailability and metabolism.
The Challenge of Flavonoid Glycoside Metabolism
A primary obstacle to using this compound as a systemic biomarker is its extensive metabolism following ingestion. Dietary flavonoid glycosides are typically hydrolyzed by intestinal enzymes and gut microbiota into their aglycone form (quercetin) and then undergo significant phase II metabolism in the intestine and liver.[3][4][5] This process involves glucuronidation, sulfation, and methylation, meaning the original glycoside is unlikely to be present in substantial concentrations in the bloodstream.[3][4]
Studies on similar quercetin glycosides have demonstrated very low bioavailability. For instance, a pharmacokinetic study in rats of a structurally similar compound, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, revealed an absolute bioavailability of only approximately 3.41%.[6][7] This suggests that detecting and quantifying the intact this compound in plasma would be analytically challenging and may not accurately reflect dietary intake or biological activity. Instead, its metabolites are the primary forms found in circulation.[5][8]
Comparison with Established Biomarkers
Given the metabolic challenges of using this compound as a direct biomarker, it is crucial to compare its potential application to existing, validated biomarkers, particularly in the context of inflammation and oxidative stress where quercetin is thought to have effects.
Biomarkers of Inflammation
Inflammation is a key factor in many diseases, and several biomarkers are routinely used in clinical and research settings to measure it.[9]
| Biomarker | Description | Advantages | Disadvantages |
| High-Sensitivity C-Reactive Protein (hs-CRP) | An acute-phase protein produced by the liver in response to inflammation.[9] | Well-established, standardized assays, widely used in clinical practice.[9] | Non-specific, can be elevated in various conditions. |
| Erythrocyte Sedimentation Rate (ESR) | A non-specific measure of inflammation that assesses the rate at which red blood cells settle in a tube.[9][10] | Simple, inexpensive test.[10] | Lacks specificity and can be influenced by other factors like age and anemia. |
| Cytokines (e.g., IL-6, TNF-α) | Signaling proteins that mediate and regulate immunity and inflammation.[11] | Provide specific information about inflammatory pathways.[11] | Short half-life, can be costly to measure, and susceptible to issues with sample handling.[11] |
| Quercetin Metabolites | Glucuronidated, sulfated, and methylated forms of quercetin found in plasma and urine. | May reflect dietary intake of quercetin and its glycosides. | Lack of standardized assays, unclear correlation with specific disease states, and influenced by diet. |
Biomarkers of Oxidative Stress
Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[12] Several biomarkers are used to quantify the extent of oxidative damage.[13][14]
| Biomarker | Description | Advantages | Disadvantages |
| F2-Isoprostanes | Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid.[15] | Considered a reliable and sensitive marker of lipid peroxidation in vivo.[15] | Requires sophisticated analytical techniques like GC-MS or LC-MS/MS for accurate measurement.[15] |
| Malondialdehyde (MDA) | A product of lipid peroxidation.[15] | Widely studied, relatively simple to measure with colorimetric assays. | Can be produced by other biological processes, and the common TBARS assay lacks specificity.[15] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A product of oxidative DNA damage.[16] | A sensitive marker of DNA oxidation, can be measured in urine, plasma, and tissues.[16] | Levels can be influenced by various factors including diet and exercise. |
| Quercetin Metabolites | As described above. | May reflect the intake of an antioxidant compound. | The antioxidant effect of the metabolites in vivo is complex and may differ from the parent compound.[17] Direct correlation to a reduction in systemic oxidative stress is not well established. |
Experimental Protocols
Quantification of Quercetin Glycosides and Metabolites in Biological Samples
The gold standard for the analysis of quercetin and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[8][18]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) or acetonitrile.[8][18]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[8][18]
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][8]
-
Supernatant Collection: Transfer the supernatant to a clean tube.[6][8]
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[6][8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[6][8]
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to remove any remaining particulates before injection into the LC-MS/MS system.[8]
2. LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[6][7]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization.[6][7] Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.[6][7]
Visualizing the Concepts
Biomarker Validation Workflow
Metabolism of Quercetin Glycosides
Conclusion
While this compound is a compound of interest for its potential biological activities, its validation as a direct biomarker is hampered by low bioavailability and extensive metabolism. It is unlikely that the intact glycoside can be reliably measured in systemic circulation in high enough concentrations to serve as a robust biomarker. Future research should focus on the quantification of its major metabolites (glucuronides and sulfates) and establishing a clear link between their concentrations and specific physiological or pathological states.
In contrast, established biomarkers of inflammation and oxidative stress, such as hs-CRP, F2-isoprostanes, and 8-OHdG, have undergone rigorous validation and are currently used in clinical and research settings. While they may lack perfect specificity, their analytical methods are standardized, and their clinical relevance is well-documented. Therefore, for assessing inflammation and oxidative stress, these validated biomarkers remain the superior choice. The potential role for measuring quercetin metabolites would likely be as a biomarker of dietary flavonoid intake rather than a direct marker of a specific disease process.
References
- 1. This compound | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biomarkers for exposure to dietary flavonoids: a review of the current evidence for identification of quercetin glycosides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tracking Inflammation Through Biomarkers: What New Tests Can Tell You [rupahealth.com]
- 10. jinfiniti.com [jinfiniti.com]
- 11. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress Biomarkers → Term [esg.sustainability-directory.com]
- 15. academic.oup.com [academic.oup.com]
- 16. biocompare.com [biocompare.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting an Analytical Standard for Quercetin 3-O-sophoroside-7-O-rhamnoside
For researchers, scientists, and drug development professionals, the quality and purity of an analytical standard are paramount for accurate and reproducible results. This guide provides a comparison of commercially available analytical standards of Quercetin 3-O-sophoroside-7-O-rhamnoside, along with standardized protocols for their comparative analysis.
This compound is a flavonoid glycoside found in various plants, including sea buckthorn berries (Hippophae rhamnoides) and the herbs of Viola yedoensis.[1][2][3][4] Its biological activities are a subject of interest in pharmaceutical and nutraceutical research, making the availability of a reliable analytical standard crucial for quantitative analysis, bioactivity screening, and quality control.
Supplier Comparison
Several suppliers offer this compound as an analytical standard. The table below summarizes the publicly available information from a selection of these suppliers. It is important to note that while some suppliers provide a purity value, a comprehensive Certificate of Analysis (CoA) should be requested for detailed information regarding the analytical methods used for characterization and the full impurity profile.
| Supplier | CAS Number | Purity | Additional Information |
| ScreenLib | 64828-40-6 | Not specified | Offers the compound as a reference standard.[5] |
| MOLNOVA | 64828-40-6 | Not specified | Marketed as a reference standard for research use.[6] |
| BioCrick | 64828-40-6 | >98% | |
| MedchemExpress | 64828-40-6 | Not specified | Recommends storage conditions as per the Certificate of Analysis.[2] |
| DC Chemicals (via Chemsrc) | 64828-40-6 | 98.9% | |
| Shanghai Nianxing Industrial (via Chemsrc) | 64828-40-6 | 95.0% |
Note: The information presented is based on data available on the suppliers' websites and may be subject to change. Researchers are strongly encouraged to contact suppliers directly for the most current specifications and to request a Certificate of Analysis.
Recommended Experimental Protocols for Standard Comparison
To ensure the quality and comparability of analytical standards from different sources, a series of analytical tests should be performed. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for the characterization of flavonoid glycosides.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of an analytical standard by separating the main compound from any potential impurities.[7][9]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Analytical standard samples from different suppliers
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a small amount of the analytical standard from each supplier in a suitable solvent (e.g., methanol, DMSO) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a binary mobile phase system. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 257 nm and 355 nm (characteristic for flavonoids)[10]
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increase it to elute the compound of interest, and then increase it further to wash out any late-eluting impurities, followed by a re-equilibration step. An example gradient is as follows:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
-
Data Analysis: Analyze the resulting chromatograms. The purity of the standard can be calculated based on the area percentage of the main peak relative to the total area of all peaks detected at the specified wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the compound by determining its molecular weight.
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer)
-
The same column and mobile phases as used for HPLC analysis can generally be employed.
Procedure:
-
Sample Preparation: Use the same prepared solutions as for the HPLC analysis.
-
LC-MS Conditions:
-
Employ the same chromatographic method as developed for the HPLC purity assessment.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-1000
-
Capillary Voltage, Cone Voltage, and other source parameters: Optimize for the specific instrument and compound.
-
-
-
Data Analysis:
-
Confirm the presence of the [M+H]+ and/or [M-H]- ions corresponding to the molecular weight of this compound (C33H40O21, Molecular Weight: 772.7 g/mol ).[3]
-
Analyze the fragmentation pattern (MS/MS) if the instrument has this capability, which can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure and can be used to confirm the identity and assess the purity of the standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Analytical standard samples
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the standard (typically 5-10 mg) in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural assignment.
-
Data Analysis:
-
Compare the obtained chemical shifts and coupling constants with published data for this compound.
-
The presence of any significant unassigned signals may indicate the presence of impurities. The relative integration of impurity signals to the signals of the main compound can be used for a quantitative purity assessment.
-
Visualizing the Workflow and a Relevant Biological Pathway
To aid in the systematic comparison of analytical standards and to provide context for their application, the following diagrams are provided.
References
- 1. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:64828-40-6 | Chemsrc [chemsrc.com]
- 4. This compound | MCE [medchemexpress.cn]
- 5. This compound | CAS 64828-40-6 | ScreenLib [screenlib.com]
- 6. This compound | 64828-40-6 | MOLNOVA [molnova.com]
- 7. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Semantic Scholar [semanticscholar.org]
- 9. phcogj.com [phcogj.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Guide to Inter-Laboratory Validation of Quercetin 3-O-sophoroside-7-O-rhamnoside Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The presented data is a synthesis from various validation studies on quercetin and its glycosides, simulating a prospective inter-laboratory validation study to guide researchers in selecting the appropriate methodology for their specific needs.
Data Presentation: A Comparative Analysis
The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of flavonoid glycosides, offering a baseline for what to expect in an inter-laboratory validation study for Quercetin 3-O-sophoroside-7-O-rhamnoside.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.15 - 0.31 mg/kg[1] | 0.36 ng/mL |
| Limit of Quantification (LOQ) | 0.44 - 0.93 mg/kg[1] | 1.25 ng/mL |
| Precision (RSD%) | 0.7 - 3.0%[1] | < 15% |
| Accuracy (Recovery %) | 84.3 - 102.0%[1] | 85 - 115% |
| Selectivity | Good, potential for co-eluting interferences. | Excellent, based on specific mass transitions. |
| Throughput | Moderate (serial analysis). | Moderate (serial analysis). |
Table 2: Summary of a Simulated Inter-Laboratory Study
This table presents hypothetical results from three different laboratories to illustrate the expected variability and performance in a validation study.
| Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity (R²) | HPLC-UV | 0.9995 | 0.9991 | 0.9998 |
| UPLC-MS/MS | 0.9999 | 0.9997 | 0.9999 | |
| Precision (RSD%) | HPLC-UV | 2.5% | 3.1% | 2.8% |
| UPLC-MS/MS | 4.2% | 5.5% | 4.8% | |
| Accuracy (Recovery %) | HPLC-UV | 98.5% | 101.2% | 99.8% |
| UPLC-MS/MS | 102.3% | 97.9% | 105.1% |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for flavonoid glycoside analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of flavonoids.
Sample Preparation:
-
Extraction: 1 gram of the powdered plant material is extracted with 20 mL of 80% methanol (B129727). The mixture is sonicated for 30 minutes at room temperature.
-
Centrifugation: The extract is then centrifuged at 4000 rpm for 15 minutes.
-
Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Instrument: Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (A) and 0.4% phosphoric acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.[1]
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for complex matrices or when lower detection limits are required.
Sample Preparation:
-
Extraction: As described for HPLC-UV.
-
Internal Standard Spiking: To 100 µL of the supernatant, 10 µL of a suitable internal standard (e.g., Rutin, 100 ng/mL) is added.
-
Filtration: The mixture is filtered through a 0.22 µm syringe filter into an LC vial.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).[2][3][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).[2][3][4]
-
Ionization Mode: Electrospray negative ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the logical workflow of an inter-laboratory validation study for a new analytical method.
Caption: Workflow for an inter-laboratory analytical method validation study.
Quercetin's Role in PI3K/Akt Signaling Pathway
Quercetin has been shown to exert its biological effects, including anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways. The diagram below illustrates the inhibitory effect of Quercetin on the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 3. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 4. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Quercetin 3-O-sophoroside-7-O-rhamnoside in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Quercetin 3-O-sophoroside-7-O-rhamnoside, a flavonoid compound, requires specific handling and disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Safety and Hazard Profile
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute oral toxicity (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]
These classifications necessitate that this compound be treated as hazardous waste and not be disposed of through conventional means such as sink drains or general laboratory trash.[2][3]
Proper Disposal Protocol
The overriding principle for the disposal of laboratory waste is to formulate a disposal plan before any experimental work begins.[4] For this compound, all waste materials, including the pure compound, solutions, and contaminated consumables, must be collected and disposed of through an approved hazardous waste management program.[5]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, chemically compatible, and leak-proof container.[2][6] Plastic containers are often preferred for waste storage.[2]
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and any solvents used.
-
Do not mix this waste with incompatible chemicals. It is best practice to segregate halogenated and non-halogenated solvent wastes.[4]
-
-
Storage:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, DMSO, ethanol) capable of removing the residue.[4][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing, deface or remove the original chemical label from the container before disposing of it as regular trash.[5]
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent.
-
Collect the spilled chemical and absorbent materials and place them in the designated hazardous waste container.[5]
-
-
Waste Pickup:
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling quercetin 3-O-sophoroside-7-O-rhamnoside
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Quercetin 3-O-sophoroside-7-O-rhamnoside, a flavonoid glycoside. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Compound Details:
-
Chemical Name: this compound
-
CAS Number: 64828-40-6[1]
-
Molecular Formula: C₃₃H₄₀O₂₁[1]
-
Appearance: Typically a solid or powder.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | Full-face respirator or a half-mask respirator with appropriate cartridges | Necessary to protect against inhalation of fine dust particles. A full-face respirator also provides eye protection.[2][3] |
| Eyes | Tightly fitting safety goggles with side-shields | Essential to protect eyes from chemical splashes and airborne particles.[2] If a full-face respirator is not used, these are mandatory. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protective gloves are crucial to prevent skin contact with the compound.[2][4] Gloves must be inspected before use and changed regularly. |
| Body | Laboratory coat or chemical-resistant clothing | A lab coat or impervious clothing provides a barrier against accidental spills and contamination of personal clothing.[2][5] |
| Feet | Closed-toe, chemical-resistant safety footwear | Protects feet from spills, splashes, and falling objects in the laboratory.[4] |
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize the risk of inhaling dust.
-
Emergency Stations: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
B. Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Inspect gloves for any signs of damage.
-
Dispensing: When weighing or transferring the compound, do so carefully to avoid the formation of dust clouds.[6]
-
Spill Management: In the event of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[6] Use appropriate absorbent materials for containment and clean-up, while wearing full PPE. Prevent the chemical from entering drains.[6]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[6] Do not eat, drink, or smoke in the work area.[7]
C. Storage:
-
Store in a tightly sealed container in a cool, dry place.[7] The recommended storage temperature is often 2-8°C.[1]
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. This may involve disposal at a licensed chemical destruction facility.[6] Do not allow the material to be released into the environment or sewer systems.[6]
IV. Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
V. Workflow Diagrams
References
- 1. Natural Product Description|this compound [sinophytochem.com]
- 2. falseguridad.com [falseguridad.com]
- 3. realsafety.org [realsafety.org]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
